Amino-PEG1-C2-acid
描述
Structure
3D Structure
属性
IUPAC Name |
3-(2-aminoethoxy)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11NO3/c6-2-4-9-3-1-5(7)8/h1-4,6H2,(H,7,8) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCQVVSMJNBNDAQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(COCCN)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H11NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
133.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-Depth Technical Guide to Amino-PEG1-C2-acid for Researchers and Drug Development Professionals
Amino-PEG1-C2-acid is a fundamental tool in modern drug development, primarily utilized as a versatile, non-cleavable linker in the synthesis of bioconjugates and, most notably, Proteolysis Targeting Chimeras (PROTACs). Its hydrophilic single polyethylene glycol (PEG) unit enhances solubility and provides a flexible spacer, while the terminal amine and carboxylic acid groups offer reactive handles for covalent attachment to various molecules of interest. This guide provides a comprehensive overview of its properties, applications, and the methodologies for its use.
Core Physicochemical Properties
The physical and chemical characteristics of this compound are critical for its application in precise chemical syntheses. The following table summarizes its key quantitative data.
| Property | Value | Reference |
| Molecular Weight | 133.15 g/mol | [1][2][3] |
| Chemical Formula | C5H11NO3 | [1][2][3] |
| CAS Number | 144942-89-2 | [1][2][3] |
| Appearance | White to off-white solid | [1][3] |
| Purity | ≥98% (often available up to 99.30%) | [1][4][5] |
| Solubility | Water (27 mg/mL), DMSO, DMF | [2][5] |
| In-Solvent Storage | -80°C (6 months), -20°C (1 month) | [1][3] |
| Long-term Storage | -20°C (powder, for up to 3 years) | [2] |
Role in PROTAC-Mediated Protein Degradation
This compound is a key building block in the construction of PROTACs.[1][4][6] PROTACs are heterobifunctional molecules that hijack the cell's natural ubiquitin-proteasome system to induce the degradation of specific target proteins.[1][3] They consist of a ligand that binds to an E3 ubiquitin ligase, a second ligand that binds to the target protein, and a linker, such as this compound, that connects them.[1][3] The linker's length and flexibility are crucial for enabling the formation of a stable ternary complex between the E3 ligase, the PROTAC, and the target protein, which is a prerequisite for ubiquitination and subsequent proteasomal degradation.
Experimental Protocols: Synthesis of a Bioconjugate
This compound is a bifunctional linker with a terminal amine and a carboxylic acid, allowing for versatile conjugation strategies.[7] The amine group can react with activated esters (like NHS esters) or carboxylic acids in the presence of a coupling agent, while the carboxylic acid can be activated to react with amines.[5]
General Protocol for Amide Bond Formation using EDC/NHS Chemistry
This protocol describes a common method for coupling the carboxylic acid end of this compound to a primary amine on a molecule of interest (e.g., a protein or another small molecule).
Materials:
-
This compound
-
Molecule of interest with a primary amine
-
N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)
-
N-hydroxysuccinimide (NHS)
-
Anhydrous, amine-free solvent (e.g., Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO))
-
Reaction buffer (e.g., Phosphate-Buffered Saline (PBS), pH 7.4 for proteins)
-
Quenching reagent (e.g., hydroxylamine)
-
Purification system (e.g., HPLC, size-exclusion chromatography)
Procedure:
-
Activation of Carboxylic Acid:
-
Dissolve this compound in anhydrous DMF.
-
Add 1.5 equivalents of EDC and 1.1 equivalents of NHS to the solution.
-
Stir the reaction at room temperature for 1-4 hours to form the NHS ester. The reaction progress can be monitored by TLC or LC-MS.
-
-
Conjugation to Amine-containing Molecule:
-
Dissolve the amine-containing molecule in the appropriate reaction buffer.
-
Add the activated this compound NHS ester solution to the solution of the amine-containing molecule. The molar ratio will depend on the desired degree of labeling.
-
Allow the reaction to proceed at room temperature for 2-4 hours or overnight at 4°C.
-
-
Quenching and Purification:
-
Quench the reaction by adding a small amount of a primary amine-containing buffer (e.g., Tris) or hydroxylamine to consume any unreacted NHS ester.
-
Purify the resulting conjugate using an appropriate chromatographic technique to remove unreacted starting materials and byproducts.
-
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleck.co.jp [selleck.co.jp]
- 3. medchemexpress.com [medchemexpress.com]
- 4. selleck.co.jp [selleck.co.jp]
- 5. Amino-PEG1-acid, HCl, 144942-89-2 | BroadPharm [broadpharm.com]
- 6. medchemexpress.cn [medchemexpress.cn]
- 7. Amino-PEG1-acid - Creative Biolabs [creative-biolabs.com]
An In-depth Technical Guide to Amino-PEG1-C2-acid: Structure, Properties, and Applications in Bioconjugation
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of Amino-PEG1-C2-acid, a bifunctional linker widely utilized in the fields of bioconjugation and drug development. This document details its chemical structure, physicochemical properties, and provides exemplary experimental protocols for its application in the synthesis of Proteolysis Targeting Chimeras (PROTACs) and Antibody-Drug Conjugates (ADCs).
Core Concepts: Structure and Physicochemical Properties
This compound, systematically named 3-(2-aminoethoxy)propanoic acid, is a heterobifunctional linker molecule.[1][2] It possesses a primary amine group and a terminal carboxylic acid group, separated by a single polyethylene glycol (PEG) unit and an ethyl spacer.[3][4] This unique architecture imparts desirable characteristics for its role as a molecular bridge in complex bioactive constructs. The PEG moiety enhances aqueous solubility and provides flexibility, which can be crucial for optimizing the biological activity of the resulting conjugate.[2][5]
The presence of two distinct reactive functional groups, the amine and the carboxylic acid, allows for the sequential and controlled conjugation of two different molecules.[3] This makes it an ideal building block in the construction of targeted therapeutics such as PROTACs and ADCs.[6][7][8][9]
Data Presentation: Physicochemical Properties of this compound
| Property | Value | Reference(s) |
| Molecular Formula | C5H11NO3 | [1][4] |
| Molecular Weight | 133.15 g/mol | [1] |
| CAS Number | 144942-89-2 | [1][4] |
| IUPAC Name | 3-(2-aminoethoxy)propanoic acid | [1] |
| Appearance | White to off-white solid | |
| Purity | Typically ≥95% | |
| Solubility | Soluble in water, DMSO, and DMF | [4] |
| Storage Conditions | -20°C for long-term storage | [4] |
Applications in Drug Development
This compound serves as a critical linker in the development of sophisticated drug modalities that require the precise connection of two molecular entities.
PROTACs
In the field of targeted protein degradation, this compound is employed as a linker to synthesize PROTACs. A PROTAC is a heterobifunctional molecule that consists of a ligand for a target protein and a ligand for an E3 ubiquitin ligase, joined by a linker.[6][10] By bringing the target protein and the E3 ligase into close proximity, the PROTAC induces the ubiquitination and subsequent proteasomal degradation of the target protein. The length and composition of the linker are critical for the efficacy of the PROTAC, and the PEG1 unit in this compound provides a balance of flexibility and hydrophilicity.[5][11]
Antibody-Drug Conjugates (ADCs)
This compound is also a valuable tool in the construction of ADCs. ADCs are targeted cancer therapies that consist of a monoclonal antibody, a potent cytotoxic payload, and a chemical linker that connects them. The antibody directs the ADC to tumor cells expressing a specific antigen, and upon internalization, the linker is cleaved (or the antibody is degraded), releasing the cytotoxic payload and leading to cancer cell death. The bifunctional nature of this compound allows for the attachment of the payload to one end and the antibody to the other.
Experimental Protocols
The following are detailed methodologies for the use of this compound in the synthesis of a PROTAC and an ADC. These protocols are based on established bioconjugation techniques.
Synthesis of a PROTAC using this compound: Example of Arg-PEG1-Dasa
This protocol is adapted from the synthesis of Arg-PEG1-Dasa, a PROTAC targeting the BCR-ABL oncoprotein.[11]
Step 1: Activation of the Carboxylic Acid of this compound
-
Dissolve Boc-Arg(Pbf)-OH (1.0 eq) and HATU (1.1 eq) in anhydrous DMF.
-
Add DIPEA (2.0 eq) to the solution and stir for 10 minutes at room temperature.
-
In a separate flask, dissolve this compound (1.2 eq) in anhydrous DMF.
-
Add the activated Boc-Arg(Pbf)-OH solution to the this compound solution and stir the reaction mixture at room temperature for 4 hours.
-
Monitor the reaction progress by LC-MS.
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash with saturated aqueous NaHCO3 and brine.
-
Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to obtain Boc-Arg(Pbf)-NH-PEG1-C2-acid.
Step 2: Coupling of the Linker-Amino Acid Construct to the Target Protein Ligand (Dasatinib)
-
Dissolve Boc-Arg(Pbf)-NH-PEG1-C2-acid (1.0 eq) and HATU (1.1 eq) in anhydrous DMF.
-
Add DIPEA (2.0 eq) and stir for 10 minutes at room temperature.
-
In a separate flask, dissolve Dasatinib (1.2 eq) in anhydrous DMF.
-
Add the activated linker-amino acid solution to the Dasatinib solution and stir at room temperature for 12 hours.
-
Monitor the reaction by LC-MS.
-
Upon completion, purify the reaction mixture by preparative HPLC to obtain the protected PROTAC.
Step 3: Deprotection of the PROTAC
-
Dissolve the purified, protected PROTAC in a cleavage cocktail of TFA/TIS/H2O (95:2.5:2.5).
-
Stir the reaction mixture at room temperature for 2 hours.
-
Concentrate the solution under reduced pressure and precipitate the crude product with cold diethyl ether.
-
Purify the final PROTAC, Arg-PEG1-Dasa, by preparative HPLC.
-
Characterize the final product by HRMS and NMR.
General Protocol for the Synthesis of an Antibody-Drug Conjugate (ADC)
This protocol describes a general workflow for conjugating a drug to an antibody using this compound.
Step 1: Preparation of the Drug-Linker Moiety
-
Activate the carboxylic acid of the cytotoxic drug using a coupling agent such as HATU or EDC/NHS in an appropriate anhydrous solvent (e.g., DMF, DMSO).
-
Add this compound to the activated drug and stir at room temperature. The reaction is typically monitored by LC-MS.
-
Upon completion, purify the drug-linker conjugate by chromatography (e.g., reverse-phase HPLC).
Step 2: Activation of the Carboxylic Acid on the Drug-Linker
-
Activate the terminal carboxylic acid of the purified drug-linker using EDC and NHS in an amine-free buffer (e.g., MES buffer, pH 6.0). This creates a reactive NHS ester.
Step 3: Conjugation to the Antibody
-
Prepare the antibody in a suitable conjugation buffer (e.g., PBS, pH 7.4).
-
Add the activated drug-linker-NHS ester to the antibody solution. The molar ratio of the drug-linker to the antibody will determine the drug-to-antibody ratio (DAR) and should be optimized.
-
Incubate the reaction mixture at a controlled temperature (e.g., 4°C or room temperature) for a specified time.
-
Quench the reaction by adding an excess of a small molecule amine, such as Tris or lysine.
Step 4: Purification and Characterization of the ADC
-
Purify the ADC from unconjugated drug-linker and other reagents using techniques such as size-exclusion chromatography (SEC) or tangential flow filtration (TFF).
-
Characterize the purified ADC to determine the DAR, aggregation levels, and purity using methods such as hydrophobic interaction chromatography (HIC), SEC, mass spectrometry, and SDS-PAGE.
Mandatory Visualizations
PROTAC Synthesis Workflow
Caption: Workflow for the synthesis of the PROTAC Arg-PEG1-Dasa.
ADC Synthesis Workflow
Caption: General workflow for the synthesis of an Antibody-Drug Conjugate.
References
- 1. 3-(2-Aminoethoxy)propanoic acid | C5H11NO3 | CID 14462389 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Development of Rapid and Facile Solid‐Phase Synthesis of PROTACs via a Variety of Binding Styles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis of site-specific antibody-drug conjugates using unnatural amino acids - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Amino-PEG1-acid, HCl, 144942-89-2 | BroadPharm [broadpharm.com]
- 5. PROTAC Linkers, PEG Linkers Supply - Biopharma PEG [biochempeg.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. This compound | PROTAC Linker | MCE [medchemexpress.cn]
- 8. Amino-PEG1-acid - Creative Biolabs [creative-biolabs.com]
- 9. selleck.co.jp [selleck.co.jp]
- 10. medchemexpress.com [medchemexpress.com]
- 11. Single amino acid–based PROTACs trigger degradation of the oncogenic kinase BCR–ABL in chronic myeloid leukemia (CML) - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Synthesis and Purification of Amino-PEG1-C2-acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and purification of Amino-PEG1-C2-acid, a valuable bifunctional linker commonly employed in the development of Proteolysis Targeting Chimeras (PROTACs) and other bioconjugates. This document outlines a feasible synthetic route, detailed experimental protocols, purification strategies, and characterization data.
Overview of the Synthetic Strategy
The synthesis of this compound is approached through a three-step process, commencing with the readily available N-Boc-ethanolamine. The overall strategy involves:
-
Aza-Michael Addition: Reaction of N-Boc-ethanolamine with an acrylate ester to form the carbon backbone of the target molecule.
-
Ester Hydrolysis: Conversion of the resulting ester to the corresponding carboxylic acid.
-
Boc Deprotection: Removal of the tert-butyloxycarbonyl (Boc) protecting group to yield the final primary amine.
This synthetic pathway is efficient and utilizes common laboratory reagents and techniques.
Experimental Protocols
Synthesis of Ethyl 3-(2-(tert-butoxycarbonylamino)ethoxy)propanoate (Boc-NH-PEG1-C2-COOEt)
This procedure is adapted from analogous aza-Michael addition reactions.
Materials:
-
N-Boc-ethanolamine
-
Ethyl acrylate
-
A basic catalyst (e.g., sodium ethoxide or a strong non-nucleophilic base like DBU)
-
Anhydrous ethanol
-
Dichloromethane (DCM)
-
Saturated aqueous ammonium chloride solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a solution of N-Boc-ethanolamine (1 equivalent) in anhydrous ethanol, add a catalytic amount of a suitable base (e.g., 0.1 equivalents of sodium ethoxide).
-
Stir the mixture at room temperature for 15 minutes.
-
Add ethyl acrylate (1.2 equivalents) dropwise to the reaction mixture.
-
Heat the reaction mixture to a gentle reflux and monitor the progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction to room temperature and quench by adding saturated aqueous ammonium chloride solution.
-
Extract the aqueous layer with dichloromethane (3x).
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter the mixture and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purify the crude ethyl 3-(2-(tert-butoxycarbonylamino)ethoxy)propanoate by flash column chromatography on silica gel.
Synthesis of 3-(2-(tert-butoxycarbonylamino)ethoxy)propanoic Acid (Boc-NH-PEG1-C2-acid)
Materials:
-
Ethyl 3-(2-(tert-butoxycarbonylamino)ethoxy)propanoate
-
Lithium hydroxide (LiOH) or Sodium hydroxide (NaOH)
-
Tetrahydrofuran (THF)
-
Water
-
1 M Hydrochloric acid (HCl)
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Dissolve ethyl 3-(2-(tert-butoxycarbonylamino)ethoxy)propanoate (1 equivalent) in a mixture of THF and water (e.g., 3:1 v/v).
-
Add an excess of lithium hydroxide or sodium hydroxide (e.g., 3 equivalents).
-
Stir the reaction mixture at room temperature and monitor by TLC until the starting material is consumed.
-
Acidify the reaction mixture to a pH of approximately 3-4 with 1 M HCl.
-
Extract the product with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter the mixture and remove the solvent under reduced pressure to yield Boc-NH-PEG1-C2-acid. This product is often used in the next step without further purification if it is of sufficient purity.
Synthesis of 3-(2-aminoethoxy)propanoic acid (this compound)
Materials:
-
3-(2-(tert-butoxycarbonylamino)ethoxy)propanoic acid
-
Trifluoroacetic acid (TFA) or 4 M HCl in dioxane
-
Dichloromethane (DCM) (if using TFA)
-
Diethyl ether
Procedure:
-
Dissolve 3-(2-(tert-butoxycarbonylamino)ethoxy)propanoic acid (1 equivalent) in a minimal amount of dichloromethane (if using TFA).
-
Add an excess of trifluoroacetic acid (e.g., 10-20 equivalents) or dissolve directly in 4 M HCl in dioxane.
-
Stir the reaction mixture at room temperature for 1-2 hours. Monitor the deprotection by TLC or LC-MS.
-
Upon completion, concentrate the reaction mixture under reduced pressure to remove the excess acid and solvent.
-
Add cold diethyl ether to the residue to precipitate the product as a salt (trifluoroacetate or hydrochloride).
-
Collect the precipitate by filtration, wash with cold diethyl ether, and dry under vacuum to yield the salt of this compound.
Purification of this compound
The final product, being a zwitterionic amino acid at neutral pH, can be purified by ion-exchange chromatography.
Materials:
-
Crude this compound salt
-
Strong cation exchange resin (e.g., Dowex 50W)
-
Deionized water
-
Aqueous ammonia solution (e.g., 2 M)
Procedure:
-
Prepare a column with a strong cation exchange resin in its protonated form (H+).
-
Dissolve the crude this compound salt in deionized water and apply it to the column.
-
Wash the column with deionized water to remove any non-basic impurities.
-
Elute the desired product from the resin using an aqueous ammonia solution.
-
Collect the fractions containing the product (can be monitored by TLC with ninhydrin staining).
-
Combine the product-containing fractions and lyophilize or carefully evaporate the solvent to obtain the pure zwitterionic this compound.
Data Presentation
Table 1: Physicochemical Properties of this compound and its Intermediate
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Appearance |
| Boc-NH-PEG1-C2-acid | C₁₀H₁₉NO₅ | 233.26 | White to off-white solid |
| This compound | C₅H₁₁NO₃ | 133.15 | White solid |
Table 2: Summary of Characterization Data for this compound
| Analysis | Result |
| ¹H NMR (D₂O) | Chemical shifts (δ) will be consistent with the structure, showing signals for the two methylene groups of the ethyl bridge, the methylene group adjacent to the amine, and the two methylene groups of the propanoic acid chain. |
| ¹³C NMR (D₂O) | Chemical shifts (δ) will correspond to the five distinct carbon atoms in the molecule. |
| Mass Spec (ESI-MS) | m/z [M+H]⁺ calculated for C₅H₁₁NO₃: 134.08; Observed value should be in close agreement. |
| Purity (HPLC) | ≥95% |
Visualizations
Caption: Synthesis workflow for this compound.
Caption: Purification workflow for this compound.
Navigating the Solubility of Amino-PEG1-C2-acid: A Technical Guide for Researchers
For Immediate Release
This technical guide provides a comprehensive overview of the solubility characteristics of Amino-PEG1-C2-acid, a foundational building block in the development of Proteolysis Targeting Chimeras (PROTACs). Addressed to researchers, scientists, and professionals in drug development, this document synthesizes available data on the compound's solubility in Dimethyl Sulfoxide (DMSO) and other common organic solvents, outlines a detailed experimental protocol for solubility determination, and illustrates its pivotal role in PROTAC synthesis.
Core Topic: Solubility of this compound
This compound, a heterobifunctional linker, is integral to the synthesis of PROTACs, molecules designed to hijack the cell's natural protein disposal machinery to eliminate disease-causing proteins.[1] The solubility of this linker is a critical parameter for its effective handling, storage, and application in multi-step chemical syntheses.
Data Presentation: Quantitative Solubility of this compound
The solubility of this compound has been reported with some conflicting information, particularly in DMSO. The following table summarizes the available quantitative and qualitative data to provide a clear comparison.
| Solvent | Solubility (mg/mL) | Molarity (mM) | Temperature (°C) | Source | Notes |
| Water | 27 | 202.78 | 25 | [2] | - |
| Dimethyl Sulfoxide (DMSO) | < 1 | < 7.51 | 25 | [2] | Defined as "Insoluble" by the source. |
| Dimethyl Sulfoxide (DMSO) | Soluble | Not Reported | Not Reported | [3] | This source indicates solubility without providing a quantitative value, creating a conflict with other available data. Researchers are advised to perform their own solubility tests. |
| Dimethylformamide (DMF) | Soluble | Not Reported | Not Reported | [3] | - |
| Ethanol | < 1 | < 7.51 | 25 | [2] | Defined as "Insoluble" by the source. |
It is crucial for researchers to note the discrepancy in reported DMSO solubility. While one supplier datasheet qualifies it as "insoluble" with a concentration threshold of less than 1 mg/mL, another indicates solubility without specifying the concentration.[2][3] This highlights the importance of verifying solubility in-house using standardized experimental protocols. Generally, polyethylene glycol (PEG) compounds are known to be highly soluble in many organic solvents, including DMSO and DMF.[4]
Experimental Protocols: Determining Solubility
To ensure accurate and reproducible results in the laboratory, a standardized protocol for determining the solubility of this compound is essential. The following outlines the widely accepted shake-flask method coupled with High-Performance Liquid Chromatography (HPLC) for quantification.[5][6][7][8][9]
Shake-Flask Method for Equilibrium Solubility Determination
This method measures the thermodynamic equilibrium solubility of a compound in a specific solvent.
Materials:
-
This compound
-
Solvent of interest (e.g., DMSO, Water, Ethanol, DMF)
-
Analytical balance
-
Vials with screw caps
-
Orbital shaker or rotator in a temperature-controlled environment
-
Centrifuge
-
Syringes and syringe filters (e.g., 0.22 µm PTFE)
-
HPLC system with a suitable detector (e.g., UV, ELSD, or MS)
-
Volumetric flasks and pipettes for standard preparation
Procedure:
-
Preparation of Supersaturated Solution: Add an excess amount of this compound to a vial containing a known volume of the solvent. The excess solid should be clearly visible.
-
Equilibration: Tightly cap the vial and place it on an orbital shaker or rotator in a constant temperature bath (e.g., 25 °C). Allow the mixture to equilibrate for a sufficient period, typically 24 to 48 hours, to ensure the solution is saturated.
-
Phase Separation: After equilibration, centrifuge the vial at a high speed to pellet the undissolved solid.
-
Sample Collection: Carefully withdraw an aliquot of the supernatant using a syringe.
-
Filtration: Filter the collected supernatant through a syringe filter to remove any remaining solid particles.
-
Quantification by HPLC:
-
Prepare a series of standard solutions of this compound of known concentrations in the same solvent.
-
Develop a suitable HPLC method. Given that this compound lacks a strong chromophore, an Evaporative Light Scattering Detector (ELSD) or Mass Spectrometry (MS) is recommended for detection and quantification.[7] A reversed-phase C18 column is often suitable.
-
Inject the standard solutions to generate a calibration curve.
-
Inject the filtered supernatant from the solubility experiment.
-
Determine the concentration of this compound in the saturated solution by comparing its peak area to the calibration curve.
-
-
Data Reporting: Report the solubility in mg/mL and mM at the specified temperature.
Mandatory Visualization: Logical and Experimental Workflows
To visually represent the critical role of this compound and the process of its characterization, the following diagrams are provided in the DOT language for Graphviz.
Caption: PROTAC Synthesis Workflow using this compound.
Caption: Experimental Workflow for Solubility Determination.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleck.co.jp [selleck.co.jp]
- 3. Amino-PEG1-acid, HCl, 144942-89-2 | BroadPharm [broadpharm.com]
- 4. researchgate.net [researchgate.net]
- 5. scribd.com [scribd.com]
- 6. hrcak.srce.hr [hrcak.srce.hr]
- 7. enamine.net [enamine.net]
- 8. researchgate.net [researchgate.net]
- 9. downloads.regulations.gov [downloads.regulations.gov]
A Technical Guide to Amino-PEG1-C2-acid: Properties, Applications, and Experimental Protocols
CAS Number: 144942-89-2
This technical guide provides an in-depth overview of Amino-PEG1-C2-acid, a bifunctional linker critical in the fields of drug discovery and bioconjugation. Tailored for researchers, scientists, and professionals in drug development, this document details the molecule's physicochemical properties, its primary applications in Proteolysis Targeting Chimeras (PROTACs) and Antibody-Drug Conjugates (ADCs), and comprehensive experimental protocols for its use.
Core Properties of this compound
This compound, also known by various synonyms such as 3-(2-aminoethoxy)propanoic acid, is a versatile molecule featuring a primary amine and a carboxylic acid group, separated by a single polyethylene glycol (PEG) unit.[1][2] This structure imparts both flexibility and hydrophilicity, making it an ideal component in the construction of complex biomolecules.[2]
Physicochemical Data
| Property | Value | Reference(s) |
| CAS Number | 144942-89-2 | [1] |
| Molecular Formula | C5H11NO3 | [1] |
| Molecular Weight | 133.15 g/mol | |
| Appearance | White to off-white solid | |
| Purity | Typically ≥95% | [2] |
| Solubility | Soluble in water and DMSO | |
| Storage | 4°C, protected from light. For long-term storage in solvent, -80°C for up to 6 months. |
Applications in Drug Development
The bifunctional nature of this compound makes it a valuable linker in the synthesis of PROTACs and ADCs, two revolutionary classes of therapeutic agents.
PROTACs
PROTACs are heterobifunctional molecules that recruit an E3 ubiquitin ligase to a target protein, leading to the protein's ubiquitination and subsequent degradation by the proteasome. This compound serves as a linker to connect the target protein ligand and the E3 ligase ligand. The PEG component of the linker can enhance the solubility and cell permeability of the resulting PROTAC molecule.
Antibody-Drug Conjugates (ADCs)
In ADCs, a cytotoxic drug is linked to a monoclonal antibody that targets a specific antigen on cancer cells. This compound can be used to conjugate the drug to the antibody, often through amide bond formation with lysine residues on the antibody surface.
Experimental Protocols
The following are detailed protocols for the use of this compound in the synthesis of a PROTAC. These protocols are intended as a guide and may require optimization for specific applications.
Amide Bond Formation with a Target Protein Ligand (Amine-reactive)
This protocol describes the coupling of the carboxylic acid group of this compound to an amine-containing target protein ligand using EDC/NHS chemistry.
Materials:
-
This compound
-
Amine-containing target protein ligand
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
N-hydroxysuccinimide (NHS)
-
Anhydrous Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Diisopropylethylamine (DIPEA)
-
Reaction vessel
-
Magnetic stirrer
-
High-Performance Liquid Chromatography (HPLC) for purification
Procedure:
-
Activation of Carboxylic Acid:
-
Dissolve this compound (1.2 equivalents) in anhydrous DMF.
-
Add NHS (1.2 equivalents) and EDC (1.2 equivalents) to the solution.
-
Stir the reaction mixture at room temperature for 15-30 minutes to form the NHS ester.
-
-
Coupling Reaction:
-
In a separate vessel, dissolve the amine-containing target protein ligand (1 equivalent) in anhydrous DMF.
-
Slowly add the activated this compound solution to the target protein ligand solution.
-
Add DIPEA (2 equivalents) to the reaction mixture to act as a base.
-
Stir the reaction at room temperature for 2-4 hours, or until the reaction is complete as monitored by TLC or LC-MS.
-
-
Purification:
-
Quench the reaction by adding a small amount of water.
-
Concentrate the reaction mixture under reduced pressure.
-
Purify the resulting product by preparative HPLC to obtain the target protein ligand-linker conjugate.
-
PROTAC Synthesis: Coupling of Ligand-Linker to an E3 Ligase Ligand
This protocol describes the coupling of the amine group of the previously synthesized target protein ligand-linker conjugate to a carboxylic acid-containing E3 ligase ligand.
Materials:
-
Target protein ligand-linker conjugate (from section 3.1)
-
Carboxylic acid-containing E3 ligase ligand (e.g., a derivative of Thalidomide)
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
Anhydrous Dimethylformamide (DMF)
-
Diisopropylethylamine (DIPEA)
-
Reaction vessel
-
Magnetic stirrer
-
High-Performance Liquid Chromatography (HPLC) for purification
Procedure:
-
Reaction Setup:
-
Dissolve the carboxylic acid-containing E3 ligase ligand (1 equivalent) in anhydrous DMF.
-
Add HATU (1.1 equivalents) and DIPEA (2 equivalents) to the solution and stir for 5 minutes.
-
Dissolve the target protein ligand-linker conjugate (1 equivalent) in anhydrous DMF.
-
-
Coupling Reaction:
-
Slowly add the solution of the target protein ligand-linker conjugate to the activated E3 ligase ligand solution.
-
Stir the reaction mixture at room temperature overnight. Monitor the reaction progress by LC-MS.
-
-
Purification:
-
Once the reaction is complete, concentrate the mixture under reduced pressure.
-
Purify the final PROTAC molecule by preparative HPLC.
-
Characterize the purified PROTAC by LC-MS and NMR.
-
Visualizations
The following diagrams illustrate key concepts related to the application of this compound.
Caption: Mechanism of action of a PROTAC molecule.
Caption: General workflow for PROTAC synthesis.
Caption: The Ubiquitin-Proteasome System pathway.
References
The Role of Amino-PEG1-C2-acid in Advanced Biological Systems: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Amino-PEG1-C2-acid is a heterobifunctional linker molecule increasingly utilized in the sophisticated design of targeted therapeutics, particularly in the fields of Proteolysis Targeting Chimeras (PROTACs) and Antibody-Drug Conjugates (ADCs). This technical guide provides an in-depth exploration of its mechanism of action, which is intrinsically linked to its structural role in these larger constructs. The molecule itself is biologically inert; its "action" is to optimally connect two biologically active molecules, thereby enabling or enhancing a desired therapeutic effect. This guide will detail its chemical properties, its impact on the biological activity of the conjugates it forms, and provide illustrative experimental protocols and data.
This compound is characterized by a single polyethylene glycol (PEG) unit flanked by an amino group and a propanoic acid, providing two distinct reactive ends for bioconjugation.[1][2] This structure imparts a combination of flexibility and hydrophilicity, which are critical for the efficacy of the resulting therapeutic agent.[3]
Core Mechanism of Action: A Functional Bridge
The primary function of this compound is to serve as a covalent bridge between two molecular entities. Its mechanism of action is therefore best understood in the context of the biological systems it helps to create.
In PROTACs: Facilitating Targeted Protein Degradation
PROTACs are novel therapeutic agents designed to hijack the body's own ubiquitin-proteasome system to selectively degrade disease-causing proteins.[4] A PROTAC molecule consists of three parts: a ligand that binds to the target protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a linker that connects the two.[5]
The role of the this compound linker is crucial in this process. It must be of an optimal length and flexibility to allow for the formation of a stable and productive ternary complex between the target protein, the PROTAC, and the E3 ligase.[3][6] The formation of this complex is the rate-limiting step for the subsequent ubiquitination of the target protein, which marks it for degradation by the proteasome.[3] Short PEG linkers like this compound are particularly suited for "tight" geometries where the binding sites on the target protein and the E3 ligase are in close proximity.[7]
The single PEG unit in this compound enhances the solubility of the often hydrophobic PROTAC molecule, which can improve cell permeability and overall pharmacokinetic properties.[3][8]
In ADCs: Ensuring Stable and Targeted Drug Delivery
ADCs are a class of biopharmaceuticals designed for the targeted delivery of cytotoxic agents to cancer cells. An ADC is composed of a monoclonal antibody that targets a specific antigen on the surface of tumor cells, a potent cytotoxic payload, and a linker that connects them.[9]
In this context, this compound can function as a non-cleavable linker.[10] Its role is to ensure that the cytotoxic payload remains firmly attached to the antibody as it circulates in the bloodstream, minimizing off-target toxicity.[9] Upon binding to the target antigen on the cancer cell surface, the ADC is internalized. Inside the cell, the entire antibody-linker-drug conjugate is degraded in the lysosome, which then releases the payload to exert its cytotoxic effect.[11][12]
The hydrophilic PEG moiety of the linker can help to mitigate the hydrophobicity of the cytotoxic payload, which can otherwise lead to aggregation and poor pharmacokinetics of the ADC.[13]
Quantitative Data on the Impact of Short PEG Linkers
| PROTAC System | Linker Composition | DC50 (nM) | Dmax (%) | Solubility (µg/mL) | Reference |
| BRD4 Degrader | Alkyl Chain (C3) | 150 | 80 | <10 | Illustrative |
| BRD4 Degrader | PEG1 | 85 | 92 | 50 | Illustrative |
| BRD4 Degrader | PEG3 | 25 | 95 | 120 | Illustrative |
| AR Degrader | Alkyl Chain (C4) | >1000 | <20 | 5 | Illustrative |
| AR Degrader | PEG2 | 250 | 75 | 35 | Illustrative |
This table presents illustrative data compiled from various sources in the literature to demonstrate the general trends observed with the inclusion of short PEG linkers.[5] DC50 (concentration for 50% degradation) and Dmax (maximum degradation) values are cell-line dependent.
Experimental Protocols
The following are generalized protocols for the use of this compound in the synthesis of bioconjugates. The specific conditions may require optimization depending on the properties of the molecules to be conjugated.
Protocol 1: Synthesis of a PROTAC via Amide Bond Formation
This protocol describes the coupling of a POI-binding ligand (with a carboxylic acid) to the amine of this compound, followed by the coupling of the linker's carboxylic acid to an E3 ligase ligand (with an amine).
Materials:
-
POI ligand with a terminal carboxylic acid
-
This compound
-
E3 ligase ligand with a terminal amine
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
DIPEA (N,N-Diisopropylethylamine)
-
Anhydrous DMF (Dimethylformamide)
-
HPLC for purification
-
LC-MS and NMR for characterization
Procedure:
-
Step A: Coupling of POI Ligand to Linker
-
Dissolve the POI ligand (1.0 eq) and this compound (1.2 eq) in anhydrous DMF.
-
Add HATU (1.5 eq) and DIPEA (3.0 eq) to the solution.
-
Stir the reaction mixture at room temperature for 4-12 hours, monitoring progress by LC-MS.
-
Upon completion, dilute the reaction mixture with water and extract with an appropriate organic solvent (e.g., ethyl acetate).
-
Purify the product (POI-linker conjugate) by reverse-phase HPLC.
-
Confirm the structure and purity by LC-MS and NMR.
-
-
Step B: Coupling of POI-Linker to E3 Ligase Ligand
-
Dissolve the purified POI-linker conjugate (1.0 eq) and the E3 ligase ligand (1.1 eq) in anhydrous DMF.
-
Add HATU (1.5 eq) and DIPEA (3.0 eq).
-
Stir the reaction mixture at room temperature for 4-12 hours, monitoring by LC-MS.
-
Purify the final PROTAC using reverse-phase HPLC.
-
Characterize the final product by LC-MS and NMR to confirm its identity and purity.
-
Protocol 2: Conjugation to an Antibody (for ADC Synthesis)
This protocol outlines a general method for conjugating a drug-linker construct, where the drug is first attached to this compound, to the lysine residues of a monoclonal antibody.
Materials:
-
Monoclonal antibody in a non-amine-containing buffer (e.g., PBS, pH 7.4)
-
Drug-linker construct (Drug-NH-CO-C2-PEG1-NH2)
-
EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)
-
NHS (N-hydroxysuccinimide)
-
Anhydrous DMSO
-
Size-exclusion chromatography (SEC) or tangential flow filtration (TFF) for purification
Procedure:
-
Activation of the Drug-Linker Carboxylic Acid (if starting with Drug-linker-COOH):
-
Dissolve the drug-linker construct in anhydrous DMSO.
-
Add EDC (1.5 eq) and NHS (1.5 eq).
-
Incubate for 1 hour at room temperature to form the NHS ester.
-
-
Conjugation to the Antibody:
-
Adjust the pH of the antibody solution to 8.0-8.5 with a suitable buffer (e.g., sodium borate).
-
Slowly add the activated drug-linker-NHS ester solution to the antibody solution with gentle stirring. A typical molar excess of the drug-linker is 5-10 fold over the antibody.
-
Incubate the reaction for 2-4 hours at room temperature or overnight at 4°C.
-
-
Purification and Analysis:
-
Remove unreacted drug-linker and byproducts by SEC or TFF, exchanging the buffer to a formulation buffer (e.g., PBS, pH 7.4).
-
Characterize the resulting ADC to determine the drug-to-antibody ratio (DAR) using techniques such as hydrophobic interaction chromatography (HIC) or reverse-phase HPLC coupled with mass spectrometry.[11][12]
-
Logical Relationships and Design Considerations
The selection and implementation of this compound as a linker is a balance of several factors that influence the final conjugate's performance.
Conclusion
This compound is a valuable tool in the design of sophisticated bioconjugates like PROTACs and ADCs. Its "mechanism of action" is not a direct pharmacological effect but rather a critical enabling function as a linker. Its specific structural properties—short PEG length, flexibility, hydrophilicity, and bifunctional reactive ends—directly influence the solubility, stability, and biological efficacy of the resulting therapeutic agent. A thorough understanding of these properties is essential for the rational design and optimization of next-generation targeted therapies. While the "trial and error" approach to linker selection is still common, a deeper understanding of the structure-activity relationships of linkers like this compound is paving the way for more predictive and efficient drug development.[5]
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Molecular recognition of ternary complexes: a new dimension in the structure-guided design of chemical degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Methods to Design and Synthesize Antibody-Drug Conjugates (ADCs) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Amide coupling Protocol for Amino PEG | AxisPharm [axispharm.com]
- 8. cellmosaic.com [cellmosaic.com]
- 9. Mechanistic and Structural Features of PROTAC Ternary Complexes | Springer Nature Experiments [experiments.springernature.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. Analytical methods for physicochemical characterization of antibody drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Analysis of antibody-drug conjugates by comprehensive on-line two-dimensional hydrophobic interaction chromatography x reversed phase liquid chromatography hyphenated to high resolution mass spectrometry. I - Optimization of separation conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. cellmosaic.com [cellmosaic.com]
An In-depth Technical Guide to Short-Chain PEG Linkers in Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Polyethylene glycol (PEG) linkers are indispensable tools in modern research and pharmaceutical development, serving as flexible, hydrophilic spacers to connect molecules. Short-chain PEG linkers, typically defined as those with fewer than 12 ethylene glycol units, have garnered significant attention for their ability to fine-tune the properties of bioconjugates without the pronounced steric hindrance or potential for immunogenicity associated with their longer-chain counterparts.[1] This in-depth guide provides a comprehensive overview of the core principles, applications, and methodologies associated with the use of short-chain PEG linkers in research, with a focus on quantitative data, detailed experimental protocols, and visual representations of key processes.
Core Principles of Short-Chain PEG Linkers
Short-chain PEG linkers offer a unique combination of properties that make them highly valuable in bioconjugation and drug delivery.[1]
-
Hydrophilicity: The repeating ethylene glycol units are highly hydrophilic, which can significantly improve the aqueous solubility of hydrophobic molecules to which they are attached. This is particularly crucial for the formulation and delivery of poorly soluble drugs.[2][3]
-
Biocompatibility and Low Immunogenicity: PEGs are generally considered non-toxic and elicit minimal immune responses. Short-chain PEGs are even less likely to be immunogenic compared to high molecular weight PEGs.[4][5]
-
Flexibility: The ether backbone of the PEG chain provides significant rotational freedom, allowing for conformational flexibility in the linked molecules. This can be advantageous in maintaining the biological activity of proteins and peptides after conjugation.
-
Defined Length: Short-chain PEG linkers are often monodisperse, meaning they have a precise, single molecular weight. This uniformity is critical for creating homogenous bioconjugates with consistent and predictable properties, a key requirement for therapeutic applications.
Quantitative Properties of Short-Chain PEG Linkers
The physicochemical properties of short-chain PEG linkers are directly related to their length. The following table summarizes key quantitative data for a range of short-chain PEG linkers.
| Linker | Molecular Weight (Da) | Number of PEO Units | Contour Length (nm) | Flory Radius (nm) |
| PEG2 | 88 | 2 | 0.6 | 0.5 |
| PEG4 | 176 | 4 | 1.2 | 0.7 |
| PEG8 | 352 | 8 | 2.5 | 1.0 |
| PEG12 | 528 | 12 | 3.7 | 1.2 |
Data compiled from multiple sources. The contour length is calculated based on a PEO unit length of approximately 0.35 nm. The Flory radius (Rf) is a measure of the polymer's size in solution.[6][7]
Applications of Short-Chain PEG Linkers in Research
The unique properties of short-chain PEG linkers have led to their widespread use in various research and development areas.
Antibody-Drug Conjugates (ADCs)
In ADCs, a potent cytotoxic drug is linked to a monoclonal antibody that targets a specific cancer cell antigen. Short-chain PEG linkers are often incorporated to enhance the hydrophilicity of the ADC, which can reduce aggregation, improve stability in circulation, and ultimately widen the therapeutic window.[2][3][8] The length of the PEG linker can significantly impact the pharmacokinetics of the ADC.
Impact of Short-Chain PEG Linker Length on ADC Pharmacokinetics
| PEG Linker Length | Clearance Rate (mL/day/kg) | In Vivo Tolerability |
| < PEG8 | Rapidly Increased | Not Tolerated |
| ≥ PEG8 | Optimal Slower Clearance | Well Tolerated |
This data suggests that a minimum of eight ethylene glycol units is often required to achieve favorable pharmacokinetic properties and tolerability for certain ADCs.
Proteolysis Targeting Chimeras (PROTACs)
PROTACs are heterobifunctional molecules that recruit an E3 ubiquitin ligase to a target protein, leading to its degradation.[9][10] The linker connecting the target protein binder and the E3 ligase ligand is a critical component of a PROTAC, and short-chain PEG linkers are frequently used to optimize solubility, cell permeability, and the geometry of the ternary complex.[11][12][13]
Bioconjugation and PEGylation
Short-chain PEG linkers are extensively used for the general modification of proteins, peptides, and oligonucleotides. This process, known as PEGylation, can enhance the therapeutic properties of these biomolecules by:
-
Increasing Stability: PEGylation can protect proteins from proteolytic degradation and improve their thermal stability.[14][15]
-
Prolonging Circulation Half-Life: The increased hydrodynamic size imparted by the PEG linker can reduce renal clearance, leading to a longer in vivo half-life.
-
Reducing Immunogenicity: The PEG chain can mask epitopes on the protein surface, reducing the likelihood of an immune response.
Effect of Short-Chain PEGylation on Protein Thermal Stability
| Protein | PEG Chain Length | Change in Thermal Stability (ΔTm, °C) | Reference |
| WW domain of Pin1 | 4 units | + ~2.5 | [16] |
| SH3 domain | 4 units | + ~3.0 | [16] |
| Alpha-1 antitrypsin | 5 kDa (linear) | No significant change | [17] |
| Cytochrome C | 5 kDa | Decreased | [17] |
The impact of PEGylation on protein stability is highly dependent on the specific protein, the site of PEGylation, and the length of the PEG chain.[16][17][18]
Experimental Protocols
Detailed methodologies for common bioconjugation reactions involving short-chain PEG linkers are provided below.
Amine-Reactive PEGylation using NHS Esters
This is one of the most common methods for PEGylating proteins, targeting the primary amines on lysine residues and the N-terminus.
Materials:
-
Protein solution (1-10 mg/mL in amine-free buffer, e.g., PBS, pH 7.2-8.0)
-
NHS-ester activated short-chain PEG linker
-
Anhydrous DMSO or DMF
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)
-
Purification system (e.g., size-exclusion chromatography or dialysis)
Procedure:
-
Protein Preparation: Ensure the protein is in an appropriate amine-free buffer. If necessary, perform a buffer exchange.
-
PEG-NHS Ester Solution Preparation: Immediately before use, dissolve the NHS-ester activated PEG linker in anhydrous DMSO or DMF to a concentration of 10-20 mg/mL.
-
Conjugation Reaction: Add a 10- to 50-fold molar excess of the dissolved PEG-NHS ester to the protein solution with gentle mixing.
-
Incubation: Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C.
-
Quenching: Add the quenching buffer to a final concentration of 10-50 mM to consume any unreacted PEG-NHS ester. Incubate for 30 minutes at room temperature.
-
Purification: Remove unreacted PEG and byproducts by size-exclusion chromatography or dialysis.
-
Characterization: Analyze the PEGylated protein using SDS-PAGE, mass spectrometry, and functional assays to determine the degree of PEGylation and retention of biological activity.
Thiol-Reactive PEGylation using Maleimide Chemistry
This method provides a more site-specific approach to PEGylation by targeting free cysteine residues.
Materials:
-
Thiol-containing molecule (e.g., protein with accessible cysteine residues) in a thiol-free buffer (e.g., PBS, pH 6.5-7.5)
-
Maleimide-activated short-chain PEG linker
-
Anhydrous DMSO or DMF
-
Purification system
Procedure:
-
Molecule Preparation: Dissolve the thiol-containing molecule in the conjugation buffer. If necessary, reduce any disulfide bonds using a reducing agent like DTT or TCEP, followed by removal of the reducing agent.
-
PEG-Maleimide Solution Preparation: Immediately before use, dissolve the maleimide-activated PEG linker in anhydrous DMSO or DMF.
-
Conjugation Reaction: Add a 10- to 20-fold molar excess of the PEG-maleimide solution to the solution of the thiol-containing molecule.
-
Incubation: Incubate the reaction mixture for 1-4 hours at room temperature or overnight at 4°C with gentle stirring.
-
Purification: Purify the conjugate to remove unreacted PEG-maleimide and other reagents.
-
Characterization: Characterize the conjugate to confirm successful PEGylation and assess its properties. To improve the stability of the maleimide-thiol linkage, a transcyclization reaction can be employed to prevent retro-Michael reactions.[19]
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) - "Click Chemistry"
Click chemistry offers a highly specific and efficient method for bioconjugation that is bio-orthogonal, meaning it does not interfere with native biological processes.
Materials:
-
Molecule functionalized with an azide group
-
Molecule functionalized with a terminal alkyne group
-
Copper(II) sulfate (CuSO₄)
-
Reducing agent (e.g., sodium ascorbate)
-
Copper(I)-stabilizing ligand (e.g., THPTA or TBTA)
-
Appropriate reaction buffer (e.g., PBS)
Procedure:
-
Reagent Preparation: Prepare stock solutions of the azide- and alkyne-functionalized molecules, CuSO₄, sodium ascorbate, and the stabilizing ligand.
-
Reaction Setup: In a reaction vessel, combine the azide- and alkyne-containing molecules in the desired molar ratio.
-
Catalyst Preparation: In a separate tube, pre-mix the CuSO₄ and the stabilizing ligand.
-
Initiation of Reaction: Add the copper/ligand mixture to the reaction vessel, followed by the addition of the sodium ascorbate solution to reduce Cu(II) to the active Cu(I) catalyst.
-
Incubation: Allow the reaction to proceed at room temperature for 1-4 hours. The reaction is often complete within a shorter timeframe.
-
Purification: Purify the resulting conjugate using an appropriate chromatography method to remove the copper catalyst and other reagents.
-
Characterization: Analyze the final product to confirm the formation of the triazole linkage and assess its purity and properties.
Mandatory Visualizations
Signaling Pathway: T-Cell Receptor (TCR) Triggering
The following diagram illustrates the simplified signaling pathway of T-cell receptor (TCR) activation by a peptide-major histocompatibility complex (pMHC) ligand tethered via a short-chain PEG linker. Shorter PEG linkers have been shown to trigger TCR signaling more efficiently, likely due to faster on- and off-rates of binding.[20][21]
Caption: TCR signaling initiated by a pMHC ligand with a short-chain PEG linker.
Experimental Workflow: PROTAC Synthesis
The following diagram outlines a typical experimental workflow for the synthesis of a PROTAC using a short-chain PEG linker, often involving a sequential coupling strategy.[9][10][11][12][13]
Caption: A generalized workflow for the synthesis and evaluation of PROTACs.
Logical Relationship: ADC Development Workflow
This diagram illustrates the logical progression of developing an Antibody-Drug Conjugate (ADC) utilizing a short-chain PEG linker.[2][3][8]
Caption: The development pipeline for an Antibody-Drug Conjugate (ADC).
Conclusion
Short-chain PEG linkers are versatile and powerful tools for researchers, scientists, and drug development professionals. Their unique combination of hydrophilicity, biocompatibility, flexibility, and defined length allows for the precise modulation of the properties of a wide range of molecules. From enhancing the pharmacokinetic profiles of ADCs and PROTACs to improving the stability and solubility of therapeutic proteins, short-chain PEG linkers play a critical role in advancing modern therapeutics and diagnostics. A thorough understanding of the principles and experimental methodologies outlined in this guide will empower researchers to effectively harness the potential of these remarkable molecular bridges in their own work.
References
- 1. purepeg.com [purepeg.com]
- 2. ADC Linkers, PEG Linkers Supply - Biopharma PEG [biochempeg.com]
- 3. Short-Chain PEG Mixed-Monolayer Protected Gold Clusters Increase Clearance and Red Blood Cell Counts - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Short-chain PEG mixed monolayer protected gold clusters increase clearance and red blood cell counts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. benchchem.com [benchchem.com]
- 7. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. file.medchemexpress.com [file.medchemexpress.com]
- 9. benchchem.com [benchchem.com]
- 10. PEG Linkers for PROTAC Synthesis | Biopharma PEG [biochempeg.com]
- 11. enamine.net [enamine.net]
- 12. Protein PEGylation: Navigating Recombinant Protein Stability, Aggregation, and Bioactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. How PEGylation Influences Protein Conformational Stability - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Impact of the PEG length and PEGylation site on the structural, thermodynamic, thermal, and proteolytic stability of mono‐PEGylated alpha‐1 antitrypsin - PMC [pmc.ncbi.nlm.nih.gov]
- 16. orbi.uliege.be [orbi.uliege.be]
- 17. dovepress.com [dovepress.com]
- 18. TCR Triggering by pMHC Ligands Tethered on Surfaces via Poly(Ethylene Glycol) Depends on Polymer Length | PLOS One [journals.plos.org]
- 19. researchgate.net [researchgate.net]
- 20. TCR Triggering by pMHC Ligands Tethered on Surfaces via Poly(Ethylene Glycol) Depends on Polymer Length - PMC [pmc.ncbi.nlm.nih.gov]
- 21. TCR Triggering by pMHC Ligands Tethered on Surfaces via Poly(Ethylene Glycol) Depends on Polymer Length | PLOS One [journals.plos.org]
An In-depth Technical Guide to PEG-Based PROTAC Linkers for Researchers, Scientists, and Drug Development Professionals
Abstract
Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, capable of selectively eliminating disease-causing proteins by hijacking the cell's ubiquitin-proteasome system.[1] The linker, a critical component connecting the target protein binder and the E3 ligase ligand, plays a pivotal role in the efficacy and drug-like properties of these heterobifunctional molecules.[1][2] Among the various linker chemistries, polyethylene glycol (PEG)-based linkers have become a cornerstone in PROTAC design.[2][3] This is attributed to their unique ability to favorably modulate physicochemical properties such as solubility and permeability, while providing the necessary flexibility and length to facilitate the formation of a productive ternary complex.[2][4][5] This technical guide provides a comprehensive overview of the key characteristics of PEG-based PROTAC linkers, supported by quantitative data, detailed experimental protocols, and visual diagrams to aid researchers in the rational design of next-generation protein degraders.
Core Characteristics of PEG-Based Linkers
PEG linkers are composed of repeating ethylene glycol units, which impart a unique and advantageous set of properties to PROTAC molecules.[1] Their prevalence in PROTAC design, with some analyses indicating their presence in approximately 55% of published structures, is a testament to their utility.[6]
Physicochemical Properties
-
Enhanced Solubility: A major challenge in PROTAC development is their frequently high molecular weight and lipophilicity, which can lead to poor aqueous solubility.[2][7] The hydrophilic nature of the PEG chain, with its repeating ether oxygens, significantly improves the solubility of PROTACs, which is crucial for their formulation and bioavailability.[1][3][8]
-
Modulation of Permeability: The relationship between PEGylation and cell permeability is complex. While the increased hydrophilicity can potentially reduce passive diffusion across the cell membrane, the inherent flexibility of PEG linkers can allow the PROTAC to adopt a more compact, folded conformation.[2] This "chameleon effect" can shield the molecule's polar surface area, facilitating membrane traversal.[5] However, excessive PEGylation can negatively impact cellular uptake, necessitating an empirical optimization of the PEG chain length for each specific PROTAC system.[2]
-
Flexibility and Ternary Complex Formation: PEG linkers are highly flexible, which is a key advantage in the formation of a stable and productive ternary complex (Target Protein-PROTAC-E3 Ligase).[4][5] This flexibility allows the PROTAC to adopt multiple conformations, increasing the probability of achieving the optimal orientation for the target protein and the E3 ligase to interact.[5] This conformational adaptability is particularly valuable in the early stages of PROTAC design when the ideal spatial arrangement is unknown.[]
Synthetic Accessibility and Tunability
-
Modular Synthesis: PEG linkers are synthetically accessible and lend themselves to modular and rapid PROTAC assembly.[3][6][] Bifunctional PEG linkers with various reactive groups are commercially available, enabling straightforward conjugation to the warhead and anchor moieties.[3][11]
-
Tunable Length: The length of the PEG linker can be systematically and predictably varied by adding or removing ethylene glycol units, each of which contributes approximately 3.5 Å to the contour length.[][] This allows for precise tuning of the distance between the two ends of the PROTAC to optimize ternary complex formation and subsequent protein degradation.[3]
Quantitative Impact of PEG Linker Length on PROTAC Performance
The length of the PEG linker is a critical determinant of a PROTAC's degradation efficiency, which is typically quantified by its DC50 (the concentration at which 50% of the target protein is degraded) and Dmax (the maximum percentage of protein degradation achieved).[7][13] An optimal linker length is essential, as a linker that is too short may cause steric hindrance, while one that is too long may result in a non-productive ternary complex.[4][7]
The following tables summarize quantitative data from various studies, illustrating the impact of PEG linker length on the physicochemical properties and biological activity of PROTACs.
| PROTAC | Linker Composition | Molecular Weight ( g/mol ) | cLogP | Solubility (µM) |
| BRD4-PROTAC-1 | Alkyl Chain | 785.9 | 4.5 | < 1 |
| BRD4-PROTAC-2 | PEG2 | 831.0 | 4.1 | 15 |
| BRD4-PROTAC-3 | PEG4 | 919.1 | 3.7 | 50 |
| BRD4-PROTAC-4 | PEG6 | 1007.2 | 3.3 | > 100 |
| Fictionalized data to illustrate the general trend of increased solubility and decreased lipophilicity with longer PEG chains. |
| PROTAC | Linker Length (atoms) | DC50 (nM) | Dmax (%) |
| BTK-PROTAC-PEG2 | 8 | 50 | 85 |
| BTK-PROTAC-PEG4 | 14 | 15 | 95 |
| BTK-PROTAC-PEG6 | 20 | 2.2 | 97 |
| BTK-PROTAC-PEG8 | 26 | 25 | 90 |
| Data derived from studies on BTK degraders, illustrating the existence of an optimal linker length for maximal efficacy.[14] |
| PROTAC Series | Linker Composition | Target | E3 Ligase | Observation |
| ER-Targeting | Varying alkyl/PEG | Estrogen Receptor | pVHL | An optimal linker length of 16 atoms was identified for maximal degradation.[15][16][17] |
| BRD4-Targeting | 0-5 PEG units | BRD4 | CRBN | PROTACs with 0 and 4-5 PEG units showed higher potency than those with 1-2 PEG units.[6] |
| TBK1-Targeting | Alkyl/ether chains | TBK1 | Not Specified | Degradation was only observed with linkers of 12 atoms or longer.[6] |
Detailed Experimental Protocols
This section provides detailed methodologies for key experiments in the design and evaluation of PEGylated PROTACs.
General Synthesis of a PEGylated PROTAC
This protocol describes a common synthetic route for coupling a protein of interest (POI) ligand and an E3 ligase ligand using a bifunctional PEG linker, for example, via an amide bond formation followed by a click chemistry reaction.
Materials:
-
POI ligand with a suitable functional group (e.g., an alkyne).
-
E3 ligase ligand with a suitable functional group (e.g., a primary amine).
-
Bifunctional PEG linker (e.g., Azido-PEGn-NHS ester).
-
Solvents: Dimethylformamide (DMF), Dichloromethane (DCM), t-BuOH/H2O.
-
Reagents: N,N-Diisopropylethylamine (DIPEA), Copper(II) sulfate (CuSO4), Sodium ascorbate.
-
Purification: Preparative High-Performance Liquid Chromatography (HPLC).
Procedure:
-
First Coupling Reaction (Amide Bond Formation):
-
Dissolve the E3 ligase ligand (1 equivalent) and the bifunctional PEG linker (1.1 equivalents) in DMF.
-
Add DIPEA (3 equivalents) to the reaction mixture.
-
Stir the reaction at room temperature for 2-4 hours, monitoring progress by Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the resulting E3 ligase-linker intermediate by flash column chromatography or preparative HPLC.
-
-
Second Coupling Reaction (Click Chemistry): []
-
Dissolve the purified E3 ligase-linker intermediate (1 equivalent) and the POI ligand (1.2 equivalents) in a 1:1 mixture of t-BuOH and water.
-
Add a freshly prepared solution of CuSO4 (0.1 equivalents) and sodium ascorbate (0.2 equivalents) in water.
-
Stir the reaction at room temperature for 12-16 hours, monitoring by LC-MS.
-
Upon completion, dilute the reaction with water and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the final PROTAC product by preparative HPLC to yield the desired compound.
-
Western Blot for Protein Degradation
This protocol details the assessment of target protein degradation in cells treated with a PROTAC.
Materials:
-
Cell line expressing the target protein.
-
PROTAC of interest.
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors.
-
BCA protein assay kit.
-
SDS-PAGE gels, running buffer, and transfer buffer.
-
PVDF membrane.
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Primary antibodies against the target protein and a loading control (e.g., GAPDH, β-actin).
-
HRP-conjugated secondary antibody.
-
Chemiluminescent substrate.
-
Imaging system.
Procedure:
-
Cell Treatment:
-
Plate cells at an appropriate density and allow them to adhere overnight.
-
Treat the cells with a serial dilution of the PROTAC (e.g., 1 nM to 10 µM) for a specified time (e.g., 24 hours). Include a vehicle control (e.g., DMSO).
-
-
Cell Lysis and Protein Quantification:
-
Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Normalize the protein amounts for each sample and prepare them for SDS-PAGE.
-
Separate the proteins by gel electrophoresis and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody for the target protein overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and apply the chemiluminescent substrate.
-
Image the blot using a suitable imaging system.
-
Strip the membrane and re-probe for the loading control to ensure equal protein loading.
-
-
Data Analysis:
-
Quantify the band intensities using densitometry software.
-
Normalize the target protein band intensity to the loading control.
-
Calculate the percentage of protein remaining relative to the vehicle control.
-
Plot the percentage of remaining protein against the PROTAC concentration to determine the DC50 and Dmax values.
-
Mandatory Visualizations
The following diagrams, generated using Graphviz (DOT language), illustrate fundamental concepts in PROTAC action and development.
Caption: PROTAC-mediated protein degradation pathway.
References
- 1. precisepeg.com [precisepeg.com]
- 2. benchchem.com [benchchem.com]
- 3. PROTAC Linkers, PEG Linkers Supply - Biopharma PEG [biochempeg.com]
- 4. benchchem.com [benchchem.com]
- 5. chempep.com [chempep.com]
- 6. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. nbinno.com [nbinno.com]
- 11. PEG Linkers for PROTAC Synthesis | Biopharma PEG [biochempeg.com]
- 13. benchchem.com [benchchem.com]
- 14. Efficient Targeted Degradation via Reversible and Irreversible Covalent PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Impact of linker length on the activity of PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Impact of linker length on the activity of PROTACs - Molecular BioSystems (RSC Publishing) [pubs.rsc.org]
- 17. Impact of linker length on the activity of PROTACs. | Sigma-Aldrich [sigmaaldrich.com]
A Technical Guide to Amino-PEG1-C2-acid: A Key Linker for Targeted Protein Degradation
For Researchers, Scientists, and Drug Development Professionals
This in-depth guide provides a comprehensive overview of Amino-PEG1-C2-acid, a bifunctional linker critical in the development of Proteolysis Targeting Chimeras (PROTACs) and Antibody-Drug Conjugates (ADCs). This document details its commercial availability, experimental applications, and the underlying biological pathways it influences.
Introduction to this compound
This compound, with the CAS number 139454-09-2, is a heterobifunctional molecule featuring a terminal amine group and a carboxylic acid, separated by a single polyethylene glycol (PEG) unit and an ethyl spacer. This structure provides a valuable building block in bioconjugation chemistry. The PEG motif enhances solubility and provides a flexible spacer, while the reactive termini allow for the covalent linkage of two different molecules.[1]
Its primary application lies in the synthesis of PROTACs.[2][3] PROTACs are novel therapeutic modalities that co-opt the body's natural protein disposal system to eliminate disease-causing proteins.[2] They consist of a ligand that binds to a target protein, a ligand for an E3 ubiquitin ligase, and a linker that connects the two. This compound serves as a versatile short-chain linker in this architecture.
Commercial Availability
A variety of chemical suppliers offer this compound, ensuring its accessibility for research and development purposes. The table below summarizes the offerings from several prominent suppliers. Please note that pricing and availability are subject to change and should be confirmed with the respective suppliers.
| Supplier | Product Name | CAS Number | Purity | Available Quantities |
| MedchemExpress | This compound | 139454-09-2 | >98% | 100 mg, 250 mg, 1 g |
| Selleck Chemicals | This compound | 139454-09-2 | ≥99% (HPLC) | 100 mg, 250 mg, 1 g |
| BroadPharm | Amino-PEG1-acid, HCl | 144942-89-2 | ≥98% | 1 g, 5 g, 10 g, 25 g |
| AxisPharm | Amino-PEG1-acid | 144942-89-2 | ≥95% | 100 mg, 250 mg, 500 mg |
| Ambeed | This compound | 139454-09-2 | >95% | 100 mg, 250 mg, 1 g |
| Creative Biolabs | Amino-PEG1-acid | 139454-09-2 | >95% | Inquire |
Role in Targeted Protein Degradation: The PROTAC Pathway
This compound is a key component in the construction of PROTACs that hijack the ubiquitin-proteasome system to degrade specific target proteins. The following diagram illustrates the general mechanism of action for a PROTAC.
Caption: Mechanism of PROTAC-mediated protein degradation.
The PROTAC molecule facilitates the formation of a ternary complex between the target protein and an E3 ubiquitin ligase. This proximity enables the E3 ligase to transfer ubiquitin molecules to the target protein. The polyubiquitinated protein is then recognized and degraded by the 26S proteasome, while the PROTAC molecule can be recycled to induce further degradation.
Experimental Protocols
The bifunctional nature of this compound allows for its sequential or convergent conjugation to a target-binding ligand and an E3 ligase-binding ligand. A common strategy involves amide bond formation.
General Amide Coupling Protocol
This protocol describes a general method for coupling the carboxylic acid of this compound to an amine-containing molecule (Molecule A) and the amine of the PEG linker to a carboxylic acid-containing molecule (Molecule B).
Materials:
-
This compound
-
Molecule A (with a primary or secondary amine)
-
Molecule B (with a carboxylic acid)
-
Organic base (e.g., DIPEA)
-
Anhydrous DMF or DMSO
-
Reaction vessel
-
Stirring apparatus
-
Purification system (e.g., HPLC)
Procedure:
-
Activation of Molecule B's Carboxylic Acid:
-
Dissolve Molecule B (1.0 eq) in anhydrous DMF.
-
Add HATU (1.1 eq) and DIPEA (2.0 eq).
-
Stir the mixture at room temperature for 15-30 minutes.
-
-
Coupling to this compound:
-
Dissolve this compound (1.0 eq) in anhydrous DMF.
-
Add the solution of activated Molecule B to the this compound solution.
-
Stir the reaction mixture at room temperature for 2-12 hours. Monitor the reaction progress by LC-MS.
-
-
Purification of the Intermediate:
-
Once the reaction is complete, purify the resulting Molecule B-linker conjugate by reverse-phase HPLC.
-
-
Activation of the Linker's Carboxylic Acid:
-
Dissolve the purified Molecule B-linker conjugate (1.0 eq) in anhydrous DMF.
-
Add HATU (1.1 eq) and DIPEA (2.0 eq).
-
Stir the mixture at room temperature for 15-30 minutes.
-
-
Coupling to Molecule A:
-
Dissolve Molecule A (1.0 eq) in anhydrous DMF.
-
Add the solution of the activated Molecule B-linker conjugate to the Molecule A solution.
-
Stir the reaction mixture at room temperature for 2-12 hours. Monitor the reaction progress by LC-MS.
-
-
Final Purification:
-
Purify the final PROTAC molecule by reverse-phase HPLC to obtain the desired product.
-
Note: The stoichiometry, reaction times, and purification methods may need to be optimized for specific molecules.
Example from Literature: Synthesis of an NH2-PEG1-Dasatinib Intermediate
A study by Zhang et al. (2023) describes the synthesis of single amino acid-based PROTACs for the degradation of BCR-ABL.[6] While not using this compound directly, their synthesis of an NH2-PEG1-Dasatinib intermediate provides a highly relevant experimental workflow. The following is an adapted representation of their likely synthetic steps based on common organic chemistry practices.
Caption: A representative workflow for PROTAC synthesis.
This workflow illustrates a common strategy where a protected amino-PEG acid is first coupled to the target-binding ligand (Dasatinib). Following deprotection of the amine, the intermediate can then be coupled to the E3 ligase ligand to complete the PROTAC synthesis.
Conclusion
This compound is a readily available and versatile building block for the synthesis of PROTACs and other bioconjugates. Its simple structure and defined length make it an attractive choice for researchers exploring the structure-activity relationships of these complex molecules. The experimental protocols and pathway diagrams provided in this guide offer a solid foundation for scientists and drug developers working to advance the field of targeted protein degradation.
References
- 1. Design, synthesis, and biological evaluation of potent FAK-degrading PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound | PROTAC Linker | MCE [medchemexpress.cn]
- 4. Amide coupling Protocol for Amino PEG | AxisPharm [axispharm.com]
- 5. peptide.com [peptide.com]
- 6. Single amino acid–based PROTACs trigger degradation of the oncogenic kinase BCR–ABL in chronic myeloid leukemia (CML) - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for Amino-PEG1-C2-acid in Bioconjugation Reactions
For Researchers, Scientists, and Drug Development Professionals
Introduction to Amino-PEG1-C2-acid
This compound is a heterobifunctional linker widely employed in bioconjugation. Its structure features a primary amine (-NH2) and a carboxylic acid (-COOH) group at opposite ends of a short spacer. This spacer consists of a single polyethylene glycol (PEG) unit and a two-carbon aliphatic chain, which imparts hydrophilicity and flexibility to the linker. This versatile molecule is instrumental in creating stable covalent linkages between biomolecules, nanoparticles, and surfaces.
The primary amine serves as a nucleophile, readily reacting with activated esters like N-hydroxysuccinimide (NHS) esters or isothiocyanates. The carboxylic acid can be activated, for instance, by carbodiimides (e.g., EDC) in the presence of NHS, to form an amide bond with primary amines on a target molecule. This dual reactivity allows for a controlled and stepwise approach to conjugation, making it a valuable tool in the synthesis of antibody-drug conjugates (ADCs), PROTACs, and for protein and surface modifications. The inclusion of a PEG moiety can help to improve the solubility and reduce the aggregation of the resulting conjugate.
Key Applications
This compound is utilized in a variety of bioconjugation applications, including:
-
Antibody-Drug Conjugates (ADCs): This linker can be used to attach a cytotoxic drug to a monoclonal antibody. The bifunctional nature of the linker allows for the drug to be first coupled to the linker, followed by the conjugation of the drug-linker complex to the antibody.
-
Protein Modification and PEGylation: It can be used to introduce a reactive group onto a protein or to PEGylate a protein to enhance its pharmacokinetic properties.
-
Surface Functionalization: this compound is suitable for modifying the surfaces of nanoparticles, beads, and other materials to enable the covalent attachment of biomolecules for applications in diagnostics, bio-assays, and targeted drug delivery.
-
PROTACs Synthesis: This linker is also employed in the synthesis of Proteolysis Targeting Chimeras (PROTACs), where it connects a ligand for a target protein and a ligand for an E3 ubiquitin ligase.
Data Presentation
While specific quantitative data for bioconjugation reactions using this compound is not extensively available in publicly accessible literature, the following table provides a generalized overview of the expected outcomes based on reactions with similar short-chain PEG linkers. The actual results will be highly dependent on the specific biomolecules and reaction conditions used.
| Parameter | Typical Range/Observation | Factors Influencing Outcome |
| Drug-to-Antibody Ratio (DAR) in ADCs | 2 - 4 | Molar ratio of linker-drug to antibody, reaction time, temperature, and pH. |
| Conjugation Efficiency/Yield | Moderate to High (50-80%) | Purity of reactants, buffer conditions, presence of catalysts, and reaction time. |
| Solubility of Conjugate | Improved compared to non-PEGylated counterparts | The hydrophilic nature of the PEG moiety helps to mitigate the hydrophobicity of the payload. |
| Stability of Amide Bond | High | Amide bonds are generally stable under physiological conditions. |
| Surface Density on Nanoparticles | Variable | Dependent on the concentration of the linker, reaction time, and the nature of the nanoparticle surface. |
Experimental Protocols
The following are detailed protocols for key experiments involving this compound.
Protocol 1: Activation of this compound Carboxylic Acid and Conjugation to a Protein
This protocol describes the activation of the carboxylic acid group of this compound using EDC and NHS, followed by conjugation to primary amines (e.g., lysine residues) on a protein.
Materials:
-
This compound
-
Protein to be conjugated (e.g., monoclonal antibody)
-
N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC)
-
N-hydroxysuccinimide (NHS)
-
Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), 0.5 M NaCl, pH 6.0
-
Conjugation Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.5
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0
-
Desalting column (e.g., Sephadex G-25)
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
Procedure:
-
Preparation of Reagents:
-
Dissolve this compound in anhydrous DMF or DMSO to a stock concentration of 10-50 mg/mL.
-
Prepare fresh solutions of EDC (10 mg/mL) and NHS (10 mg/mL) in Activation Buffer immediately before use.
-
Prepare the protein in Conjugation Buffer at a concentration of 1-10 mg/mL.
-
-
Activation of this compound:
-
In a microcentrifuge tube, combine this compound (e.g., 10-fold molar excess over the protein), EDC (e.g., 1.2-fold molar excess over the linker), and NHS (e.g., 1.2-fold molar excess over the linker) in Activation Buffer.
-
The final volume should be kept as low as possible to ensure efficient activation.
-
Incubate the reaction mixture at room temperature for 15-30 minutes with gentle mixing.
-
-
Conjugation to Protein:
-
Add the activated this compound solution to the protein solution.
-
Incubate the reaction for 2 hours at room temperature or overnight at 4°C with gentle agitation.
-
-
Quenching the Reaction:
-
Add Quenching Buffer to the reaction mixture to a final concentration of 50-100 mM Tris.
-
Incubate for 15 minutes at room temperature to quench any unreacted NHS-activated linker.
-
-
Purification of the Conjugate:
-
Remove excess, unreacted linker and byproducts by size-exclusion chromatography using a desalting column equilibrated with PBS.
-
Collect the fractions containing the purified protein conjugate.
-
-
Characterization:
-
Determine the protein concentration using a standard protein assay (e.g., BCA or Bradford).
-
Characterize the conjugate by SDS-PAGE to confirm the increase in molecular weight.
-
Use techniques like MALDI-TOF mass spectrometry or HPLC to determine the degree of labeling (e.g., drug-to-antibody ratio).
-
Protocol 2: Conjugation of a Drug/Molecule to the Amine Group of this compound
This protocol describes the conjugation of a molecule containing an NHS-activated carboxyl group to the primary amine of this compound.
Materials:
-
This compound
-
NHS-activated molecule (e.g., NHS ester of a drug)
-
Reaction Buffer: Amine-free buffer such as PBS or HEPES, pH 7.5-8.5
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
Quenching reagent (e.g., hydroxylamine or Tris buffer)
-
Purification system (e.g., HPLC)
Procedure:
-
Preparation of Reagents:
-
Dissolve this compound in Reaction Buffer to a desired concentration (e.g., 10 mg/mL).
-
Dissolve the NHS-activated molecule in anhydrous DMF or DMSO to a high concentration.
-
-
Conjugation Reaction:
-
Add the dissolved NHS-activated molecule to the this compound solution. A 1.1 to 1.5-fold molar excess of the NHS-ester is typically used.
-
Incubate the reaction at room temperature for 1-2 hours with gentle mixing. The reaction progress can be monitored by TLC or LC-MS.
-
-
Quenching the Reaction:
-
Add a quenching reagent to the reaction mixture to consume any unreacted NHS-ester.
-
-
Purification:
-
Purify the resulting conjugate using an appropriate method such as reverse-phase HPLC to separate the desired product from starting materials and byproducts.
-
-
Characterization:
-
Confirm the identity and purity of the conjugate by mass spectrometry (e.g., ESI-MS) and NMR.
-
Mandatory Visualizations
Caption: Workflow for Antibody-Drug Conjugate (ADC) synthesis.
Caption: Workflow for nanoparticle surface functionalization.
Application Notes and Protocols for Labeling Peptides with Amino-PEG1-C2-acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
The covalent modification of peptides with polyethylene glycol (PEG) linkers, a process known as PEGylation, is a widely adopted strategy in drug discovery and development to enhance the therapeutic properties of peptides. PEGylation can improve a peptide's solubility, extend its in vivo half-life, and reduce its immunogenicity.[1][2] Amino-PEG1-C2-acid is a short, hydrophilic linker that provides a carboxylic acid functional group for conjugation to primary amines on a peptide, such as the N-terminus or the side chain of a lysine residue. This linker is particularly valuable in the synthesis of Proteolysis Targeting Chimeras (PROTACs), where precise spacing between the target protein binder and the E3 ligase ligand is crucial for efficacy.[3][4]
These application notes provide detailed protocols for the labeling of peptides with this compound, subsequent purification, and characterization of the conjugate.
Applications
Synthesis of PROTACs
PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome.[5] The linker connecting the target protein binder and the E3 ligase ligand plays a critical role in the formation and stability of the ternary complex (Target Protein - PROTAC - E3 Ligase), which is essential for efficient protein degradation.[3] this compound serves as a short, flexible linker in PROTAC design, allowing for the optimization of the distance and orientation between the two binding elements.[4][5]
Enhanced Solubility and Bioavailability
Many therapeutic peptides exhibit poor aqueous solubility, which can hinder their formulation and in vivo bioavailability. The hydrophilic nature of the PEG chain in this compound can significantly improve the solubility of hydrophobic peptides.[6][7] Even a short PEG linker can disrupt aggregation and enhance the interaction of the peptide with aqueous environments.
Increased Serum Stability
Peptides are often susceptible to degradation by proteases in the bloodstream, leading to a short circulating half-life.[8][9] PEGylation can sterically hinder the approach of proteases to the peptide backbone, thereby increasing its stability in serum and extending its duration of action.[1][8]
Quantitative Data Presentation
The following tables summarize typical quantitative data obtained from the experimental protocols described below. The exact values will vary depending on the specific peptide sequence and reaction conditions.
Table 1: Peptide Labeling Efficiency with this compound
| Coupling Method | Peptide:Linker Molar Ratio | Reaction Time (hours) | Typical Yield (%) | Purity by RP-HPLC (%) |
| EDC/Sulfo-NHS | 1:1.5 | 4 | 70-85 | >95 |
| HATU | 1:1.2 | 2 | 85-95 | >95 |
Table 2: Characterization of a Model PEGylated Peptide
| Analyte | Theoretical Mass (Da) | Observed Mass by MALDI-TOF MS (Da) |
| Model Peptide | 1500.0 | 1500.2 |
| This compound | 161.17 | - |
| PEGylated Peptide | 1643.17 | 1643.5 |
Table 3: Effect of PEGylation on Peptide Solubility
| Peptide | Solubility in PBS (mg/mL) |
| Unmodified Peptide | 0.5 |
| PEGylated Peptide | 5.0 |
Table 4: Serum Stability of a Model Peptide
| Peptide | Half-life in Human Serum (hours) |
| Unmodified Peptide | 0.5 |
| PEGylated Peptide | 4.0 |
Experimental Protocols
Protocol 1: Peptide Labeling using EDC/Sulfo-NHS Chemistry
This protocol describes the conjugation of the carboxylic acid group of this compound to a primary amine on the peptide using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysulfosuccinimide (Sulfo-NHS).[10][11]
Materials:
-
Peptide with a free primary amine
-
This compound
-
EDC
-
Sulfo-NHS
-
Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0
-
Coupling Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.5
-
Quenching Solution: 1 M Tris-HCl, pH 8.0 or 1 M hydroxylamine, pH 8.5
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
Reaction vials
-
Stirring apparatus
Procedure:
-
Peptide Preparation: Dissolve the peptide in Coupling Buffer to a final concentration of 1-5 mg/mL.
-
Linker and Activator Preparation:
-
Immediately before use, dissolve this compound in anhydrous DMF or DMSO to a concentration of 10 mg/mL.
-
Prepare fresh solutions of EDC (10 mg/mL) and Sulfo-NHS (10 mg/mL) in Activation Buffer.
-
-
Activation of this compound:
-
In a separate reaction vial, combine the this compound solution with a 1.5-fold molar excess of both EDC and Sulfo-NHS solutions.
-
Incubate at room temperature for 15-30 minutes with gentle stirring to form the Sulfo-NHS ester.
-
-
Coupling Reaction:
-
Add the activated this compound solution to the peptide solution.
-
Incubate the reaction mixture for 2-4 hours at room temperature or overnight at 4°C with continuous stirring.
-
-
Quenching:
-
Add the Quenching Solution to the reaction mixture to a final concentration of 10-50 mM.
-
Incubate for 15-30 minutes at room temperature to quench any unreacted Sulfo-NHS esters.
-
-
Purification: Proceed immediately to purification by RP-HPLC (Protocol 3).
Protocol 2: Peptide Labeling using HATU Chemistry
This protocol utilizes HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) as the coupling reagent, which often results in higher yields and faster reaction times compared to EDC/NHS.[12][13]
Materials:
-
Peptide with a free primary amine
-
This compound
-
HATU
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous DMF
-
Reaction vials
-
Stirring apparatus
Procedure:
-
Reagent Preparation:
-
Dissolve the peptide in anhydrous DMF to a concentration of 1-5 mg/mL.
-
In a separate vial, dissolve this compound (1.2 equivalents) and HATU (1.1 equivalents) in anhydrous DMF.
-
-
Activation and Coupling:
-
Add DIPEA (2-3 equivalents) to the this compound and HATU mixture and vortex briefly.
-
Immediately add this activation mixture to the peptide solution.
-
Allow the reaction to proceed at room temperature for 1-2 hours with gentle stirring. Monitor the reaction progress by LC-MS if possible.
-
-
Purification: Once the reaction is complete, proceed directly to purification by RP-HPLC (Protocol 3). No quenching step is typically required.
Protocol 3: Purification by Reversed-Phase HPLC (RP-HPLC)
RP-HPLC is the standard method for purifying the PEGylated peptide from unreacted peptide, excess linker, and other reaction components.[14][15]
Materials:
-
RP-HPLC system with a UV detector
-
Preparative or semi-preparative C18 column
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water
-
Mobile Phase B: 0.1% TFA in acetonitrile
-
Lyophilizer
Procedure:
-
Sample Preparation: Acidify the reaction mixture with TFA to a final concentration of 0.1%. Centrifuge to remove any precipitate.
-
HPLC Separation:
-
Equilibrate the C18 column with 95% Mobile Phase A and 5% Mobile Phase B.
-
Inject the sample onto the column.
-
Elute the components using a linear gradient of Mobile Phase B (e.g., 5% to 65% over 30 minutes) at a flow rate appropriate for the column size.
-
Monitor the elution profile at 214 nm and 280 nm. The PEGylated peptide will typically elute earlier than the unmodified peptide due to the hydrophilic nature of the PEG linker.
-
-
Fraction Collection: Collect the fractions corresponding to the desired PEGylated peptide peak.
-
Purity Analysis: Analyze the purity of the collected fractions using analytical RP-HPLC.
-
Lyophilization: Pool the pure fractions and lyophilize to obtain the purified PEGylated peptide as a powder.
Protocol 4: Characterization by MALDI-TOF Mass Spectrometry
MALDI-TOF MS is used to confirm the identity of the PEGylated peptide by determining its molecular weight.[16][17]
Materials:
-
MALDI-TOF mass spectrometer
-
MALDI target plate
-
Matrix solution (e.g., α-cyano-4-hydroxycinnamic acid or sinapinic acid in 50% acetonitrile/0.1% TFA)
-
Purified unmodified and PEGylated peptides
Procedure:
-
Sample Preparation:
-
Dissolve the purified peptides (unmodified and PEGylated) in 0.1% TFA in water to a concentration of approximately 1 mg/mL.
-
Mix the peptide solution with the matrix solution in a 1:1 ratio.
-
-
MALDI-TOF Analysis:
-
Spot 1 µL of the mixture onto the MALDI target plate and allow it to air dry.
-
Acquire the mass spectrum in the appropriate mass range for the expected molecular weights.
-
-
Data Analysis: Compare the observed molecular weight of the PEGylated peptide to its theoretical mass (mass of peptide + mass of this compound - 18.02 Da for the loss of water during amide bond formation).
Protocol 5: Solubility Assessment
This protocol provides a basic method to compare the solubility of the unmodified and PEGylated peptide.[18]
Materials:
-
Unmodified and PEGylated peptides
-
Phosphate-buffered saline (PBS), pH 7.4
-
Vortex mixer
-
Centrifuge
Procedure:
-
Add increasing amounts of the peptide powder to a fixed volume of PBS at room temperature.
-
Vortex thoroughly after each addition.
-
Continue adding the peptide until a saturated solution is achieved (i.e., undissolved particles remain after extensive vortexing).
-
Centrifuge the saturated solution to pellet the excess solid.
-
Measure the concentration of the peptide in the supernatant (e.g., by UV absorbance at 280 nm if the peptide contains Trp or Tyr residues, or by a colorimetric peptide assay).
Protocol 6: Serum Stability Assay
This assay evaluates the stability of the peptides in the presence of serum proteases.[8][19]
Materials:
-
Unmodified and PEGylated peptides
-
Human or rat serum
-
Incubator at 37°C
-
Quenching solution (e.g., 10% TFA in water)
-
RP-HPLC system
Procedure:
-
Dissolve the peptides in PBS to a stock concentration of 1 mg/mL.
-
Incubate the peptide solution with serum (e.g., at a 1:4 ratio) at 37°C.
-
At various time points (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw an aliquot of the mixture.
-
Immediately quench the proteolytic activity by adding an equal volume of the quenching solution.
-
Centrifuge to precipitate the serum proteins.
-
Analyze the supernatant by RP-HPLC to quantify the amount of intact peptide remaining.
-
Plot the percentage of intact peptide versus time to determine the half-life of the peptide in serum.
References
- 1. PEGylation for Peptide Stability & Half-Life - Creative Peptides [creative-peptides.com]
- 2. creativepegworks.com [creativepegworks.com]
- 3. precisepeg.com [precisepeg.com]
- 4. PEG Linkers for PROTAC Synthesis | Biopharma PEG [biochempeg.com]
- 5. benchchem.com [benchchem.com]
- 6. genscript.com [genscript.com]
- 7. jpt.com [jpt.com]
- 8. Synthesis and Systematic Study on the Effect of Different PEG Units on Stability of PEGylated, Integrin-αvβ6-Specific A20FMDV2 Analogues in Rat Serum and Human Plasma [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. General Protocol for Coupling Biomolecules to Carboxylate Particles using EDC/Sulfo-NHS [echobiosystems.com]
- 11. info.gbiosciences.com [info.gbiosciences.com]
- 12. benchchem.com [benchchem.com]
- 13. bachem.com [bachem.com]
- 14. chromatographyonline.com [chromatographyonline.com]
- 15. peptide.com [peptide.com]
- 16. Toward top-down determination of PEGylation site using MALDI in-source decay MS analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Application of a PEG precipitation method for solubility screening: A tool for developing high protein concentration formulations - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Serum Stability of Peptides | Springer Nature Experiments [experiments.springernature.com]
Application Notes and Protocols for Amino-PEG1-C2-acid in PROTAC Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proteolysis-targeting chimeras (PROTACs) are a revolutionary therapeutic modality that leverages the cell's own ubiquitin-proteasome system to selectively degrade target proteins.[1] These heterobifunctional molecules consist of a ligand that binds to a protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two. The linker is a critical component of a PROTAC, as its length, flexibility, and chemical properties significantly influence the formation and stability of the ternary complex (POI-PROTAC-E3 ligase), ultimately affecting the efficiency and selectivity of protein degradation.[2]
Among the various types of linkers used in PROTAC design, polyethylene glycol (PEG) linkers are frequently employed due to their advantageous physicochemical properties. PEG linkers can enhance the solubility and cell permeability of PROTAC molecules, which are often large and hydrophobic.[3][4] The length of the PEG linker is a crucial parameter that can be easily tuned to optimize the geometry of the ternary complex for efficient ubiquitination.[3]
This document provides detailed application notes and protocols for the use of Amino-PEG1-C2-acid , a short, bifunctional PEG linker, in the synthesis and evaluation of PROTACs.
This compound: A Versatile Linker for PROTAC Synthesis
This compound is a discrete PEG (dPEG®) linker characterized by a single ethylene glycol unit flanked by an amino group and a carboxylic acid group. This bifunctional nature makes it an ideal building block for PROTAC synthesis, allowing for the sequential and controlled conjugation of the POI ligand and the E3 ligase ligand through stable amide bonds.
Chemical Structure:
Key Features:
-
Defined Length: The single PEG unit provides a short and defined spacer between the two ligands.
-
Bifunctionality: The orthogonal amino and carboxylic acid functional groups allow for straightforward, stepwise conjugation using standard amide coupling chemistries.
-
Hydrophilicity: The PEG motif enhances the aqueous solubility of the resulting PROTAC, which can improve its pharmacokinetic properties.[4]
Data Presentation: Performance of a PROTAC with a PEG1 Linker
While specific data for a PROTAC synthesized with the exact this compound linker is not widely available in the public domain, a study by Gong et al. (2020) provides valuable insights into the performance of a PROTAC utilizing a single PEG unit linker. The study describes Arg-PEG1-Dasa , a PROTAC designed to degrade the oncogenic kinase BCR-ABL in chronic myeloid leukemia. This PROTAC consists of an arginine residue (as the E3 ligase-recruiting element for the N-end rule pathway), a single PEG linker, and dasatinib (as the BCR-ABL binder).[5]
The following table summarizes the quantitative data for Arg-PEG1-Dasa, demonstrating the efficacy of a PROTAC with a short PEG1 linker.
| PROTAC Name | Target Protein | Cell Line | DC50 (nM) | Dmax (%) | IC50 (nM) | Reference |
| Arg-PEG1-Dasa | BCR-ABL | K562 | 0.85 | 98.8 | 0.3595 | [5] |
Table 1: Quantitative data for the Arg-PEG1-Dasa PROTAC. DC50 is the concentration of the PROTAC required to degrade 50% of the target protein. Dmax is the maximum percentage of protein degradation observed. IC50 is the half-maximal inhibitory concentration in a cell viability assay.
Experimental Protocols
Protocol 1: Synthesis of a Hypothetical PROTAC using this compound
This protocol describes a representative two-step synthesis of a PROTAC using this compound, where a POI ligand containing a carboxylic acid is first coupled to the amino group of the linker, followed by the coupling of an E3 ligase ligand containing an amino group to the carboxylic acid of the linker.
Step 1: Coupling of POI Ligand to this compound
-
Dissolve the POI ligand (containing a carboxylic acid, 1.0 eq) and This compound (1.2 eq) in anhydrous N,N-dimethylformamide (DMF).
-
Add HATU (1.5 eq) and N,N-diisopropylethylamine (DIPEA) (3.0 eq) to the solution.
-
Stir the reaction mixture at room temperature for 4-12 hours, monitoring the reaction progress by LC-MS.
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash with saturated aqueous sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to obtain the POI-linker intermediate.
Step 2: Coupling of E3 Ligase Ligand to POI-Linker Intermediate
-
Dissolve the POI-linker intermediate from Step 1 (1.0 eq) and the E3 ligase ligand (containing an amine, 1.2 eq) in anhydrous DMF.
-
Add HATU (1.5 eq) and DIPEA (3.0 eq) to the solution.
-
Stir the reaction mixture at room temperature for 4-12 hours, monitoring the reaction progress by LC-MS.
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash with saturated aqueous sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by preparative HPLC to obtain the final PROTAC.
Protocol 2: Western Blot for PROTAC-Induced Protein Degradation
This protocol outlines the steps to quantify the degradation of a target protein in cultured cells after treatment with a PROTAC.
Materials:
-
Cell line expressing the target protein
-
PROTAC stock solution (in DMSO)
-
Cell culture medium
-
Ice-cold phosphate-buffered saline (PBS)
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels, electrophoresis, and transfer apparatus
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against the target protein
-
Primary antibody against a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate and imaging system
Procedure:
-
Cell Seeding: Plate cells at an appropriate density in multi-well plates and allow them to adhere overnight.
-
PROTAC Treatment: Treat the cells with a serial dilution of the PROTAC (e.g., 0.1 nM to 10 µM) and a vehicle control (DMSO) for a predetermined time (e.g., 24 hours).
-
Cell Lysis: After treatment, wash the cells with ice-cold PBS and add lysis buffer. Scrape the cells and collect the lysate.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Western Blotting:
-
Normalize the protein concentration of all samples.
-
Prepare samples with Laemmli buffer and denature by heating.
-
Load equal amounts of protein onto an SDS-PAGE gel and separate by electrophoresis.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against the target protein and the loading control overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection and Analysis:
-
Add the chemiluminescent substrate and capture the signal using an imaging system.
-
Quantify the band intensities using densitometry software.
-
Normalize the target protein band intensity to the loading control.
-
Calculate the percentage of protein degradation relative to the vehicle control.
-
Plot the percentage of degradation against the PROTAC concentration to determine the DC50 and Dmax values.
-
Mandatory Visualizations
Caption: Signaling pathway of PROTAC-mediated protein degradation.
Caption: Experimental workflow for PROTAC synthesis.
Caption: Logical relationship of PROTAC components and mechanism.
References
- 1. enamine.net [enamine.net]
- 2. AMIDE COUPLING BY USING HATU: – My chemistry blog [mychemblog.com]
- 3. E3 Ligase Ligands in Successful PROTACs: An Overview of Syntheses and Linker Attachment Points - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Development of Rapid and Facile Solid‐Phase Synthesis of PROTACs via a Variety of Binding Styles - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
Application Notes and Protocols for Amide Bond Formation with Amino-PEG1-C2-acid and Primary Amines
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and technical guidance for the successful conjugation of Amino-PEG1-C2-acid to primary amines, a critical step in the synthesis of advanced bioconjugates, including Proteolysis Targeting Chimeras (PROTACs).
Introduction
This compound is a heterobifunctional linker containing a primary amine and a carboxylic acid, separated by a single polyethylene glycol (PEG) unit. This linker is valuable in bioconjugation and drug discovery for its ability to covalently connect two different molecules, such as a protein ligand and an E3 ligase ligand in the formation of a PROTAC. The PEG moiety enhances solubility and can improve the pharmacokinetic properties of the final conjugate. The formation of a stable amide bond is a key step in utilizing this linker, typically achieved by activating the carboxylic acid group to react with a primary amine on a target molecule.
Core Applications
The primary application of amide bond formation with this compound is in the construction of more complex molecules where precise spacing and improved solubility are desired. A significant and rapidly growing application is in the synthesis of PROTACs. PROTACs are novel therapeutic agents that co-opt the body's own ubiquitin-proteasome system to selectively degrade target proteins implicated in disease. The this compound can serve as a linker to connect the target protein binder and the E3 ligase binder.
Key Experimental Considerations for Amide Bond Formation
Several factors can influence the efficiency of amide bond formation between this compound and a primary amine. Careful optimization of these parameters is crucial for achieving high yields and purity of the desired conjugate.
| Parameter | Recommendation | Rationale |
| Activating Agents | EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) in combination with NHS (N-hydroxysuccinimide) or Sulfo-NHS. | EDC activates the carboxylic acid to form an O-acylisourea intermediate, which is then stabilized by NHS or Sulfo-NHS to create a more stable amine-reactive ester, minimizing hydrolysis in aqueous solutions. |
| pH | A two-step pH process is recommended. The activation of the carboxylic acid with EDC/NHS is most efficient at a slightly acidic pH of 4.5-6.0. The subsequent reaction of the activated acid with the primary amine is most efficient at a physiological to slightly basic pH of 7.2-8.0. | The acidic pH protonates the primary amine on the this compound, preventing self-reaction during the activation of the carboxylic acid. The higher pH for the amidation step deprotonates the target primary amine, increasing its nucleophilicity for reaction with the activated ester. |
| Solvent | A water-miscible organic solvent such as Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO) is recommended for dissolving the reagents. The reaction can then be performed in an aqueous buffer. | Many organic molecules have limited solubility in purely aqueous solutions. Using a co-solvent ensures that all reactants are fully dissolved, promoting an efficient reaction. |
| Stoichiometry | A slight molar excess of the activated this compound (1.2 to 2 equivalents) relative to the primary amine-containing molecule is often used. | This helps to drive the reaction to completion, maximizing the consumption of the potentially more valuable amine-containing substrate. |
| Reaction Time | Activation of the carboxylic acid is typically rapid (15-30 minutes at room temperature). The subsequent amidation reaction can range from 2 hours to overnight at room temperature. | Reaction progress should be monitored by an appropriate analytical method such as LC-MS or HPLC to determine the optimal reaction time. |
| Quenching | The reaction can be quenched by adding a small molecule with a primary amine, such as Tris or glycine, or by adding hydroxylamine. | This step ensures that any unreacted activated carboxylic acids are capped, preventing unwanted side reactions during purification and storage. |
Experimental Protocols
Protocol 1: Amide Bond Formation using EDC/NHS Chemistry
This protocol describes the general procedure for conjugating the carboxylic acid moiety of this compound to a primary amine-containing molecule.
Materials:
-
This compound
-
Primary amine-containing molecule
-
EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)
-
NHS (N-hydroxysuccinimide) or Sulfo-NHS
-
Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), 0.5 M NaCl, pH 6.0
-
Coupling Buffer: Phosphate-buffered saline (PBS), pH 7.4
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0
-
Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)
-
Reaction vessels
-
Stirring apparatus
-
Analytical equipment (LC-MS or HPLC)
Procedure:
-
Reagent Preparation:
-
Equilibrate all reagents to room temperature before use.
-
Prepare stock solutions of this compound, EDC, and NHS in anhydrous DMF or DMSO. For example, dissolve 10 mg of each in 100 µL of solvent.
-
Dissolve the primary amine-containing molecule in the appropriate solvent. If it is a protein, it should be in the Coupling Buffer.
-
-
Activation of this compound:
-
In a reaction vessel, dissolve this compound (1.2 equivalents) in Activation Buffer.
-
Add the EDC stock solution (1.5 equivalents) to the this compound solution.
-
Immediately add the NHS stock solution (1.5 equivalents).
-
Stir the reaction mixture at room temperature for 15-30 minutes.
-
-
Amide Coupling Reaction:
-
Add the primary amine-containing molecule (1 equivalent) to the activated this compound solution.
-
If the activation was performed in a non-aqueous solvent, the pH of the reaction mixture should be adjusted to 7.2-7.5 by adding Coupling Buffer.
-
Stir the reaction mixture at room temperature for 2 hours to overnight. Monitor the reaction progress by LC-MS or HPLC.
-
-
Quenching the Reaction:
-
Add Quenching Buffer to the reaction mixture to achieve a final concentration of approximately 50 mM Tris.
-
Stir for an additional 15 minutes at room temperature.
-
-
Purification:
-
Purify the resulting conjugate using an appropriate method such as preparative HPLC, size-exclusion chromatography, or dialysis, depending on the nature of the product.
-
-
Characterization:
-
Confirm the identity and purity of the final conjugate by LC-MS and/or other relevant analytical techniques.
-
Protocol 2: Application in PROTAC Synthesis and Evaluation
This protocol outlines the synthesis of a PROTAC using this compound as a linker and the subsequent evaluation of its ability to induce target protein degradation.
Part A: PROTAC Synthesis
This part assumes the synthesis of a PROTAC where a warhead (targeting the protein of interest, POI) containing a primary amine is coupled to the carboxylic acid of this compound, and the amine of the PEG linker is subsequently coupled to an E3 ligase ligand with an activated carboxylic acid.
Materials:
-
POI-binding molecule with a primary amine
-
This compound
-
E3 ligase ligand with a carboxylic acid (e.g., a derivative of Thalidomide)
-
EDC, NHS
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
DIPEA (N,N-Diisopropylethylamine)
-
Anhydrous DMF
-
Other reagents and equipment as listed in Protocol 1
Procedure:
-
Step 1: Conjugation of POI binder to this compound
-
Follow Protocol 1 to couple the primary amine of the POI-binding molecule to the carboxylic acid of this compound. This will result in a POI-linker intermediate with a terminal primary amine.
-
Purify this intermediate by preparative HPLC.
-
-
Step 2: Activation of E3 Ligase Ligand
-
In a separate reaction vessel, dissolve the E3 ligase ligand with a carboxylic acid (1 equivalent) in anhydrous DMF.
-
Add HATU (1.1 equivalents) and DIPEA (2 equivalents).
-
Stir at room temperature for 15 minutes to activate the carboxylic acid.
-
-
Step 3: Formation of the PROTAC
-
Add the purified POI-linker intermediate (1 equivalent) to the activated E3 ligase ligand solution.
-
Stir the reaction mixture at room temperature overnight.
-
Monitor the reaction by LC-MS.
-
-
Step 4: Purification and Characterization
-
Purify the final PROTAC molecule by preparative HPLC.
-
Confirm the identity and purity of the PROTAC by high-resolution mass spectrometry and NMR.
-
Part B: Evaluation of PROTAC-mediated Protein Degradation
This part describes the use of Western blotting to determine the efficacy of the synthesized PROTAC in degrading the target protein.
Materials:
-
Cell line expressing the target protein
-
Synthesized PROTAC
-
Cell culture medium and supplements
-
DMSO
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and electrophoresis equipment
-
PVDF or nitrocellulose membranes and transfer equipment
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibody against the target protein
-
Primary antibody against a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Treatment:
-
Seed cells in a multi-well plate and allow them to adhere overnight.
-
Prepare serial dilutions of the PROTAC in cell culture medium. Include a vehicle control (DMSO).
-
Treat the cells with the different concentrations of the PROTAC for a specified time (e.g., 24 hours).
-
-
Cell Lysis and Protein Quantification:
-
Wash the cells with ice-cold PBS and then lyse them with lysis buffer.
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
Western Blotting:
-
Normalize the protein concentrations of all samples and prepare them for SDS-PAGE.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against the target protein overnight at 4°C.
-
Wash the membrane and then incubate with the primary antibody for the loading control.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane and add the chemiluminescent substrate.
-
-
Data Analysis:
-
Capture the chemiluminescent signal using an imaging system.
-
Quantify the band intensities for the target protein and the loading control.
-
Normalize the target protein band intensity to the loading control band intensity for each sample.
-
Calculate the percentage of protein degradation relative to the vehicle-treated control.
-
Plot the percentage of degradation versus the PROTAC concentration to determine the DC50 (concentration for 50% degradation) and Dmax (maximum degradation) values.
-
Quantitative Data Summary
The length of the PEG linker in a PROTAC can significantly impact its efficacy. Shorter linkers may not allow for the optimal formation of the ternary complex between the target protein and the E3 ligase, while longer linkers might be too flexible, leading to a decrease in degradation efficiency. The following table provides a summary of how PEG linker length can influence PROTAC performance for a hypothetical target protein.
| PROTAC | Linker Composition | DC50 (nM) | Dmax (%) |
| PROTAC-1 | This compound | 150 | 75 |
| PROTAC-2 | Amino-PEG2-C2-acid | 50 | 90 |
| PROTAC-3 | Amino-PEG3-C2-acid | 25 | 95 |
| PROTAC-4 | Amino-PEG4-C2-acid | 40 | 85 |
| PROTAC-5 | Amino-PEG5-C2-acid | 80 | 70 |
Note: The optimal linker length is target-dependent and must be determined empirically.
Visualizations
PROTAC Mechanism of Action
Caption: PROTAC-mediated protein degradation pathway.
Experimental Workflow for PROTAC Evaluation
Caption: Western blot experimental workflow.
Surface Functionalization of Nanoparticles using Amino-PEG1-C2-acid: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
The surface functionalization of nanoparticles is a critical step in the development of advanced drug delivery systems, diagnostics, and theranostics. The choice of surface ligand profoundly influences the nanoparticle's stability, biocompatibility, circulation half-life, and interaction with biological systems. Amino-PEG1-C2-acid is a short, heterobifunctional polyethylene glycol (PEG) linker designed to modify nanoparticle surfaces. This linker possesses a terminal amine group and a terminal carboxylic acid group, separated by a single PEG unit and a two-carbon spacer. This structure allows for versatile conjugation chemistries, enabling the attachment of nanoparticles to a wide array of biomolecules, including proteins, peptides, and small molecule drugs.
The primary advantages of using a short PEG linker like this compound include:
-
Reduced Steric Hindrance: Compared to long-chain PEGs, the shorter length minimizes steric hindrance, which can be advantageous when the attached biomolecule needs to interact with a target receptor.
-
Improved Solubility and Stability: The hydrophilic nature of the PEG moiety enhances the aqueous solubility and colloidal stability of the nanoparticles, preventing aggregation in biological media.[1][2]
-
Biocompatibility: PEG is a well-established biocompatible polymer that can reduce non-specific protein adsorption (opsonization), leading to longer circulation times in vivo.[3][4]
-
Versatile Conjugation: The presence of both an amine and a carboxylic acid group allows for flexible, covalent attachment to various functional groups on nanoparticles and therapeutic payloads using well-established bioconjugation techniques.
These application notes provide detailed protocols for the surface functionalization of nanoparticles using this compound, along with expected characterization data and a discussion of its applications.
Data Presentation: Expected Physicochemical Properties
The successful functionalization of nanoparticles with this compound and subsequent conjugation to a targeting ligand or drug will alter their physicochemical properties. The following tables summarize the expected changes for two common nanoparticle platforms: gold (AuNPs) and iron oxide nanoparticles (IONPs).
Table 1: Expected Physicochemical Characterization of Functionalized Gold Nanoparticles (AuNPs)
| Parameter | Bare AuNPs | AuNPs + this compound | AuNPs-PEG-Ligand (e.g., Peptide) |
| Hydrodynamic Diameter (nm) | 10 - 100 | 15 - 110 | 20 - 120 |
| Zeta Potential (mV) | -30 to -50 (citrate capped) | -20 to -40 | Variable (depends on ligand) |
| Surface Plasmon Resonance (nm) | ~520 | ~525 | ~525-530 |
| Surface Chemistry | Citrate ions | Carboxylic acid or amine | Ligand-specific |
Table 2: Expected Physicochemical Characterization of Functionalized Iron Oxide Nanoparticles (IONPs)
| Parameter | Bare IONPs (oleic acid capped) | IONPs + this compound | IONPs-PEG-Drug |
| Hydrodynamic Diameter (nm) | 50 - 200 (in organic solvent) | 60 - 220 (in aqueous buffer) | 70 - 250 |
| Zeta Potential (mV) | N/A (in organic solvent) | -15 to -35 | Variable (depends on drug) |
| Magnetic Relaxivity (r2, s⁻¹mM⁻¹) | High | Slightly Reduced | Slightly Reduced |
| Drug Loading Capacity (%) | N/A | N/A | 5 - 15 |
| Encapsulation Efficiency (%) | N/A | N/A | 70 - 95 |
Experimental Protocols
The following protocols describe the general steps for the covalent attachment of this compound to nanoparticles with either carboxyl or amine surface groups. The most common method for forming a stable amide bond between the linker and the nanoparticle is through carbodiimide chemistry, utilizing 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS) or its water-soluble analog, Sulfo-NHS.[5][6][7]
Protocol 1: Functionalization of Carboxylated Nanoparticles
This protocol is suitable for nanoparticles that have carboxylic acid groups on their surface (e.g., citrate-stabilized gold nanoparticles, or polymer-coated iron oxide nanoparticles). The amine group of the this compound will be coupled to the carboxyl groups on the nanoparticle surface.
Materials:
-
Carboxylated nanoparticles (e.g., AuNPs, IONPs)
-
This compound
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
N-hydroxysulfosuccinimide (Sulfo-NHS)
-
Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), pH 5.5-6.0
-
Coupling Buffer: Phosphate-Buffered Saline (PBS), pH 7.4
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0 or 1 M Glycine
-
Washing Buffer: PBS with 0.05% Tween 20
-
Centrifuge and appropriate centrifuge tubes
-
Orbital shaker or rotator
Procedure:
-
Nanoparticle Preparation:
-
Resuspend the carboxylated nanoparticles in Activation Buffer to a concentration of 1-10 mg/mL.
-
Sonicate briefly (1-2 minutes) to ensure a homogenous dispersion.
-
-
Activation of Carboxyl Groups:
-
Prepare fresh solutions of EDC (10 mg/mL) and Sulfo-NHS (10 mg/mL) in Activation Buffer immediately before use.
-
Add EDC and Sulfo-NHS to the nanoparticle suspension. The molar ratio of EDC/Sulfo-NHS to the available carboxyl groups on the nanoparticles should be optimized, but a starting point of 10:1 for each is recommended.
-
Incubate the mixture for 15-30 minutes at room temperature with gentle mixing.
-
-
Washing:
-
Centrifuge the activated nanoparticles to pellet them. The speed and duration will depend on the nanoparticle size and density (e.g., 10,000 x g for 20 minutes for 100 nm IONPs).
-
Carefully remove the supernatant containing excess EDC and Sulfo-NHS.
-
Resuspend the nanoparticle pellet in Coupling Buffer.
-
Repeat the washing step twice more to ensure complete removal of the activation reagents.
-
-
Conjugation with this compound:
-
Dissolve this compound in Coupling Buffer at a concentration that provides a 100-fold molar excess relative to the nanoparticles.
-
Add the this compound solution to the washed, activated nanoparticles.
-
Incubate the reaction mixture for 2-4 hours at room temperature, or overnight at 4°C, with gentle rotation.
-
-
Quenching and Washing:
-
Add Quenching Buffer to the reaction mixture to a final concentration of 50-100 mM to deactivate any unreacted NHS-esters.
-
Incubate for 30 minutes at room temperature.
-
Wash the functionalized nanoparticles by centrifugation as described in step 3, using the Washing Buffer for the first two washes and final resuspension in Coupling Buffer or a suitable storage buffer.
-
-
Characterization:
-
Characterize the resulting this compound functionalized nanoparticles for size, zeta potential, and surface chemistry (e.g., using FTIR or XPS) to confirm successful conjugation.
-
Protocol 2: Functionalization of Amine-Functionalized Nanoparticles
This protocol is suitable for nanoparticles that have primary amine groups on their surface. The carboxylic acid group of the this compound will be coupled to the amine groups on the nanoparticle surface.
Materials:
-
Amine-functionalized nanoparticles
-
This compound
-
EDC and Sulfo-NHS
-
Activation Buffer: 0.1 M MES, pH 5.5-6.0
-
Coupling Buffer: PBS, pH 7.4
-
Quenching Buffer: 1 M Hydroxylamine, pH 8.5
-
Washing Buffer: PBS with 0.05% Tween 20
-
Centrifuge and appropriate centrifuge tubes
-
Orbital shaker or rotator
Procedure:
-
Linker Activation:
-
Dissolve this compound in Activation Buffer.
-
Add EDC and Sulfo-NHS in a 1.2:1.5 molar ratio relative to the this compound.
-
Incubate for 15-30 minutes at room temperature to activate the carboxylic acid group of the linker.
-
-
Conjugation to Nanoparticles:
-
Resuspend the amine-functionalized nanoparticles in Coupling Buffer to a concentration of 1-10 mg/mL.
-
Add the activated this compound solution to the nanoparticle suspension.
-
Incubate for 2-4 hours at room temperature, or overnight at 4°C, with gentle rotation.
-
-
Quenching and Washing:
-
Add Quenching Buffer to the reaction mixture to a final concentration of 50-100 mM.
-
Incubate for 30 minutes at room temperature.
-
Wash the functionalized nanoparticles by centrifugation as described in Protocol 1.
-
-
Characterization:
-
Characterize the resulting functionalized nanoparticles to confirm successful conjugation.
-
Visualization of Workflows and Concepts
Experimental Workflow for Nanoparticle Functionalization
Caption: Workflow for functionalizing carboxylated nanoparticles.
Signaling Pathway for Receptor-Mediated Endocytosis
Nanoparticles functionalized with targeting ligands can engage with specific cell surface receptors, leading to their internalization. This is a common strategy for targeted drug delivery.
Caption: Receptor-mediated endocytosis of a functionalized nanoparticle.
Logical Relationship of PEGylation Benefits
The addition of a PEG layer to a nanoparticle surface provides several key advantages that contribute to its efficacy as a drug delivery vehicle.
Caption: Benefits of nanoparticle PEGylation for drug delivery.
Applications and Future Directions
Nanoparticles functionalized with this compound are versatile platforms for a range of biomedical applications:
-
Targeted Drug Delivery: The terminal functional group of the PEG linker can be conjugated to targeting moieties such as antibodies, peptides, or aptamers to direct the nanoparticle to specific cells or tissues, thereby enhancing therapeutic efficacy and reducing off-target side effects.[8]
-
Bioimaging: Fluorescent dyes or contrast agents for magnetic resonance imaging (MRI) can be attached to the nanoparticles, enabling their use in diagnostic imaging and tracking of drug delivery.[1]
-
Theranostics: Combining therapeutic agents and imaging probes on the same nanoparticle platform allows for simultaneous diagnosis and therapy.
-
PROTACs: While a more advanced application, the bifunctional nature of this linker makes it suitable for the synthesis of Proteolysis Targeting Chimeras (PROTACs), which are designed to selectively degrade target proteins.[9]
Future research will likely focus on optimizing the density and length of short PEG linkers to fine-tune the balance between stealth properties and target interaction. Furthermore, the development of cleavable linkers that release the therapeutic payload in response to specific stimuli within the target microenvironment (e.g., pH, enzymes) will continue to be an area of active investigation.
Conclusion
The surface functionalization of nanoparticles with this compound offers a robust and versatile strategy for the development of sophisticated nanomedicines. The protocols and data presented in these application notes provide a foundation for researchers to design and synthesize functionalized nanoparticles for a variety of biomedical applications. Careful characterization and optimization of the functionalization process are crucial for achieving the desired in vitro and in vivo performance.
References
- 1. Short-chain PEG molecules strongly bound to magnetic nanoparticle for MRI long circulating agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Short-Chain PEG Mixed-Monolayer Protected Gold Clusters Increase Clearance and Red Blood Cell Counts - PMC [pmc.ncbi.nlm.nih.gov]
- 3. PEGylation as a strategy for improving nanoparticle-based drug and gene delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Revisiting 30 years of biofunctionalization and surface chemistry of inorganic nanoparticles for nanomedicine - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Formulation/Preparation of Functionalized Nanoparticles for In Vivo Targeted Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 6. broadpharm.com [broadpharm.com]
- 7. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 8. PEG-Functionalized Magnetic Nanoparticles for Drug Delivery and Magnetic Resonance Imaging Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
Applications of Amino-PEG1-C2-acid in Drug Delivery Systems: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Amino-PEG1-C2-acid is a heterobifunctional linker molecule integral to the advancement of sophisticated drug delivery systems.[1] This short-chain polyethylene glycol (PEG) derivative possesses a terminal primary amine group and a terminal carboxylic acid group, enabling the covalent conjugation of a wide array of molecules.[1] Its defined structure and molecular weight provide precision in designing complex bioconjugates. The single ethylene glycol unit offers a balance of hydrophilicity and spatial separation, which can enhance the solubility and stability of the conjugated moieties without introducing significant steric hindrance.
This document provides detailed application notes and experimental protocols for the use of this compound in the development of various drug delivery platforms, including nanoparticles, liposomes, and antibody-drug conjugates (ADCs).
Key Applications
The bifunctional nature of this compound makes it a versatile tool for:
-
Surface Functionalization of Nanoparticles: The carboxylic acid or amine group can be used to covalently attach the PEG linker to the surface of pre-formed nanoparticles (e.g., PLGA, gold, or silica nanoparticles), while the other terminal group is available for the conjugation of targeting ligands, drugs, or imaging agents.[2]
-
Liposome Modification: Incorporation of this compound into liposomal formulations allows for the attachment of targeting moieties to the liposome surface, enhancing their specificity for target cells and tissues.
-
Antibody-Drug Conjugate (ADC) Development: As a non-cleavable linker, this compound can be used to stably connect a cytotoxic payload to a monoclonal antibody.[3][4] This ensures that the drug is released only after the lysosomal degradation of the antibody within the target cancer cell, minimizing off-target toxicity.[5][6][7][8]
-
PROTAC Synthesis: This linker is also utilized in the synthesis of Proteolysis Targeting Chimeras (PROTACs), where it connects a ligand for a target protein and a ligand for an E3 ubiquitin ligase, leading to the targeted degradation of the protein.[9]
Data Presentation: Representative Characteristics of PEGylated Drug Delivery Systems
The following tables summarize representative quantitative data for drug delivery systems functionalized with short-chain PEG linkers. While not exclusively for this compound, this data provides expected ranges for key physicochemical properties.
Table 1: Representative Physicochemical Properties of PEGylated Nanoparticles for Doxorubicin Delivery
| Parameter | Unloaded Nanoparticles | Doxorubicin-Loaded Nanoparticles | Reference |
| Mean Diameter (nm) | ~130 | ~130 - 184 | [10][11] |
| Polydispersity Index (PDI) | < 0.2 | < 0.2 | |
| Zeta Potential (mV) | -20 to -30 | -15 to -25 | |
| Drug Loading (% w/w) | N/A | ~5% | [10] |
| Encapsulation Efficiency (%) | N/A | ~47% | [10] |
Table 2: In Vitro Doxorubicin Release from PEGylated Nanoparticles
| Time Point | Cumulative Release (%) | Reference |
| 1 hour | ~20 | [6] |
| 24 hours | ~50 | [10] |
| 120 hours | ~90 | [6] |
Table 3: Representative Physicochemical Properties of PEGylated Liposomes
| Liposome Formulation | Mean Diameter (nm) | Polydispersity Index (PDI) | Zeta Potential (mV) | Reference |
| Non-PEGylated | ~140 | < 0.2 | -43 | [1][12] |
| PEGylated | ~140 | < 0.2 | -5 to Neutral | [1][12] |
Experimental Protocols
Protocol 1: Functionalization of Carboxylated Nanoparticles with this compound for Peptide Targeting
This protocol describes the covalent conjugation of a targeting peptide to carboxylated nanoparticles (e.g., PLGA nanoparticles) using this compound as a linker. The process involves a two-step EDC/NHS coupling chemistry.
Materials:
-
Carboxylated nanoparticles (e.g., PLGA-COOH)
-
This compound
-
Targeting peptide with a free amine group
-
N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC)
-
N-hydroxysuccinimide (NHS)
-
Activation Buffer: 0.1 M MES buffer, pH 6.0
-
Coupling Buffer: 1X Phosphate-Buffered Saline (PBS), pH 7.4
-
Quenching Buffer: 1 M Tris-HCl, pH 8.5 or 1 M Ethanolamine, pH 8.5
-
Washing Buffer: PBS with 0.05% Tween 20
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
Centrifuge and appropriate tubes
Procedure:
-
Nanoparticle Preparation:
-
Resuspend the carboxylated nanoparticles in Activation Buffer to a final concentration of 10 mg/mL.
-
-
Activation of this compound Carboxyl Group:
-
Dissolve this compound in anhydrous DMF or DMSO to prepare a 10 mg/mL stock solution.
-
In a separate tube, for each 1 mg of this compound, add the required volume of Activation Buffer.
-
Prepare fresh EDC and NHS solutions in Activation Buffer (e.g., 10 mg/mL).
-
Add a 5-fold molar excess of EDC and a 2-fold molar excess of NHS to the this compound solution.
-
Incubate for 15-30 minutes at room temperature with gentle mixing to activate the carboxyl groups.
-
-
Conjugation of Activated Linker to Nanoparticles:
-
Add the activated this compound solution to the nanoparticle suspension. The amine group of the linker will react with the carboxyl groups on the nanoparticle surface.
-
Incubate for 2 hours at room temperature with gentle rotation.
-
-
Washing:
-
Centrifuge the nanoparticle suspension to pellet the functionalized nanoparticles.
-
Remove the supernatant and resuspend the pellet in Washing Buffer.
-
Repeat the washing step twice to remove unreacted linker and coupling reagents.
-
-
Activation of the Terminal Carboxyl Group of the Conjugated Linker:
-
Resuspend the this compound functionalized nanoparticles in Activation Buffer.
-
Repeat the EDC/NHS activation step as described in step 2 to activate the terminal carboxyl group of the PEG linker.
-
-
Conjugation of Targeting Peptide:
-
Dissolve the targeting peptide in Coupling Buffer.
-
Add the peptide solution to the activated nanoparticle suspension.
-
Incubate for 2-4 hours at room temperature or overnight at 4°C with gentle rotation.
-
-
Quenching:
-
Add Quenching Buffer to the reaction mixture to a final concentration of 50-100 mM.
-
Incubate for 30 minutes at room temperature to block any unreacted NHS-ester sites.
-
-
Final Washing and Storage:
-
Wash the peptide-conjugated nanoparticles three times with Washing Buffer.
-
Resuspend the final product in an appropriate storage buffer (e.g., PBS with a cryoprotectant) and store at 4°C or -20°C.
-
Protocol 2: Synthesis of a Drug Conjugate using this compound
This protocol outlines the conjugation of a drug molecule containing a primary amine to a targeting ligand with a carboxylic acid group, using this compound as a linker.
Materials:
-
Targeting ligand with a carboxylic acid group
-
This compound
-
Amine-containing drug molecule
-
EDC and NHS
-
Anhydrous DMF or DMSO
-
Dichloromethane (DCM)
-
Diisopropylethylamine (DIPEA)
-
Reaction monitoring tools (e.g., TLC, LC-MS)
-
Purification system (e.g., flash chromatography or HPLC)
Procedure:
-
Activation of Targeting Ligand's Carboxyl Group:
-
Dissolve the targeting ligand in anhydrous DMF.
-
Add a 1.2-fold molar excess of EDC and NHS.
-
Stir the reaction at room temperature for 1 hour.
-
-
Conjugation of this compound:
-
Add a 1.5-fold molar excess of this compound to the reaction mixture.
-
Add a 2-fold molar excess of DIPEA.
-
Stir the reaction at room temperature for 2-4 hours. Monitor the reaction progress by TLC or LC-MS.
-
-
Purification of the Ligand-Linker Intermediate:
-
Once the reaction is complete, purify the product by flash chromatography or preparative HPLC to isolate the ligand-PEG-acid conjugate.
-
-
Activation of the Linker's Terminal Carboxyl Group:
-
Dissolve the purified ligand-PEG-acid conjugate in anhydrous DMF.
-
Repeat the EDC/NHS activation step as described in step 1.
-
-
Conjugation of the Amine-Containing Drug:
-
Add a 1.5-fold molar excess of the amine-containing drug to the activated intermediate.
-
Add a 2-fold molar excess of DIPEA.
-
Stir the reaction at room temperature overnight. Monitor the reaction progress.
-
-
Final Purification:
-
Purify the final drug conjugate using an appropriate chromatographic method to obtain a product of high purity.
-
Visualizations
Experimental Workflow: Nanoparticle Functionalization
Caption: Nanoparticle functionalization workflow.
Signaling Pathway: Cellular Processing of an ADC with a Non-Cleavable Linker
Caption: Cellular processing of a non-cleavable ADC.
References
- 1. Amino-PEG1-Acid - CD Bioparticles [cd-bioparticles.net]
- 2. Intracellular trafficking of new anticancer therapeutics: antibody–drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Noncleavable Linkers - Creative Biolabs [creativebiolabs.net]
- 4. Recent Progress in Liposome Production, Relevance to Drug Delivery and Nanomedicine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Preliminary Study on the Therapeutic Effect of Doxorubicin-Loaded Targeting Nanoparticles on Glioma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Preparation and Evaluation of Doxorubicin-Loaded PLA–PEG–FA Copolymer Containing Superparamagnetic Iron Oxide Nanoparticles (SPIONs) for Cancer Treatment: Combination Therapy with Hyperthermia and Chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. broadpharm.com [broadpharm.com]
- 8. researchgate.net [researchgate.net]
- 9. medchemexpress.com [medchemexpress.com]
- 10. PEGylated PLGA nanoparticles for the improved delivery of doxorubicin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Quantitative Structure – Property Relationship Modeling of Remote Liposome Loading Of Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Amino-PEG1-acid, HCl, 144942-89-2 | BroadPharm [broadpharm.com]
Application Notes and Protocols for EDC/NHS Coupling of Amino-PEG1-C2-acid
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview and experimental protocols for the conjugation of molecules containing a primary amine to the carboxylic acid moiety of Amino-PEG1-C2-acid using the water-soluble carbodiimide EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) in conjunction with N-hydroxysuccinimide (NHS) or its water-soluble analog, Sulfo-NHS. This "zero-length" crosslinking chemistry forms a stable amide bond.
Introduction to EDC/NHS Coupling Chemistry
EDC/NHS chemistry is a widely used method for covalently linking a molecule with a primary amine to a molecule with a carboxylic acid.[1] This two-step process is preferred for many bioconjugation applications to minimize side reactions.[2]
The reaction proceeds in two main steps:
-
Activation of the Carboxylic Acid: EDC reacts with the carboxyl group of this compound to form a highly reactive O-acylisourea intermediate. This intermediate is unstable in aqueous solutions and can hydrolyze, regenerating the carboxylic acid.[1]
-
Formation of a Stable NHS Ester: To increase the efficiency of the coupling reaction and the stability of the reactive intermediate, NHS or Sulfo-NHS is added. It reacts with the O-acylisourea intermediate to form a more stable amine-reactive NHS ester.[1] This NHS ester is less susceptible to hydrolysis than the O-acylisourea intermediate.
-
Amine Coupling: The NHS ester readily reacts with a primary amine on the target molecule to form a stable amide bond, releasing NHS or Sulfo-NHS.
This method is highly efficient and the resulting amide bond is very stable.[3]
Key Reaction Parameters and Optimization
The efficiency of the EDC/NHS coupling reaction is influenced by several factors that can be optimized to achieve the desired conjugation yield.
| Parameter | Recommended Conditions & Remarks |
| pH | Activation Step: pH 4.5–6.0 is optimal for the activation of the carboxyl group with EDC.[2] A common buffer for this step is MES (2-(N-morpholino)ethanesulfonic acid). Coupling Step: pH 7.0–8.5 is most efficient for the reaction of the NHS-activated molecule with a primary amine.[2] Buffers such as Phosphate-Buffered Saline (PBS) or borate buffer are suitable. |
| Buffers | It is critical to use buffers that do not contain primary amines (e.g., Tris, glycine) or carboxylates, as these will compete with the desired reaction.[4] |
| Reagent Molar Ratios | A molar excess of EDC and NHS relative to the carboxylic acid is generally used to drive the reaction. A starting point is a 1.2- to 2-fold molar excess of EDC and a 2- to 5-fold molar excess of NHS over the this compound.[4][5] The ratio may need to be optimized for specific applications. |
| Temperature | The reaction is typically carried out at room temperature. For sensitive biomolecules, the reaction can be performed at 4°C, which may require a longer reaction time. |
| Reaction Time | Activation: 15–60 minutes at room temperature.[5] Coupling: 2 hours at room temperature to overnight at 4°C.[2] |
| Quenching | To stop the reaction, a quenching reagent can be added. Hydroxylamine can be used to hydrolyze unreacted NHS esters.[2] If the goal is to stop the EDC reaction before adding the amine, a thiol-containing compound like 2-mercaptoethanol can be used.[1] |
Experimental Protocols
Materials and Reagents
-
This compound
-
Amine-containing molecule (e.g., protein, peptide, small molecule)
-
EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide HCl)
-
NHS (N-hydroxysuccinimide) or Sulfo-NHS
-
Activation Buffer: 0.1 M MES, pH 5.5
-
Coupling Buffer: PBS, pH 7.4
-
Quenching Buffer (optional): 1 M Tris-HCl, pH 8.5 or 1 M Hydroxylamine, pH 8.5
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO) for dissolving reagents
-
Purification system (e.g., dialysis, size-exclusion chromatography, or HPLC)
Reagent Preparation
-
This compound Stock Solution: Prepare a stock solution of this compound in anhydrous DMF or DMSO.[5] For example, dissolve 10 mg in 1 ml of solvent.
-
EDC and NHS/Sulfo-NHS Solutions: Prepare fresh solutions of EDC and NHS/Sulfo-NHS in the Activation Buffer immediately before use, as EDC is susceptible to hydrolysis.[4]
-
Amine-containing Molecule Solution: Dissolve the amine-containing molecule in the Coupling Buffer.
Two-Step Conjugation Protocol
This protocol is a general guideline and may require optimization for your specific application.
-
Activation of this compound: a. In a reaction tube, add the desired amount of this compound from the stock solution. b. Add Activation Buffer to the desired final reaction concentration. c. Add the freshly prepared EDC solution to the reaction mixture (e.g., 1.2 to 2 molar equivalents relative to the this compound). d. Immediately add the freshly prepared NHS solution (e.g., 2 to 5 molar equivalents relative to the this compound). e. Incubate the reaction for 15 to 60 minutes at room temperature with gentle mixing.
-
Conjugation to the Amine-containing Molecule: a. Add the amine-containing molecule dissolved in Coupling Buffer to the activated this compound solution. A 1:1 molar ratio of the activated PEG linker to the amine is a good starting point, though an excess of the activated PEG may be required. b. Adjust the pH of the reaction mixture to 7.2–7.5 if necessary by adding a small amount of a suitable non-amine base or by using a buffer exchange column. c. Incubate the reaction for 2 hours at room temperature or overnight at 4°C with gentle mixing.
-
Quenching the Reaction (Optional): a. To stop the reaction and quench any unreacted NHS esters, add the Quenching Buffer (e.g., hydroxylamine to a final concentration of 10-50 mM). b. Incubate for 15 minutes at room temperature.
-
Purification of the Conjugate: a. Purify the conjugate from excess reagents and byproducts using an appropriate method based on the properties of the final conjugate. Common methods include dialysis, size-exclusion chromatography (desalting columns), or reverse-phase HPLC.
-
Characterization of the Conjugate: a. Characterize the purified conjugate to confirm successful conjugation and determine the degree of labeling. Techniques such as mass spectrometry (MS), HPLC, and NMR spectroscopy can be employed.
Visualizing the Chemistry and Workflow
Caption: The two-step reaction mechanism of EDC/NHS coupling chemistry.
References
Application Notes and Protocols for Solid-Phase Peptide Synthesis Incorporating Amino-PEG1-C2-acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
The covalent attachment of polyethylene glycol (PEG) chains, a process known as PEGylation, is a widely utilized strategy in drug development to enhance the therapeutic properties of peptides and proteins.[1] Incorporation of short PEG linkers, such as Amino-PEG1-C2-acid, during solid-phase peptide synthesis (SPPS) can significantly improve the solubility, stability, and pharmacokinetic profile of the final peptide product.[1][2] This hydrophilic spacer minimizes steric hindrance and can reduce non-specific binding, potentially leading to more efficient enzymatic processing and improved biological activity.[3] These application notes provide a detailed protocol for the incorporation of Fmoc-NH-PEG1-C2-acid in standard Fmoc-based SPPS and present representative data on the outcomes of such modifications.
Data Presentation: Impact of PEGylation on Peptide Synthesis
The incorporation of a short PEG linker can influence both the efficiency of the synthesis and the purity of the final product. The following table summarizes typical results observed when comparing the synthesis of a model peptide with and without the this compound linker.
| Parameter | Model Peptide (Unmodified) | Model Peptide (+ this compound) |
| Overall Yield (%) | 65 | 75 |
| Crude Purity (HPLC %) | 85 | 92 |
| Final Purity (HPLC %) | >95 | >98 |
| Solubility in Aqueous Buffer | Moderate | High |
Note: These are representative values based on typical outcomes and may vary depending on the specific peptide sequence and synthesis conditions.
Experimental Protocols
Materials and Reagents
-
Fmoc-Rink Amide MBHA resin
-
Fmoc-protected amino acids
-
Fmoc-NH-PEG1-C2-acid (Fmoc-8-amino-3,6-dioxaoctanoic acid)
-
N,N'-Diisopropylcarbodiimide (DIC)
-
OxymaPure®
-
Piperidine
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Trifluoroacetic acid (TFA)
-
Triisopropylsilane (TIS)
-
Water (H₂O)
-
Diethyl ether
Protocol for Solid-Phase Peptide Synthesis (SPPS)
This protocol outlines the manual synthesis of a peptide on a 0.1 mmol scale using Fmoc chemistry.
2.1. Resin Swelling and Preparation
-
Place 0.1 mmol of Fmoc-Rink Amide MBHA resin in a reaction vessel.
-
Add 10 mL of DMF and allow the resin to swell for 30 minutes at room temperature with gentle agitation.
-
Drain the DMF.
2.2. Fmoc Deprotection
-
Add 10 mL of 20% piperidine in DMF to the resin.
-
Agitate for 5 minutes and drain.
-
Add another 10 mL of 20% piperidine in DMF and agitate for 15 minutes.
-
Drain the solution and wash the resin thoroughly with DMF (5 x 10 mL).
2.3. Amino Acid Coupling
-
In a separate vial, dissolve 0.5 mmol (5 eq) of the Fmoc-amino acid and 0.5 mmol (5 eq) of OxymaPure® in 5 mL of DMF.
-
Add 0.5 mmol (5 eq) of DIC to the amino acid solution and pre-activate for 5 minutes.
-
Add the activated amino acid solution to the deprotected resin.
-
Agitate the mixture for 1-2 hours at room temperature.
-
Wash the resin with DMF (3 x 10 mL) and DCM (3 x 10 mL).
-
Perform a Kaiser test to confirm complete coupling (a negative result is indicated by yellow beads).
2.4. Incorporation of this compound
-
Following a deprotection step (2.2), use Fmoc-NH-PEG1-C2-acid as the building block for coupling.
-
In a separate vial, dissolve 0.5 mmol (5 eq) of Fmoc-NH-PEG1-C2-acid and 0.5 mmol (5 eq) of OxymaPure® in 5 mL of DMF.
-
Add 0.5 mmol (5 eq) of DIC and pre-activate for 5 minutes.
-
Add the activated PEG linker solution to the resin and agitate for 2 hours.
-
Wash the resin with DMF (3 x 10 mL) and DCM (3 x 10 mL).
-
Confirm complete coupling with a Kaiser test.
2.5. Chain Elongation Repeat steps 2.2 and 2.3 for each subsequent amino acid in the peptide sequence.
Cleavage and Deprotection
-
After the final Fmoc deprotection, wash the resin with DMF (5 x 10 mL) and DCM (5 x 10 mL).
-
Dry the resin under vacuum for at least 1 hour.
-
Prepare a cleavage cocktail of 95% TFA, 2.5% TIS, and 2.5% H₂O.
-
Add 10 mL of the cleavage cocktail to the resin and agitate for 2-3 hours at room temperature.
-
Filter the cleavage mixture into a cold centrifuge tube.
-
Precipitate the crude peptide by adding 40 mL of cold diethyl ether.
-
Centrifuge the mixture at 4000 rpm for 10 minutes, decant the ether, and repeat the ether wash twice.
-
Dry the peptide pellet under a stream of nitrogen.
Peptide Purification and Analysis
-
Dissolve the crude peptide in a minimal amount of a suitable solvent (e.g., 50% acetonitrile in water).
-
Purify the peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Analyze the purified peptide by mass spectrometry to confirm its identity.
Visualizations
Caption: Workflow for SPPS incorporating this compound.
Caption: Benefits of incorporating a PEG linker into a peptide.
References
- 1. cpcscientific.com [cpcscientific.com]
- 2. Impact of N-Terminal PEGylation on Synthesis and Purification of Peptide-Based Cancer Epitopes for Pancreatic Ductal Adenocarcinoma (PDAC) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and characterisation of PEG-peptide surfaces for proteolytic enzyme detection - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Targeted Protein Degradation using Amino-PEG1-C2-acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
Targeted protein degradation (TPD) has emerged as a powerful therapeutic modality that utilizes the cell's own ubiquitin-proteasome system to selectively eliminate disease-causing proteins. Proteolysis Targeting Chimeras (PROTACs) are at the forefront of this technology. These heterobifunctional molecules consist of a ligand that binds to the target protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a linker that connects these two moieties.[1] The linker is a critical component that influences the physicochemical properties, cell permeability, and degradation efficacy of the PROTAC.[2][3]
Amino-PEG1-C2-acid is a short, flexible, and hydrophilic linker containing a single polyethylene glycol (PEG) unit. Its incorporation into PROTACs can enhance aqueous solubility and influence the formation of a productive ternary complex between the target protein and the E3 ligase, which is essential for ubiquitination and subsequent degradation.[4][5] These application notes provide a comprehensive guide to the use of this compound in the design and evaluation of PROTACs for targeted protein degradation.
Core Concepts of PROTAC Action
The mechanism of action of a PROTAC involves several key steps that lead to the degradation of a target protein.
Advantages of a Short PEG Linker like this compound
The choice of linker is crucial for the successful design of a potent PROTAC. Short PEG linkers, such as this compound, offer several advantages:
-
Enhanced Solubility: The hydrophilic nature of the PEG unit can improve the aqueous solubility of the often large and hydrophobic PROTAC molecule, which is a common challenge in PROTAC development.[5][6]
-
Optimized Ternary Complex Formation: The length and flexibility of the linker are critical for the correct orientation of the POI and E3 ligase to form a stable and productive ternary complex.[2][7] A shorter linker like this compound may be optimal for certain target-E3 ligase pairs.
-
Improved Cell Permeability: While counterintuitive for a hydrophilic moiety, the flexibility of PEG linkers can allow the PROTAC to adopt a more compact conformation, potentially shielding polar surface area and improving cell membrane permeability.[8]
-
Reduced Molecular Weight: A shorter linker contributes to a lower overall molecular weight of the PROTAC, which can be beneficial for its pharmacokinetic properties.
Quantitative Data on PROTACs with a Single PEG Linker
While specific data for PROTACs using the exact this compound linker is not extensively published, studies on PROTACs with a single PEG unit provide valuable insights into their potential efficacy. For instance, a study on BCR-ABL targeting PROTACs demonstrated that a PROTAC with a single PEG linker (Arg-PEG1-Dasa) was the most potent among a series with varying PEG lengths.[]
| Parameter | Arg-PEG1-Dasa | Arg-PEG2-Dasa | Arg-PEG3-Dasa | Arg-PEG4-Dasa |
| DC50 (nM) | 0.85 | >10 | >10 | >10 |
| Dmax (%) | ~98.8 | <50 | <50 | <50 |
| IC50 (nM) | 0.3595 | Not reported | Not reported | Not reported |
Data adapted from a study on BCR-ABL degradation in K562 cells.[]
This data highlights that for certain target and E3 ligase combinations, a short PEG linker can be significantly more effective than longer counterparts.
Experimental Protocols
The following protocols provide a general framework for the synthesis and evaluation of a PROTAC utilizing this compound.
Protocol 1: Synthesis of a PROTAC via Amide Bond Formation
This protocol describes the coupling of a carboxylic acid-functionalized warhead (targeting the POI) to the amine group of this compound, followed by coupling of the linker's carboxylic acid to an amine-functionalized E3 ligase ligand.
Materials:
-
Warhead with a carboxylic acid functional group
-
This compound
-
E3 ligase ligand with an amine functional group
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
Hydroxybenzotriazole (HOBt)
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous Dimethylformamide (DMF)
-
Reverse-phase High-Performance Liquid Chromatography (RP-HPLC) system
-
Mass Spectrometer (MS)
-
Nuclear Magnetic Resonance (NMR) spectrometer
Procedure:
-
Step 1: Coupling of Warhead to Linker a. Dissolve the warhead-COOH (1.0 eq) and this compound (1.1 eq) in anhydrous DMF. b. Add HOBt (1.2 eq) and EDC (1.2 eq) to the solution. c. Add DIPEA (2.0 eq) dropwise while stirring at 0 °C. d. Allow the reaction to warm to room temperature and stir for 12-24 hours. e. Monitor the reaction progress by LC-MS. f. Upon completion, dilute the reaction mixture with ethyl acetate and wash with saturated sodium bicarbonate solution and brine. g. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude intermediate (Warhead-linker).
-
Step 2: Coupling of Intermediate to E3 Ligase Ligand a. Dissolve the crude Warhead-linker intermediate (1.0 eq) and the E3 ligase ligand-NH2 (1.1 eq) in anhydrous DMF. b. Add HOBt (1.2 eq) and EDC (1.2 eq) to the solution. c. Add DIPEA (2.0 eq) dropwise while stirring at 0 °C. d. Allow the reaction to warm to room temperature and stir for 12-24 hours. e. Monitor the reaction progress by LC-MS.
-
Purification and Characterization a. Purify the crude final PROTAC using preparative RP-HPLC.[10] b. Collect the fractions containing the desired product and lyophilize to obtain the pure PROTAC. c. Confirm the identity and purity of the final PROTAC by high-resolution mass spectrometry (HRMS) and NMR spectroscopy.[11][12]
Protocol 2: Western Blot Analysis of PROTAC-Mediated Protein Degradation
This protocol is used to quantify the reduction in the level of the target protein in cells treated with the PROTAC.
Materials:
-
Cell line expressing the target protein
-
PROTAC stock solution (in DMSO)
-
Cell culture medium
-
Phosphate-buffered saline (PBS)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF or nitrocellulose membranes and transfer apparatus
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibody specific to the target protein
-
Primary antibody for a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Cell Treatment: a. Seed cells in a multi-well plate and allow them to adhere overnight. b. Treat the cells with a range of concentrations of the PROTAC (e.g., 0.1 nM to 10 µM) for a specific duration (e.g., 4, 8, 16, or 24 hours). Include a vehicle control (DMSO).
-
Cell Lysis and Protein Quantification: a. After treatment, wash the cells with ice-cold PBS and lyse them using lysis buffer. b. Centrifuge the lysates to pellet cell debris and collect the supernatant. c. Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Western Blotting: a. Normalize the protein concentrations and prepare samples for SDS-PAGE. b. Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane. c. Block the membrane with blocking buffer for 1 hour at room temperature. d. Incubate the membrane with the primary antibody against the target protein and the loading control overnight at 4°C. e. Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature. f. Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Data Analysis: a. Quantify the band intensities using densitometry software. b. Normalize the target protein band intensity to the corresponding loading control band intensity. c. Calculate the percentage of protein degradation relative to the vehicle-treated control. d. Plot the percentage of degradation against the PROTAC concentration to determine the DC50 (concentration for 50% degradation) and Dmax (maximum degradation).
Protocol 3: Cell Viability (MTT) Assay
This assay assesses the cytotoxic effect of the PROTAC on the cells.
Materials:
-
Cell line of interest
-
PROTAC stock solution (in DMSO)
-
Cell culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
96-well plate
-
Microplate reader
Procedure:
-
Cell Seeding and Treatment: a. Seed cells in a 96-well plate and allow them to adhere overnight. b. Treat the cells with a range of concentrations of the PROTAC for a desired period (e.g., 24, 48, or 72 hours). Include a vehicle control.
-
MTT Incubation: a. After the treatment period, add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to form formazan crystals.
-
Solubilization and Absorbance Measurement: a. Add the solubilization solution to each well to dissolve the formazan crystals. b. Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: a. Calculate the percentage of cell viability relative to the vehicle-treated control. b. Plot the percentage of viability against the PROTAC concentration to determine the IC50 (concentration for 50% inhibition of cell viability).[13][14]
Key Experimental Assays for PROTAC Evaluation
A comprehensive evaluation of a PROTAC involves a series of biochemical and cellular assays to understand its mechanism of action.
-
Binary Binding Assays: Techniques like Surface Plasmon Resonance (SPR), Isothermal Titration Calorimetry (ITC), and Fluorescence Polarization (FP) are used to measure the binding affinity of the PROTAC to the isolated POI and E3 ligase.[7]
-
Ternary Complex Formation Assays: These assays, including SPR, NanoBRET, and AlphaLISA, are crucial to confirm that the PROTAC can effectively bring the POI and E3 ligase together to form a ternary complex.[8][15]
-
Ubiquitination Assays: Western blotting for ubiquitin or mass spectrometry can be used to detect the poly-ubiquitination of the target protein, which is a direct consequence of ternary complex formation.
-
Cellular Degradation Assays: Western blotting is the gold standard for measuring the reduction in target protein levels. Newer technologies like HiBiT lytic detection systems offer a more high-throughput alternative.
-
Cell Viability and Cytotoxicity Assays: Assays such as MTT, XTT, or CellTiter-Glo are used to assess the functional consequence of target protein degradation on cell health and proliferation.[16]
-
Off-Target and Global Proteomics Analysis: Mass spectrometry-based proteomics can be employed to assess the selectivity of the PROTAC and identify any unintended protein degradation (off-targets).
Conclusion
This compound is a valuable building block for the construction of PROTACs for targeted protein degradation. Its short, hydrophilic nature can impart favorable physicochemical properties and may be optimal for achieving potent degradation of specific target proteins. The protocols and assays outlined in these application notes provide a solid foundation for researchers to design, synthesize, and evaluate novel PROTACs incorporating this versatile linker, ultimately advancing the development of new therapeutics for a wide range of diseases.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. A High-Throughput Method to Prioritize PROTAC Intracellular Target Engagement and Cell Permeability Using NanoBRET | Springer Nature Experiments [experiments.springernature.com]
- 6. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. tandfonline.com [tandfonline.com]
- 8. resources.revvity.com [resources.revvity.com]
- 10. rsc.org [rsc.org]
- 11. Advancing PROTAC Characterization: Structural Insights through Adducts and Multimodal Tandem-MS Strategies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. PROTAC-Induced Proteolytic Targeting - PMC [pmc.ncbi.nlm.nih.gov]
- 13. merckmillipore.com [merckmillipore.com]
- 14. broadpharm.com [broadpharm.com]
- 15. Ternary Complex Formation [worldwide.promega.com]
- 16. benchchem.com [benchchem.com]
Troubleshooting & Optimization
Troubleshooting low yield in Amino-PEG1-C2-acid conjugation
This guide provides troubleshooting advice and answers to frequently asked questions to help researchers, scientists, and drug development professionals optimize their Amino-PEG1-C2-acid conjugation experiments.
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for the two-step this compound conjugation?
A1: The conjugation process involves two key steps, each with a distinct optimal pH range. The initial activation of the carboxyl group on the molecule to be conjugated using EDC and NHS is most efficient in a slightly acidic environment, typically between pH 4.5 and 6.0.[1] The subsequent reaction of the activated molecule with the primary amine of this compound is most efficient at a pH of 7.0 to 8.5.[2][3] For optimal results, it is recommended to perform the activation step in a buffer like MES at pH 5-6, and then raise the pH to 7.2-7.5 for the coupling step with the this compound.[2]
Q2: What are the most suitable buffers for this conjugation reaction?
A2: It is critical to use buffers that do not contain primary amines (e.g., Tris, glycine) or carboxylates (e.g., acetate), as these will compete with the desired reaction.[4]
-
Activation Step (pH 4.5-6.0): MES (2-(N-morpholino)ethanesulfonic acid) buffer is a highly recommended choice.[2]
-
Coupling Step (pH 7.0-8.5): Phosphate-buffered saline (PBS) is commonly used.[4] Other suitable options include borate and bicarbonate buffers.[5]
Q3: How should I handle and store my EDC and NHS reagents to ensure they remain active?
A3: Both EDC and NHS are sensitive to moisture and must be handled carefully to maintain their reactivity.
-
Storage: Store EDC and NHS desiccated at -20°C.[6]
-
Handling: Before opening, always allow the reagent vials to warm to room temperature to prevent condensation.[6] After use, promptly reseal the vials and store them under dry conditions. For frequent use, consider preparing single-use aliquots.
-
Solution Preparation: Always prepare EDC and NHS solutions immediately before use, as they are susceptible to hydrolysis in aqueous solutions.[7]
Q4: What are the recommended molar ratios of EDC and NHS to my carboxyl-containing molecule?
A4: While the optimal molar ratio can vary, a common starting point is to use a molar excess of EDC and NHS relative to the molecule with the carboxyl group. A suggested starting ratio is 1.5 to 2 equivalents of NHS and 1 to 1.2 equivalents of EDC relative to the carboxyl groups. Using a significant excess of NHS can lead to a faster reaction and higher yield.[8] However, an excessive amount of EDC can sometimes lead to side reactions.[9]
Q5: How can I effectively stop (quench) the conjugation reaction?
A5: Quenching is important to deactivate any remaining reactive groups. Common quenching reagents include:
-
Hydroxylamine: Added to a final concentration of 10-50 mM, it effectively hydrolyzes unreacted NHS esters.[2][6]
-
Tris or Glycine: These primary amine-containing buffers can be added to a final concentration of 20-50 mM to react with and cap any remaining NHS esters.[2]
-
2-Mercaptoethanol: This can be used to specifically quench the EDC activation reaction.[2][6]
Troubleshooting Guide for Low Yield
Low or no conjugation yield is a common issue in EDC/NHS chemistry. The following table outlines potential causes and recommended actions.
| Potential Cause | Recommended Action |
| Suboptimal pH | Verify the pH of your reaction buffers using a calibrated pH meter. For the two-step protocol, ensure the activation step is at pH 4.5-6.0 and the coupling step is at pH 7.0-8.5.[2] |
| Inactive Reagents (EDC/NHS) | Purchase fresh reagents and store them properly in a desiccator at -20°C. Always allow reagents to warm to room temperature before opening to prevent condensation. Prepare solutions immediately before use.[6][7] |
| Inappropriate Buffer | Use recommended buffers like MES for the activation step and PBS for the coupling step. Avoid buffers containing primary amines or carboxylates.[2][4] |
| Hydrolysis of Intermediates | The O-acylisourea and NHS-ester intermediates are susceptible to hydrolysis.[6] Perform the reaction steps as quickly as possible after reagent addition. Consider performing the reaction at a lower temperature (4°C) to slow down hydrolysis, though this may require a longer reaction time.[10] |
| Steric Hindrance | The this compound linker is relatively short, which could lead to steric hindrance. Consider using a longer PEG linker if the conjugation site on your molecule is not easily accessible.[10] |
| Issues with Purification | PEGylated molecules can be highly polar and may adhere to normal-phase silica gel, leading to low recovery.[11] Consider using reverse-phase preparative HPLC (RP-HPLC) for purification.[11] Size exclusion chromatography (SEC) is also a suitable method for removing unreacted PEG linker.[12] |
| Incorrect Molar Ratios | Optimize the molar ratios of your carboxyl-containing molecule, EDC, and NHS. A common starting point is a 1:1.2:1.5 molar ratio, respectively.[8][9] |
Quantitative Data Summary
Table 1: Stability of NHS-Esters at Different pH Values
This table illustrates the significant impact of pH on the stability of the NHS-ester intermediate. As the pH increases, the rate of hydrolysis accelerates, reducing the half-life of the reactive ester.
| pH | Temperature | Half-life of NHS-ester |
| 7.0 | 0°C | 4-5 hours[5] |
| 8.0 | Room Temp | ~1 hour[13] |
| 8.5 | Room Temp | ~30 minutes[14] |
| 8.6 | 4°C | 10 minutes[5] |
| 9.0 | Room Temp | ~10 minutes[13] |
Data compiled from multiple sources and may vary based on specific reaction conditions.
Table 2: Reaction Kinetics of a Porphyrin-NHS Ester
This table provides a comparison of the amidation (desired reaction) and hydrolysis (competing reaction) rates at different pH values. While hydrolysis increases with pH, the amidation reaction is more significantly accelerated, leading to a higher yield at the optimal pH.
| pH | t1/2 Amidation (min) | t1/2 Hydrolysis (min) | Final Amide Yield |
| 8.0 | 80 | 210 | 80-85%[14] |
| 8.5 | 20 | 180 | 80-85%[14] |
| 9.0 | 10 | 125 | 80-85%[14] |
Data from a study on a specific porphyrin-NHS ester and may not be directly transferable to all systems but illustrates the general trend.[14]
Experimental Protocols
Protocol 1: Two-Step EDC/NHS Conjugation of this compound
This protocol is designed for situations where the molecule to be conjugated also contains amine groups, as it minimizes self-polymerization.
Materials:
-
Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0[13]
-
Coupling Buffer: Phosphate-Buffered Saline (PBS), pH 7.2-7.5[13]
-
EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)
-
Sulfo-NHS (N-hydroxysulfosuccinimide)
-
Molecule to be conjugated (in Activation Buffer)
-
This compound (in Coupling Buffer)
-
Quenching Buffer: 1 M Tris-HCl, pH 8.5 or 1 M Hydroxylamine, pH 8.5
-
Washing Buffer: PBS with 0.05% Tween-20 (PBST)
-
Desalting Column (e.g., Zeba™ Spin Desalting Column)[2]
Procedure:
-
Carboxyl Activation:
-
Dissolve your carboxyl-containing molecule in Activation Buffer.
-
Immediately before use, prepare fresh solutions of EDC and Sulfo-NHS in Activation Buffer.
-
Add a 2- to 10-fold molar excess of EDC and a 2- to 5-fold molar excess of Sulfo-NHS to your molecule solution.
-
Incubate for 15-30 minutes at room temperature with gentle mixing.[4]
-
-
Removal of Excess Reagents (Optional but Recommended):
-
Remove excess EDC and Sulfo-NHS by passing the reaction mixture through a desalting column equilibrated with ice-cold Coupling Buffer.[2] This step is crucial to prevent unwanted side reactions with the amine-containing PEG linker.
-
-
Conjugation to this compound:
-
Immediately add the activated molecule solution to the this compound solution (dissolved in Coupling Buffer). A 1.1 to 1.5-fold molar excess of the PEG linker is a good starting point.
-
Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C with gentle mixing.[10]
-
-
Quenching:
-
Purification:
Protocol 2: Quantification of Conjugation Yield by RP-HPLC
Materials:
-
RP-HPLC system with a UV detector
-
C18 column
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water
-
Mobile Phase B: 0.1% TFA in acetonitrile
-
Standards of your unconjugated molecule and this compound
Procedure:
-
Sample Preparation: Prepare a known concentration of your final conjugate reaction mixture.
-
HPLC Analysis:
-
Inject the sample onto the C18 column.
-
Elute with a gradient of Mobile Phase B (e.g., 5-95% over 30 minutes).
-
Monitor the absorbance at a wavelength where your molecule of interest has a strong absorbance (e.g., 280 nm for proteins).
-
-
Data Analysis:
-
Identify the peaks corresponding to the unconjugated molecule, the this compound, and the final conjugate based on the retention times of your standards.
-
Calculate the peak areas for the unconjugated starting material and the conjugated product.
-
The conjugation yield can be estimated by the following formula: Yield (%) = [Area of Conjugate Peak / (Area of Conjugate Peak + Area of Unconjugated Peak)] x 100
-
Visualizations
Caption: Troubleshooting workflow for low yield in this compound conjugation.
References
- 1. broadpharm.com [broadpharm.com]
- 2. documents.thermofisher.com [documents.thermofisher.com]
- 3. lumiprobe.com [lumiprobe.com]
- 4. General Protocol for Coupling Biomolecules to Carboxylate Particles using EDC/Sulfo-NHS [echobiosystems.com]
- 5. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - ID [thermofisher.com]
- 6. info.gbiosciences.com [info.gbiosciences.com]
- 7. Amide coupling Protocol for Amino PEG | AxisPharm [axispharm.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. purepeg.com [purepeg.com]
- 13. assets.fishersci.com [assets.fishersci.com]
- 14. Studies of the amidation of porphyrin-NHS esters in dilute aqueous solution - New Journal of Chemistry (RSC Publishing) DOI:10.1039/D5NJ02078F [pubs.rsc.org]
Technical Support Center: Optimizing Amino-PEG1-C2-acid Coupling Reactions
This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting advice, frequently asked questions (FAQs), and detailed protocols for optimizing the coupling of Amino-PEG1-C2-acid. The focus is on carbodiimide-mediated chemistry, a common and effective method for forming stable amide bonds.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental mechanism of coupling an amine to a carboxylic acid using EDC and NHS?
The coupling reaction is a two-step process facilitated by 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS).
-
Activation: EDC reacts with a carboxyl group (-COOH) to form a highly reactive, but unstable, O-acylisourea intermediate.[1][2]
-
Stabilization: This unstable intermediate can react with NHS (or its water-soluble analog, Sulfo-NHS) to form a more stable, amine-reactive NHS ester. This step improves reaction efficiency by reducing the hydrolysis of the intermediate in aqueous solutions.[1]
-
Coupling: The NHS ester then reacts with the primary amine (-NH2) of the this compound to form a stable amide bond, releasing NHS as a byproduct.[3]
Q2: What is the optimal pH for EDC/NHS coupling reactions?
The optimal pH depends on the step of the reaction. This is why a two-step protocol is often recommended.[4]
-
Activation Step: The activation of the carboxyl group with EDC is most efficient in a slightly acidic environment, typically between pH 4.5 and 6.0 .[5][6][7] MES buffer is commonly recommended for this step as it lacks interfering carboxyl or amine groups.[1]
-
Coupling Step: The reaction of the NHS ester with the primary amine is most efficient at a physiological to slightly alkaline pH, typically between pH 7.2 and 8.5 .[3][8] Buffers like PBS are suitable for this stage, provided the activation step was performed separately.[5][9]
Q3: Which buffers should I use for the coupling reaction?
Buffer selection is critical to avoid competing reactions.
-
Recommended Activation Buffers (pH 4.5-6.0): MES buffer is highly recommended because it does not contain primary amines or carboxylates that can interfere with the EDC/NHS chemistry.[1][5]
-
Recommended Coupling Buffers (pH 7.2-8.5): Phosphate-buffered saline (PBS), HEPES, or borate buffers are commonly used for the second step of the reaction.[3]
-
Buffers to Avoid: Do not use buffers containing primary amines (e.g., Tris, Glycine) or carboxylates (e.g., Acetate, Citrate) as they will compete with the desired reaction, significantly reducing yield.[3][10]
Q4: My coupling efficiency is low. What are the common causes and solutions?
Low yield is a frequent issue with several potential causes:
-
Inactive Reagents: EDC and NHS are highly sensitive to moisture and can hydrolyze over time.[5][6] Always purchase fresh reagents, store them desiccated at -20°C, and allow them to warm to room temperature before opening to prevent condensation.[5][11] Prepare solutions immediately before use.[1]
-
Hydrolysis of Intermediates: The O-acylisourea and NHS ester intermediates are both susceptible to hydrolysis in aqueous solutions. The half-life of an NHS ester can be as short as 10 minutes at pH 8.6.[3][12] Perform the reaction steps as quickly as possible after reagent addition.
-
Incorrect pH or Buffer: Using the wrong pH or a buffer with interfering functional groups is a primary cause of failure. Ensure you are using the optimal pH range for each step and a non-interfering buffer system.[1][5]
-
Suboptimal Reagent Ratios: An insufficient excess of coupling reagents can lead to incomplete activation. See the data tables below for recommended molar ratios.
Q5: What should I do if my molecule precipitates during the reaction?
Precipitation can significantly lower your yield.
-
Protein Aggregation: Changes in pH or the addition of organic co-solvents can cause proteins or other biomolecules to aggregate.[5] Ensure your molecule is stable and soluble in the chosen reaction buffers.
-
High EDC Concentration: In some cases, very high concentrations of EDC can cause precipitation. If you are using a large excess and observing this issue, try reducing the EDC concentration.[5]
Q6: How can I minimize common side reactions?
The primary side reaction is the formation of a stable N-acylurea, which is unable to participate in the coupling reaction.[9] This occurs when the O-acylisourea intermediate rearranges instead of reacting with NHS or the amine. Using NHS or Sulfo-NHS is the most effective way to minimize this side reaction by quickly converting the O-acylisourea to a more stable NHS ester.[1]
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| Low or No Coupling Yield | Inactive EDC or NHS due to moisture exposure.[5][13] | Purchase fresh reagents. Store them properly in a desiccator at -20°C and warm to room temperature before opening.[5][11] |
| Incorrect buffer composition (e.g., Tris, glycine).[3] | Use recommended buffers like MES for activation and PBS or HEPES for coupling.[1][5] | |
| Hydrolysis of NHS-ester intermediate.[3][12] | Perform the amine coupling step immediately after the activation step. Consider lowering the temperature to 4°C to slow hydrolysis.[3] | |
| Incorrect pH for activation or coupling.[6][14] | Optimize pH for a two-step reaction: pH 4.5-6.0 for activation, then adjust to pH 7.2-8.0 for coupling.[4][5] | |
| Precipitation During Reaction | Protein or molecule aggregation.[5] | Confirm the solubility and stability of your molecule in the chosen reaction buffer and pH. |
| Excess EDC concentration.[5] | Reduce the molar excess of EDC used in the reaction. | |
| Inconsistent Results | Reagents not prepared fresh. | Always prepare EDC and NHS solutions immediately before use as they are not stable in solution.[1] |
| Incomplete removal of interfering substances from starting material. | Ensure your starting material is purified and free from amine-containing buffers or other nucleophiles. |
Quantitative Data for Reaction Optimization
Table 1: Recommended Molar Ratios for Coupling Reagents
| Component | Molar Ratio (relative to Carboxyl Group) | Notes |
| EDC | 1.2 - 10 equivalents | A higher excess is often used in aqueous solutions to counteract hydrolysis.[6] |
| NHS/Sulfo-NHS | 1.0 - 2.0 equivalents | Helps to stabilize the activated species and improve efficiency.[15] |
| Amine-PEG | 1.0 - 2.0 equivalents | An excess can help drive the reaction to completion, but may require more extensive purification.[8] |
Table 2: Optimal pH and Buffer Conditions
| Reaction Step | Optimal pH Range | Recommended Buffer | Buffers to Avoid |
| Activation (Carboxyl + EDC/NHS) | 4.5 - 6.0 | MES[1] | Phosphate, Acetate, Tris, Glycine[1][3] |
| Coupling (NHS-ester + Amine) | 7.2 - 8.5 | PBS, HEPES, Borate[3] | Tris, Glycine[10] |
Table 3: Recommended Reaction Times and Temperatures
| Reaction Step | Temperature | Duration | Notes |
| Activation | Room Temperature (20-25°C) | 15 - 30 minutes[5] | Activation is typically rapid. |
| Coupling | 4°C to Room Temperature | 2 - 24 hours[3][5][15] | Longer reaction times or overnight incubation at 4°C can improve yield.[5] |
Experimental Protocols
Protocol 1: Two-Step EDC/NHS Coupling of this compound to a Carboxylated Molecule
This is the recommended protocol for maximizing efficiency and minimizing side reactions.
Materials:
-
Carboxyl-containing molecule
-
This compound
-
EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide HCl)
-
Sulfo-NHS (N-hydroxysulfosuccinimide)
-
Activation Buffer: 0.1 M MES, pH 5.0-6.0
-
Coupling Buffer: 1X PBS, pH 7.2-7.4
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0 or 1 M Hydroxylamine, pH 8.5
Procedure:
-
Preparation: Allow EDC and Sulfo-NHS vials to equilibrate to room temperature before opening.
-
Dissolve your carboxyl-containing molecule in ice-cold Activation Buffer.
-
Activation:
-
Prepare EDC and Sulfo-NHS solutions in Activation Buffer immediately before use.
-
Add the Sulfo-NHS solution to your molecule solution, followed immediately by the EDC solution. A typical molar excess is 5-10 fold for EDC and 2-5 fold for Sulfo-NHS over the carboxyl groups.
-
Incubate the reaction for 15-30 minutes at room temperature with gentle mixing.[5]
-
-
Buffer Exchange (Optional but Recommended): To remove excess EDC and byproducts, perform a buffer exchange into ice-cold Coupling Buffer using a desalting column or dialysis. This is critical for preventing side reactions.
-
Coupling:
-
Immediately add the this compound (dissolved in Coupling Buffer) to the activated molecule. Use a 1.5 to 2-fold molar excess of the amine-PEG.
-
Incubate for 2 hours at room temperature or overnight at 4°C with gentle mixing.[5]
-
-
Quenching: Add Quenching Buffer to block any unreacted NHS-ester sites. Incubate for 15-30 minutes.
-
Purification: Purify the final conjugate using appropriate methods such as size exclusion chromatography (SEC), dialysis, or HPLC to remove unreacted PEG and quenching reagents.
Visualizations
Caption: Chemical mechanism of EDC/NHS mediated amide bond formation.
Caption: Recommended two-step workflow for Amino-PEG coupling.
Caption: A logical troubleshooting guide for low coupling yield.
References
- 1. Carbodiimide Crosslinker Chemistry: EDC and DCC - Creative Proteomics [creative-proteomics.com]
- 2. Amides from Carboxylic Acids-DCC and EDC Coupling - Chemistry Steps [chemistrysteps.com]
- 3. アミン反応性架橋剤化学 | Thermo Fisher Scientific - JP [thermofisher.com]
- 4. Characterization of covalent crosslinking strategies for synthesizing DNA-based bioconjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. echemi.com [echemi.com]
- 7. researchgate.net [researchgate.net]
- 8. Studies of the amidation of porphyrin-NHS esters in dilute aqueous solution - New Journal of Chemistry (RSC Publishing) DOI:10.1039/D5NJ02078F [pubs.rsc.org]
- 9. bachem.com [bachem.com]
- 10. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 11. documents.thermofisher.com [documents.thermofisher.com]
- 12. americanpeptidesociety.org [americanpeptidesociety.org]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. broadpharm.com [broadpharm.com]
Stability and proper storage of Amino-PEG1-C2-acid
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability and proper storage of Amino-PEG1-C2-acid, a common PEG-based PROTAC linker.
Frequently Asked Questions (FAQs)
Q1: What is the recommended long-term storage condition for solid this compound?
For long-term stability, solid this compound should be stored at -20°C in a dry, sealed container, protected from light. Some suppliers suggest that storage at 4°C is suitable for shorter periods.
Q2: How should I store this compound once it is dissolved in a solvent?
Stock solutions of this compound should be stored at -80°C for up to 6 months or at -20°C for up to 1 month. It is crucial to protect the solutions from light to prevent degradation.
Q3: In which solvents is this compound soluble?
This compound is soluble in water, DMSO (dimethyl sulfoxide), and DMF (dimethylformamide). It is generally insoluble in ethanol.
Q4: What are the primary factors that can cause degradation of this compound?
The primary factors that can lead to the degradation of PEG linkers like this compound are exposure to light, elevated temperatures, and oxygen. For solutions, the pH of the medium can also affect the stability of the terminal functional groups.
Q5: Can I store this compound at room temperature?
While some suppliers may ship the solid compound at room temperature, for long-term storage, it is highly recommended to follow the refrigerated or frozen storage guidelines to ensure its stability and purity.
Stability and Storage Data Summary
| Condition | Temperature | Duration | Additional Notes |
| Solid | -20°C | Up to 3 years | Recommended for long-term storage. Keep dry and protected from light. |
| 4°C | Short-term | Suitable for brief periods. Keep dry and protected from light. | |
| In Solvent | -80°C | Up to 6 months | Protect from light. |
| -20°C | Up to 1 month | Protect from light. |
Troubleshooting Guide
Issue 1: Low or no yield in my conjugation reaction.
-
Possible Cause 1: Degraded this compound.
-
Troubleshooting Step: Ensure that the compound has been stored correctly according to the recommended conditions. If there is any doubt about the storage history or if the compound appears discolored, it is advisable to use a fresh batch.
-
-
Possible Cause 2: Inappropriate reaction conditions.
-
Troubleshooting Step: Verify the pH of the reaction mixture. For amide bond formation using coupling reagents like EDC, a slightly acidic pH (around 4.5-6.0) is often optimal for the activation of the carboxylic acid group. For the subsequent reaction with an amine, a pH of 7.2-8.5 is typically used. Also, ensure that anhydrous solvents are used if the reaction is sensitive to moisture.
-
-
Possible Cause 3: Inactive coupling reagents.
-
Troubleshooting Step: Use fresh or properly stored coupling reagents (e.g., EDC, HATU). EDC is particularly sensitive to moisture and should be stored in a desiccator.
-
Issue 2: My final PROTAC molecule has poor solubility.
-
Possible Cause: The overall physicochemical properties of the PROTAC.
-
Troubleshooting Step: While the PEG linker is intended to improve solubility, the properties of the attached E3 ligase ligand and the target protein binder can significantly impact the final solubility. Consider using a longer PEG chain linker in your next design iteration if solubility is a persistent issue.
-
Issue 3: Inconsistent results between batches of experiments.
-
Possible Cause: Inconsistent quality or handling of this compound.
-
Troubleshooting Step: Aliquot the solid compound or stock solutions upon receipt to minimize freeze-thaw cycles and exposure to moisture and air. Always equilibrate the vial to room temperature before opening to prevent condensation.
-
Experimental Protocols
Protocol: Amide Bond Formation using this compound and a Target Molecule with a Primary Amine
This protocol describes the conjugation of the carboxylic acid moiety of this compound to a molecule containing a primary amine using EDC and NHS chemistry.
Materials:
-
This compound
-
Amine-containing target molecule
-
N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)
-
N-hydroxysuccinimide (NHS)
-
Anhydrous DMSO or DMF
-
Reaction buffer (e.g., Phosphate-Buffered Saline, PBS, pH 7.4)
-
Quenching solution (e.g., hydroxylamine or Tris buffer)
Procedure:
-
Activation of Carboxylic Acid: a. Dissolve this compound in anhydrous DMSO or DMF to a desired concentration (e.g., 100 mM). b. In a separate vial, dissolve EDC (1.5 equivalents) and NHS (1.2 equivalents) in anhydrous DMSO or DMF. c. Add the EDC/NHS solution to the this compound solution. d. Let the reaction proceed at room temperature for 15-30 minutes to form the NHS-ester intermediate.
-
Conjugation to Amine-Containing Molecule: a. Dissolve the amine-containing target molecule in the reaction buffer (e.g., PBS, pH 7.4). b. Add the activated this compound (NHS-ester) solution to the solution of the amine-containing molecule. c. Allow the reaction to proceed at room temperature for 2-4 hours, or overnight at 4°C.
-
Quenching and Purification: a. Quench the reaction by adding a quenching solution to consume any unreacted NHS-ester. b. Purify the final conjugate using an appropriate method, such as dialysis, size exclusion chromatography, or HPLC.
Visualizations
Caption: Recommended storage workflow for this compound.
Caption: Troubleshooting logic for low conjugation yield.
Caption: Workflow for amide bond formation.
Common side reactions with Amino-PEG1-C2-acid and how to avoid them
This technical support center provides researchers, scientists, and drug development professionals with guidance on the use of Amino-PEG1-C2-acid, focusing on common side reactions and strategies to avoid them.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary applications?
This compound is a bifunctional linker molecule featuring a primary amine (-NH2) and a carboxylic acid (-COOH) group, separated by a short, hydrophilic polyethylene glycol (PEG) spacer.[1][2] Its primary use is in bioconjugation, where it serves to link two molecules, such as a small molecule drug to a protein or antibody, in the development of therapeutics like antibody-drug conjugates (ADCs) or PROTACs.[3][4][5] The PEG spacer enhances the solubility and can improve the pharmacokinetic properties of the resulting conjugate.[6]
Q2: What are the most common side reactions when using this compound?
The most common side reactions occur after the carboxylic acid group of this compound is activated (e.g., as an N-hydroxysuccinimide [NHS] ester) to react with an amine on a target molecule. These include:
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Hydrolysis of the activated ester: The activated ester group is susceptible to hydrolysis in aqueous solutions, which deactivates the linker and prevents it from reacting with the target molecule.[7] The rate of hydrolysis is highly dependent on the pH of the reaction buffer.
-
Aggregation of the conjugated molecule: While PEGylation is generally known to reduce aggregation, suboptimal reaction conditions or high concentrations of reactants can still lead to the formation of aggregates.[8]
-
Non-specific binding: The reactive ends of the linker may interact with unintended functional groups on the target molecule or other proteins in a mixture, leading to a heterogeneous product.
Q3: How can I prevent hydrolysis of the activated this compound?
To minimize hydrolysis of the activated ester (e.g., NHS ester), it is crucial to control the reaction pH. While the reaction with primary amines is most efficient at a pH between 7.2 and 8.5, higher pH values significantly accelerate the rate of hydrolysis. For instance, the half-life of an NHS ester can decrease from hours at pH 7.0 to just minutes at pH 8.6.[7] Therefore, it is recommended to perform the conjugation at a pH of 7.2-7.5 and to use the activated linker immediately after preparation.[9]
Q4: What causes aggregation during conjugation and how can I avoid it?
Aggregation during the conjugation process can be caused by several factors, including high protein concentrations, suboptimal buffer conditions (pH and ionic strength), and intermolecular cross-linking if both ends of the linker react with different protein molecules. To avoid aggregation:
-
Optimize protein concentration: Work at the lowest feasible protein concentration without significantly slowing down the reaction.
-
Maintain optimal buffer conditions: Use a buffer system that ensures the stability and solubility of your protein. The addition of excipients like arginine or polysorbates can also help to suppress aggregation.
-
Control the stoichiometry: Use a controlled molar ratio of the activated linker to the target molecule to favor intramolecular conjugation.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Low Conjugation Efficiency | Hydrolysis of activated linker: The activated carboxylic acid (e.g., NHS ester) has hydrolyzed before reacting with the target molecule. | - Prepare the activated linker solution immediately before use.- Perform the reaction at a controlled pH, ideally between 7.2 and 7.5.[9]- Lower the reaction temperature to 4°C to slow down hydrolysis, but be aware that this will also slow down the conjugation reaction. |
| Inactive reagents: The coupling reagents (e.g., EDC, NHS) or the this compound itself may have degraded. | - Use fresh, high-quality reagents.- Store all reagents under the recommended conditions (e.g., this compound at -20°C).[10] | |
| Suboptimal reaction buffer: The buffer contains primary amines (e.g., Tris, glycine) that compete with the target molecule for the activated linker. | - Use a non-amine-containing buffer such as phosphate-buffered saline (PBS), HEPES, or borate buffer.[9] | |
| Product Aggregation | High reactant concentrations: High concentrations of the protein or linker can promote intermolecular cross-linking and aggregation. | - Reduce the concentration of the protein and/or the linker.- Add the activated linker to the protein solution in a stepwise manner. |
| Unfavorable buffer conditions: The pH or ionic strength of the buffer may be promoting protein instability. | - Optimize the buffer composition, pH, and ionic strength for your specific protein.- Consider adding aggregation suppressors like arginine (50-100 mM) or non-ionic surfactants like Polysorbate 20 (0.01-0.05%). | |
| Heterogeneous Product | Multiple reaction sites: The target protein has multiple primary amines (e.g., lysine residues and the N-terminus) with similar reactivity, leading to a mixture of products with varying degrees of labeling. | - Adjust the molar ratio of the linker to the protein to control the extent of labeling.- Consider site-specific conjugation strategies if a homogeneous product is required. |
| Non-specific binding: The linker is reacting with other nucleophilic residues on the protein. | - Carefully control the reaction pH to favor the reaction with the intended primary amines. |
Experimental Protocols
Activation of this compound and Conjugation to a Protein
This protocol describes a general method for activating the carboxylic acid group of this compound using EDC and NHS, followed by conjugation to a protein containing primary amines.
Materials:
-
This compound
-
N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC)
-
N-hydroxysuccinimide (NHS)
-
Protein to be conjugated in a suitable buffer (e.g., PBS, pH 7.4)
-
Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0
-
Reaction Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.5
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0 or 1 M glycine
-
Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (DMSO)
-
Desalting column for purification
Procedure:
-
Prepare the Protein Solution: Dissolve the protein in the Reaction Buffer to the desired concentration.
-
Prepare the this compound Solution: Dissolve this compound in anhydrous DMF or DMSO.
-
Activate the Carboxylic Acid Group:
-
In a separate tube, react this compound with EDC and NHS in the Activation Buffer for 15 minutes at room temperature. A typical molar ratio is 1:1.5:1.5 (Acid:EDC:NHS).
-
-
Conjugation Reaction:
-
Immediately add the freshly activated this compound solution to the protein solution.
-
Allow the reaction to proceed for 1-2 hours at room temperature or overnight at 4°C with gentle stirring.
-
-
Quench the Reaction: Add Quenching Buffer to the reaction mixture to quench any unreacted NHS-activated linker. Incubate for 15-30 minutes at room temperature.
-
Purification: Remove the excess linker and byproducts by passing the reaction mixture through a desalting column equilibrated with a suitable storage buffer.
-
Characterization: Analyze the conjugate using appropriate techniques such as SDS-PAGE, mass spectrometry, or HPLC to determine the degree of labeling and purity.
Visualizations
Caption: A typical experimental workflow for the activation and conjugation of this compound.
References
- 1. Amino-PEG1-acid - Creative Biolabs [creative-biolabs.com]
- 2. Index of /web/images/protocols [broadpharm.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. selleck.co.jp [selleck.co.jp]
- 5. medchemexpress.com [medchemexpress.com]
- 6. precisepeg.com [precisepeg.com]
- 7. Recent developments in chemical conjugation strategies targeting native amino acids in proteins and their applications in antibody–drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 8. broadpharm.com [broadpharm.com]
- 9. broadpharm.com [broadpharm.com]
- 10. Amino-PEG1-acid, HCl, 144942-89-2 | BroadPharm [broadpharm.com]
Improving the solubility of protein conjugates made with Amino-PEG1-C2-acid
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Amino-PEG1-C2-acid for protein conjugation. Our goal is to help you overcome common challenges, particularly those related to the solubility of your final protein conjugate.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its common applications?
This compound is a short, hydrophilic linker containing a single polyethylene glycol (PEG) unit.[1] It possesses a primary amine group at one end and a carboxylic acid group at the other, making it a heterobifunctional linker. This structure allows for the covalent conjugation of two different molecules. A primary application is in bioconjugation, where it can be used to link proteins to other molecules, such as small molecule drugs or other proteins. It is also utilized in the synthesis of Proteolysis Targeting Chimeras (PROTACs), where it connects a ligand for a target protein and a ligand for an E3 ubiquitin ligase.[2]
Q2: How can a short linker like this compound improve the solubility of my protein conjugate?
While longer PEG chains are well-known for significantly increasing the solubility and in vivo half-life of proteins, even a short PEG linker like this compound can offer benefits.[3][4] The ethylene glycol unit is hydrophilic and can increase the local water solubility around the conjugation site.[5] This can help to mitigate the hydrophobicity of a conjugated small molecule or unfavorable interactions between protein surfaces that can lead to aggregation.[6] However, the effect is generally less pronounced than with longer PEG chains.[7]
Q3: What are the primary causes of low solubility or aggregation of protein conjugates prepared with this compound?
Low solubility and aggregation of protein conjugates are common challenges that can arise from several factors:
-
Inherent Properties of the Protein: The native protein may have low solubility or a high propensity to aggregate at the concentration used for conjugation.
-
Properties of the Conjugated Molecule: If the molecule being attached to the protein is hydrophobic, it can significantly decrease the overall solubility of the conjugate.
-
Cross-linking: If both the protein and the conjugated molecule have multiple reactive sites, intermolecular cross-linking can occur, leading to the formation of large aggregates.
-
Suboptimal Buffer Conditions: The pH, ionic strength, and composition of the buffer can significantly impact protein stability and solubility.[8]
-
High Protein Concentration: Performing the conjugation reaction at a high protein concentration can increase the likelihood of aggregation.
Troubleshooting Guide
Issue: My protein conjugate precipitates out of solution after the conjugation reaction.
| Potential Cause | Recommended Solution |
| Low Solubility of the Native Protein | - Perform the conjugation reaction at a lower protein concentration.- Optimize the buffer conditions (pH, ionic strength) for maximum protein stability. |
| Hydrophobicity of the Conjugated Molecule | - Consider using a longer PEG linker (e.g., Amino-PEG4-acid) to increase the hydrophilic character of the conjugate.- If possible, modify the conjugated molecule to increase its hydrophilicity. |
| Intermolecular Cross-linking | - Reduce the molar excess of the this compound and the molecule to be conjugated.- Optimize the reaction stoichiometry to favor single conjugation events. |
| Incorrect Buffer Conditions | - Ensure the buffer pH is optimal for both the protein's stability and the conjugation chemistry (for EDC/NHS chemistry, a two-step reaction with different pH optima is recommended).- Avoid buffers containing primary amines (e.g., Tris) or carboxylates if using EDC/NHS chemistry.[9] |
Issue: My purified protein conjugate shows aggregation over time during storage.
| Potential Cause | Recommended Solution |
| Suboptimal Storage Buffer | - Screen different buffer conditions for long-term stability.- Add excipients such as glycerol, arginine, or non-ionic detergents to the storage buffer to prevent aggregation. |
| Freeze-Thaw Instability | - Aliquot the purified conjugate into single-use volumes to avoid repeated freeze-thaw cycles.- Add cryoprotectants like glycerol (5-20%) to the storage buffer. |
| Residual Unreacted Components | - Ensure complete removal of unreacted reagents and byproducts by using an appropriate purification method like size-exclusion chromatography (SEC).[10] |
Experimental Protocols
Protocol 1: Two-Step EDC/NHS Conjugation of this compound to a Protein
This protocol describes the conjugation of the carboxylic acid end of this compound to primary amines (e.g., lysine residues) on a protein.
Materials:
-
Protein of interest in an amine-free buffer (e.g., MES, HEPES, PBS)
-
This compound
-
N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)
-
N-hydroxysulfosuccinimide (Sulfo-NHS)
-
Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0
-
Coupling Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.5
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0
-
Desalting column for buffer exchange and purification
Procedure:
-
Protein Preparation: Dissolve the protein in Activation Buffer at a concentration of 1-10 mg/mL.
-
Activation of this compound:
-
Dissolve this compound in Activation Buffer.
-
Immediately before use, prepare fresh solutions of EDC and Sulfo-NHS in Activation Buffer.
-
Add a 10-fold molar excess of EDC and a 25-fold molar excess of Sulfo-NHS to the this compound solution.[9]
-
Incubate for 15 minutes at room temperature.
-
-
Conjugation to Protein:
-
Add the activated this compound solution to the protein solution.
-
Adjust the pH of the reaction mixture to 7.2-7.5 with Coupling Buffer.
-
Incubate for 2 hours at room temperature with gentle mixing.
-
-
Quenching: Add Quenching Buffer to a final concentration of 50 mM to stop the reaction.
-
Purification: Remove unreacted reagents and byproducts by passing the reaction mixture through a desalting column equilibrated with a suitable storage buffer.
Protocol 2: Characterization of the Protein Conjugate
A. Size-Exclusion Chromatography (SEC)
SEC is used to separate molecules based on their hydrodynamic radius and can be used to assess the purity of the conjugate and detect the presence of aggregates.[10][11]
-
Column: Choose a column with a suitable pore size for the expected molecular weight of your conjugate.
-
Mobile Phase: Use a buffer that maintains the stability of your conjugate (e.g., PBS).
-
Detection: Monitor the elution profile using UV absorbance at 280 nm.
-
Analysis: Compare the chromatogram of the conjugate to that of the unconjugated protein. A shift to a shorter retention time indicates successful conjugation. The presence of peaks at even shorter retention times suggests the formation of aggregates.
B. Dynamic Light Scattering (DLS)
DLS is a technique used to measure the size distribution of particles in a solution and is highly sensitive to the presence of aggregates.[12][13]
-
Sample Preparation: Dilute the protein conjugate in a suitable buffer and filter through a low-protein-binding 0.22 µm filter.
-
Measurement: Acquire data at a constant temperature.
-
Analysis: An increase in the average hydrodynamic diameter and polydispersity index (PDI) compared to the unconjugated protein can indicate aggregation.
Quantitative Data
The following tables provide hypothetical but representative data on how conjugation with PEG linkers of varying lengths can affect protein solubility and aggregation.
Table 1: Effect of PEG Chain Length on Protein Solubility
| Conjugate | PEG Chain Length | Solubility (mg/mL) | Fold Increase in Solubility |
| Unconjugated Protein | N/A | 1.5 | 1.0 |
| Protein-PEG1 | 1 unit | 2.5 | 1.7 |
| Protein-PEG4 | 4 units | 8.0 | 5.3 |
| Protein-PEG8 | 8 units | 15.0 | 10.0 |
This data illustrates that while even a single PEG unit can improve solubility, longer PEG chains have a more dramatic effect.
Table 2: Characterization of Protein Conjugates by SEC and DLS
| Sample | SEC Retention Time (min) | DLS Hydrodynamic Diameter (nm) | DLS Polydispersity Index (PDI) |
| Unconjugated Protein | 15.2 | 5.1 | 0.15 |
| Protein-PEG1 Conjugate | 14.8 | 5.8 | 0.18 |
| Aggregated Conjugate | 12.5 (major peak) | >100 | >0.5 |
This data shows that successful conjugation with a short PEG linker results in a slight shift in SEC retention time and a small increase in hydrodynamic diameter. Significant aggregation is characterized by a much shorter retention time and a large increase in hydrodynamic diameter and PDI.
Visualizations
Caption: Experimental workflow for protein conjugation with this compound.
Caption: Troubleshooting decision tree for improving conjugate solubility.
Caption: Generalized signaling pathway for a targeted PEGylated protein therapeutic.
References
- 1. Amino-PEG1-acid, HCl, 144942-89-2 | BroadPharm [broadpharm.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Protein PEGylation: Navigating Recombinant Protein Stability, Aggregation, and Bioactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Frontiers | Research progress on the PEGylation of therapeutic proteins and peptides (TPPs) [frontiersin.org]
- 6. Modulation of protein aggregation by polyethylene glycol conjugation: GCSF as a case study - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Impact of the PEG length and PEGylation site on the structural, thermodynamic, thermal, and proteolytic stability of mono‐PEGylated alpha‐1 antitrypsin - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Protein analysis by dynamic light scattering: methods and techniques for students - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. encapsula.com [encapsula.com]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. waters.com [waters.com]
- 12. medium.com [medium.com]
- 13. unchainedlabs.com [unchainedlabs.com]
Technical Support Center: Purification of Amino-PEG1-C2-acid Labeled Biomolecules
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with biomolecules labeled with Amino-PEG1-C2-acid.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it affect my biomolecule?
This compound is a hydrophilic linker containing a single polyethylene glycol (PEG) unit. Covalently attaching this linker, a process known as PEGylation, can enhance the therapeutic and biotechnological potential of peptides and proteins.[] Key benefits of PEGylation include improved bioavailability, reduced immunogenicity, and an extended circulating half-life.[2] The addition of the PEG chain increases the hydrodynamic radius of the biomolecule, which is a key principle utilized in purification.[]
Q2: What are the primary methods for purifying my this compound labeled biomolecule?
The most common purification strategies for PEGylated biomolecules separate them based on differences in size, charge, or hydrophobicity.[3] These methods include:
-
Size Exclusion Chromatography (SEC): Separates molecules based on their size. Since PEGylation increases the hydrodynamic radius of a biomolecule, SEC is effective at separating PEGylated proteins from unreacted protein and smaller reaction components.[]
-
Ion Exchange Chromatography (IEX): Separates molecules based on their net charge. The PEG chain can shield the surface charges of the biomolecule, altering its interaction with the IEX resin and allowing for separation from the unlabeled molecule.[] The terminal carboxylic acid on the this compound linker may slightly alter the overall charge of the labeled biomolecule, which can be exploited in IEX.
-
Reversed-Phase Chromatography (RPC): Separates molecules based on their hydrophobicity. RPC can be effective in separating PEGylated species, sometimes even resolving molecules with different sites of PEGylation.[4]
-
Hydrophobic Interaction Chromatography (HIC): Separates molecules based on their surface hydrophobicity. HIC can be a useful complementary technique to IEX for purifying PEGylated proteins.[]
Q3: How can I remove unreacted this compound from my sample?
Size-based separation techniques are highly effective for removing small, unreacted PEG linkers. These methods include:
-
Size Exclusion Chromatography (SEC): A longer column or a resin with a smaller pore size can improve the resolution between the large, labeled biomolecule and the small, unreacted PEG linker.[5]
-
Dialysis/Ultrafiltration: Using a membrane with a molecular weight cut-off (MWCO) significantly larger than the PEG linker but smaller than the biomolecule allows for the removal of the unreacted linker through buffer exchange.[5]
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| Low yield of purified PEGylated biomolecule | Incomplete PEGylation reaction. | Optimize the molar ratio of the this compound linker to your biomolecule during the labeling reaction.[2] |
| Loss of product during purification steps. | Ensure the chosen purification method is suitable for your biomolecule's properties. For example, harsh elution conditions in IEX or RPC can lead to product loss. | |
| Aggregation of the PEGylated biomolecule. | Perform purification steps at low temperatures (e.g., 4°C) to minimize aggregation.[5] If using SEC, reducing the flow rate may also help.[5] | |
| Co-elution of PEGylated and un-PEGylated biomolecule | Insufficient resolution of the purification method. | For SEC, use a longer column or a resin with a smaller pore size.[5] For IEX, adjust the pH or salt gradient to enhance the charge difference between the labeled and unlabeled molecules. |
| The PEG linker is too small to provide adequate separation by size alone. | Consider using an orthogonal purification method. For example, if SEC fails to provide adequate separation, try IEX or HIC.[] | |
| Presence of multiple PEGylated species (e.g., mono-, di-PEGylated) | Multiple reactive sites on the biomolecule. | Optimize the reaction conditions (e.g., pH, temperature, reaction time) to favor mono-PEGylation.[6] IEX can be effective at separating species with different degrees of PEGylation due to charge shielding effects.[] |
| Aggregated product after purification | Harsh purification conditions (e.g., high pressure, inappropriate buffers). | In SEC, reduce the flow rate to lower the pressure.[5] Ensure all buffers are optimized for the stability of your biomolecule. |
| Instability of the PEGylated molecule. | The PEGylation process may have altered the stability of your biomolecule. Perform all purification steps at a low temperature (e.g., 4°C).[5] |
Experimental Protocols
Protocol 1: Purification of this compound Labeled Antibody using Size Exclusion Chromatography (SEC)
This protocol outlines the purification of a PEGylated antibody from unreacted antibody and excess PEG linker.
1. Materials:
- SEC column (e.g., Superdex 200 or similar, appropriate for the size of your antibody)
- Chromatography system (e.g., FPLC, HPLC)
- Mobile phase buffer (e.g., Phosphate Buffered Saline (PBS), pH 7.4)
- PEGylated antibody reaction mixture
- 0.22 µm syringe filters
2. Method:
- Column Equilibration: Equilibrate the SEC column with at least two column volumes of mobile phase buffer at a recommended flow rate.
- Sample Preparation: Filter the PEGylation reaction mixture through a 0.22 µm syringe filter to remove any particulates.[7]
- Sample Injection: Inject the filtered sample onto the equilibrated column. The injection volume should ideally be less than 2% of the total column volume for optimal resolution.[5]
- Elution: Elute the sample with the mobile phase buffer at a constant flow rate. Monitor the elution profile using UV absorbance at 280 nm.[5] The larger PEGylated antibody will elute before the smaller, un-PEGylated antibody and the unreacted PEG linker.
- Fraction Collection: Collect fractions corresponding to the elution peaks.
- Analysis: Analyze the collected fractions by SDS-PAGE or mass spectrometry to identify the fractions containing the purified PEGylated antibody.
- Pooling and Concentration: Pool the fractions containing the pure product. If necessary, concentrate the sample using a suitable method like ultrafiltration.
Protocol 2: Purification of this compound Labeled Protein using Ion Exchange Chromatography (IEX)
This protocol describes the separation of a PEGylated protein from its un-PEGylated form based on differences in charge.
1. Materials:
- IEX column (choose anion or cation exchange based on the pI of your protein and the buffer pH)
- Chromatography system
- Binding buffer (low ionic strength buffer, pH chosen to ensure the protein binds to the resin)
- Elution buffer (high ionic strength buffer, same pH as binding buffer)
- PEGylated protein reaction mixture
2. Method:
- Column Equilibration: Equilibrate the IEX column with binding buffer until the pH and conductivity are stable.
- Sample Preparation: Exchange the buffer of the PEGylation reaction mixture to the binding buffer using dialysis or a desalting column.
- Sample Loading: Load the prepared sample onto the equilibrated column.
- Washing: Wash the column with binding buffer to remove any unbound molecules.
- Elution: Elute the bound proteins using a linear gradient of elution buffer (e.g., 0-100% over 20 column volumes). The PEGylated protein is expected to elute at a different salt concentration than the un-PEGylated protein due to the charge-shielding effect of the PEG chain.[]
- Fraction Collection: Collect fractions across the elution gradient.
- Analysis: Analyze the fractions by SDS-PAGE or other relevant methods to identify those containing the pure PEGylated protein.
- Pooling and Buffer Exchange: Pool the desired fractions and exchange the buffer to a suitable storage buffer.
Visualizations
Caption: Workflow for biomolecule PEGylation and subsequent purification.
Caption: Decision tree for selecting and optimizing a purification strategy.
References
Technical Support Center: Preventing Aggregation with PEG Linkers
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing aggregation when using polyethylene glycol (PEG) linkers in bioconjugation and other applications.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of aggregation when using PEG linkers?
Aggregation during PEGylation can be triggered by several factors:
-
Intermolecular Cross-linking: Bifunctional or homobifunctional PEG linkers possess reactive groups at both ends. These can react with multiple biomolecules, leading to the formation of cross-linked aggregates.[1] This is a common issue when the goal is to conjugate a single PEG chain to a biomolecule.
-
High Analyte Concentration: Elevated concentrations of proteins or other biomolecules increase their proximity, which in turn enhances the likelihood of intermolecular interactions and aggregation, especially in the presence of a cross-linking agent.[1]
-
Suboptimal Reaction Conditions: The stability and solubility of biomolecules are highly dependent on factors like pH, temperature, and buffer composition. Deviating from the optimal range for a specific molecule can expose hydrophobic regions, promoting aggregation.[1]
-
Hydrophobicity of the Linker or Payload: While PEG itself is hydrophilic, the linker chemistry or the conjugated molecule (e.g., a hydrophobic drug) can introduce hydrophobic patches. These patches can self-associate, leading to aggregation.[2][3]
-
Poor Reagent Quality: The presence of impurities or a significant percentage of bifunctional PEG in a preparation intended to be monofunctional can lead to unintended cross-linking and aggregation.[1]
-
Conformational Changes: The process of PEGylation itself, or interactions between the PEG polymer and the biomolecule's surface, can sometimes induce conformational changes that expose aggregation-prone regions.[4]
Q2: How does the length of the PEG linker affect aggregation?
The length of the PEG chain is a critical parameter that can influence aggregation in several ways:
-
Steric Hindrance: Longer PEG chains can provide a greater steric shield around the biomolecule, which can prevent protein-protein interactions and reduce aggregation.[5] This "stealth" effect also helps nanoparticles evade the immune system and prolongs circulation time.[6][7]
-
Flexibility and Reach: Longer, flexible linkers might increase the chance of a bifunctional linker bridging two separate biomolecules, thereby promoting aggregation, especially at high concentrations.
-
Solubility: Increasing the length of the PEG linker generally enhances the solubility of the conjugate, which can help prevent aggregation.[8][9]
-
Receptor Binding: While longer PEG chains can be beneficial, excessively long chains may interfere with the biological activity of the conjugated molecule by sterically hindering its binding to target receptors.[10]
Studies have shown that there can be an optimal PEG length for stability and function, and this often needs to be determined empirically for each specific conjugate.[10][11]
Q3: Can the chemistry used to conjugate the PEG linker influence aggregation?
Yes, the conjugation chemistry plays a significant role in the stability of the resulting conjugate and its propensity to aggregate.
-
Site-Specificity: Site-specific PEGylation methods, which target specific amino acid residues (like cysteine or the N-terminus), offer better control over the conjugation process compared to non-specific methods (like targeting lysines).[10] This can lead to a more homogeneous product with a lower tendency to aggregate.
-
Linker Stability: The chemical bond formed between the PEG linker and the biomolecule can affect the overall stability of the conjugate. Some linkages are more stable under physiological conditions than others.[12]
-
Charge Alteration: Certain conjugation chemistries can alter the surface charge of a protein. For example, modifying a positively charged lysine residue can change the protein's isoelectric point and potentially impact its solubility and aggregation behavior.[5]
Q4: What are some common analytical techniques to detect and quantify aggregation?
Several analytical methods can be employed to monitor and quantify aggregation in PEGylated samples:
-
Size Exclusion Chromatography (SEC): SEC is a powerful technique that separates molecules based on their hydrodynamic radius. It can effectively distinguish between monomers, dimers, and larger aggregates.[1][13][14]
-
Dynamic Light Scattering (DLS): DLS measures the size distribution of particles in a solution and is highly sensitive to the presence of large aggregates.
-
Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis (SDS-PAGE): SDS-PAGE can be used to visualize high molecular weight species corresponding to aggregates, especially under non-reducing conditions.
-
High-Performance Liquid Chromatography (HPLC): Both reversed-phase and ion-exchange HPLC can be used to separate and quantify different species in a PEGylation reaction mixture, including aggregates.[15][16]
-
UV-Vis Spectroscopy: An increase in light scattering due to the formation of aggregates can be detected as an increase in absorbance at higher wavelengths (e.g., 350-600 nm).[17]
Troubleshooting Guides
Problem: I am observing significant precipitation/aggregation during my PEGylation reaction.
This step-by-step guide will help you troubleshoot and mitigate aggregation issues during your experiments. It is highly recommended to perform small-scale screening experiments to identify the optimal parameters before scaling up.
Step 1: Optimize Reaction Conditions
The first step in troubleshooting is to systematically evaluate and optimize the reaction conditions.
-
Experimental Protocol: Reaction Condition Screening Matrix
-
Prepare Stock Solutions:
-
Prepare a concentrated stock solution of your protein in a suitable buffer (e.g., PBS, pH 7.4).
-
Prepare a stock solution of the activated PEG linker in the same buffer or a compatible solvent.
-
-
Set up a Screening Matrix: In a 96-well plate or microcentrifuge tubes, set up a series of small-scale reactions (e.g., 50-100 µL). Vary one parameter at a time while keeping others constant.
-
pH: Test a range of pH values around the pKa of the target functional group (e.g., pH 7-9 for NHS esters reacting with primary amines).
-
Temperature: Compare the reaction at different temperatures (e.g., 4°C, room temperature, 37°C). Lower temperatures can slow down the reaction rate and may reduce aggregation.[1]
-
Protein Concentration: Test a range of protein concentrations (e.g., 1 mg/mL, 5 mg/mL, 10 mg/mL).
-
PEG:Protein Molar Ratio: Vary the molar excess of the PEG linker (e.g., 1:1, 5:1, 10:1, 20:1).
-
-
Incubation: Incubate the reactions for a defined period (e.g., 1-2 hours or overnight).
-
Analysis: Analyze the samples for aggregation using a suitable technique like SEC or DLS.
-
Step 2: Incorporate Stabilizing Excipients
If optimizing the primary reaction conditions is insufficient, adding stabilizing excipients to the reaction buffer can help prevent aggregation.[1]
| Excipient | Typical Concentration Range | Mechanism of Action |
| Sugars/Polyols | ||
| Sucrose | 5-10% (w/v) | Preferential exclusion, increases protein stability.[1] |
| Trehalose | 5-10% (w/v) | Similar to sucrose, effective in preventing denaturation. |
| Sorbitol | 5-10% (w/v) | Acts as a protein stabilizer.[1] |
| Glycerol | 5-20% (v/v) | Increases solvent viscosity and protein stability.[1] |
| Amino Acids | ||
| Arginine | 50-100 mM | Suppresses non-specific protein-protein interactions.[1] |
| Glycine | 50-100 mM | Known to suppress protein aggregation.[1] |
| Surfactants | ||
| Polysorbate 20/80 | 0.01-0.05% (v/v) | Reduces surface tension and prevents surface-induced aggregation.[1] |
-
Experimental Protocol: Excipient Screening
-
Prepare stock solutions of the excipients listed in the table above.
-
Using the optimized reaction conditions from Step 1, set up a new series of small-scale reactions.
-
To each reaction, add a different excipient at its recommended concentration.
-
Include a control reaction without any excipient.
-
Incubate and analyze the samples for aggregation.
-
Step 3: Control the Reaction Rate
A slower, more controlled reaction can favor intramolecular modification over intermolecular cross-linking.[1]
-
Lower the Temperature: Performing the reaction at 4°C will slow down the reaction rate.[1]
-
Stepwise Addition of PEG: Instead of adding the entire volume of the activated PEG linker at once, add it in smaller aliquots over an extended period (e.g., add 1/4 of the total volume every 30 minutes).[1]
Step 4: Consider Alternative PEGylation Strategies
If aggregation persists, it may be necessary to explore alternative strategies that can minimize cross-linking.
-
Use Monofunctional PEG Linkers: If you are using a bifunctional linker, switching to a monofunctional version (e.g., mPEG-NHS) will prevent intermolecular cross-linking.
-
Site-Specific PEGylation: Employing a site-specific conjugation strategy (e.g., targeting a unique cysteine residue) can provide better control over the reaction and result in a more homogeneous product.
-
Change Linker Chemistry: The choice of reactive group can influence the reaction's specificity and the stability of the final conjugate. Consider alternatives like maleimide chemistry for cysteine residues or enzymatic ligation.
Visualizing the Troubleshooting Workflow
The following diagram illustrates the logical flow for troubleshooting aggregation issues during PEGylation.
Caption: A flowchart outlining the systematic approach to troubleshooting aggregation.
Signaling Pathways and Logical Relationships
The interplay of factors leading to aggregation can be visualized as a cause-and-effect diagram.
Caption: Key factors and mechanisms leading to aggregation in PEGylation reactions.
References
- 1. benchchem.com [benchchem.com]
- 2. Impact of linker and conjugation chemistry on antigen binding, Fc receptor binding and thermal stability of model antibody-drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. purepeg.com [purepeg.com]
- 4. Effects of Polymer Hydrophobicity on Protein Structure and Aggregation Kinetics in Crowded Milieu - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Modulation of protein aggregation by polyethylene glycol conjugation: GCSF as a case study - PMC [pmc.ncbi.nlm.nih.gov]
- 6. purepeg.com [purepeg.com]
- 7. PEGylation as a strategy for improving nanoparticle-based drug and gene delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 8. purepeg.com [purepeg.com]
- 9. What are PEG Linkers? | BroadPharm [broadpharm.com]
- 10. Protein PEGylation: Navigating Recombinant Protein Stability, Aggregation, and Bioactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 11. creativepegworks.com [creativepegworks.com]
- 12. Conjugation Strategy Strongly Impacts the Conformational Stability of a PEG-Protein Conjugate - PMC [pmc.ncbi.nlm.nih.gov]
- 13. lcms.cz [lcms.cz]
- 14. agilent.com [agilent.com]
- 15. From Synthesis to Characterization of Site-Selective PEGylated Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Protein PEGylation Analysis - Creative Proteomics [creative-proteomics.com]
- 17. bmmj.org [bmmj.org]
Technical Support Center: Navigating the Challenges of Short PEGylated Linkers
Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals working with short Polyethylene Glycol (PEG)ylated linkers. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis, purification, and characterization of bioconjugates featuring short PEG spacers.
Troubleshooting Guides
This section is designed to help you identify and resolve specific issues you may encounter during your experiments.
Issue 1: Low or No Conjugation Efficiency
Question: I am observing a low yield or low Drug-to-Antibody Ratio (DAR) for my bioconjugate when using a short PEG linker. What are the potential causes and how can I troubleshoot this?
Answer:
Low conjugation efficiency is a common challenge when working with short PEG linkers. The primary reasons often revolve around steric hindrance and suboptimal reaction conditions.
Potential Causes & Recommended Solutions:
| Potential Cause | Recommended Solution |
| Steric Hindrance | A short PEG linker may not provide sufficient spatial separation for the reactive group to access the target functional group on the biomolecule, especially if the conjugation site is in a sterically crowded region.[1] Consider using a longer PEG linker (e.g., PEG12, PEG24) to increase flexibility and reach.[1] If feasible, perform site-directed mutagenesis to introduce a more accessible conjugation site.[1] |
| Hydrolysis of Reactive Groups | NHS-esters and maleimides are susceptible to hydrolysis in aqueous solutions, particularly at higher pH, which deactivates the linker.[1] Prepare solutions of reactive PEGs immediately before use. For NHS-ester reactions, maintain a pH of 7.2-8.0. For maleimide reactions, a pH of 6.5-7.5 is recommended to balance reactivity and stability.[1][2] |
| Oxidation of Thiols | For maleimide-based conjugation, target cysteine residues may have formed disulfide bonds, rendering them unreactive.[1] Reduce the biomolecule with a non-thiol reducing agent like TCEP prior to conjugation to ensure free sulfhydryl groups are available.[1] If using DTT, it must be removed before adding the maleimide-PEG linker.[1] |
| Suboptimal Reaction Conditions | Incorrect pH, temperature, or reaction time can significantly reduce yield.[1] Optimize the pH for your specific conjugation chemistry. Most conjugations perform well at room temperature for 1-2 hours or at 4°C overnight.[1] |
Frequently Asked Questions (FAQs)
Question: How does the length of a short PEG linker affect the steric hindrance of my bioconjugate? Answer: The length of a PEG linker is a critical factor in modulating steric hindrance. A linker that is too short may not provide enough separation between the biomolecule and the conjugated payload, which can lead to a steric clash. [1]This can potentially reduce the biological activity of the final conjugate by either preventing the payload from interacting with its target or by hindering the biomolecule's binding to its receptor. [1]Conversely, longer PEG linkers provide more flexibility and spatial separation, which can be crucial when working with large biomolecules. [3] Visualizing Steric Hindrance with Short vs. Long PEG Linkers
Question: What are the analytical challenges specific to bioconjugates with short PEG linkers? Answer: Characterizing bioconjugates with short PEG linkers can be challenging. The small mass increase from a short PEG may be difficult to resolve from the native biomolecule using Size-Exclusion Chromatography (SEC), especially if the biomolecule is large. [4]While techniques like Hydrophobic Interaction Chromatography (HIC) and Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) can separate species with different drug loads, the resolution may be less pronounced with more hydrophilic short PEG linkers. Mass spectrometry remains a crucial tool for confirming the molecular weight and calculating the DAR. [5] Question: Can a short PEG linker unexpectedly alter the pharmacokinetics of my bioconjugate? Answer: Yes, while longer PEG chains are generally known to increase circulation half-life, the effect of short PEG linkers can be more complex and sometimes counterintuitive. For instance, one study observed that an antibody conjugated with a short PEG8 linker cleared from the blood much faster than its non-PEGylated counterpart, while maintaining tumor uptake. [6][7]This highlights that the impact of PEGylation on pharmacokinetics is not solely dependent on size and that even short linkers can significantly alter the in vivo behavior of a bioconjugate. [8]
Quantitative Data Summary
The choice of PEG linker length has a quantifiable impact on the properties of the resulting bioconjugate. The following tables summarize representative data from various studies.
Table 1: Impact of PEG Linker Length on In Vitro Cytotoxicity (IC50)
| Bioconjugate | PEG Linker Length | IC50 (nM) | Fold Change vs. No PEG |
| Affibody-MMAE Conjugate | No PEG | 5.0 | Baseline |
| 4 kDa PEG | 31.9 | ~6.4x increase | |
| 10 kDa PEG | 111.3 | ~22.3x increase |
Data synthesized from a study on Affibody-MMAE conjugates. A higher IC50 value indicates lower cytotoxicity. [1] Table 2: Impact of PEG Linker Length on Pharmacokinetics (Half-life)
| Bioconjugate | PEG Linker Length | Half-life (t½) | Fold Change vs. No PEG |
| Affibody-MMAE Conjugate | No PEG | 19.6 min | Baseline |
| 4 kDa PEG | 49.0 min | ~2.5x increase | |
| 10 kDa PEG | 219.5 min | ~11.2x increase | |
| LtEc | No PEG | 18.0 h | Baseline |
| PEGylated | 66.8 h | ~3.7x increase |
Data synthesized from studies on Affibody-MMAE conjugates [1]and Earthworm Hemoglobin (LtEc).[9]
Table 3: Impact of PEG Linker Length on Drug-to-Antibody Ratio (DAR)
| Linker-Payload Type | PEG Spacer Length | Average DAR |
| Hydrophobic (Val-Ala Trigger) | No PEG | 2.4 |
| PEG12 | 3.0 | |
| Less Hydrophobic (Val-Cit Trigger) | No PEG | 3.8 |
| PEG12 | 2.7 | |
| Non-cleavable Linker | PEG2 | Optimal DAR |
| Longer PEGs | Lower DAR |
Data synthesized from studies on ADCs with different linker-payloads, highlighting that the effect of PEG length on DAR can depend on the hydrophobicity of the other components. [10]
Experimental Protocols
Detailed methodologies for key analytical techniques are provided below to assist in the characterization of your short PEGylated bioconjugates.
General Experimental Workflow for Synthesis and Analysis
Protocol 1: Size-Exclusion Chromatography (SEC) for Aggregation Analysis
Objective: To determine the presence of high molecular weight species (aggregates) in the purified PEGylated bioconjugate sample.
Materials:
-
HPLC System: Agilent 1260 Infinity Bio-inert LC or similar. [11]* Column: Agilent AdvanceBio SEC, 130Å, 7.8 × 300 mm, 2.7 µm (p/n PL1180-5350) or equivalent. [11]* Mobile Phase: 40 mM Sodium Phosphate, 150 mM Sodium Chloride, pH 7.0. [12]* Sample: Purified PEGylated bioconjugate at a known concentration (e.g., 1 mg/mL).
Methodology:
-
System Equilibration: Equilibrate the SEC column with the mobile phase at a flow rate of 0.5 mL/min until a stable baseline is achieved. [12]2. Sample Injection: Inject 10-20 µL of the bioconjugate sample.
-
Data Acquisition: Monitor the elution profile using a UV detector at 280 nm for approximately 30-35 minutes. [12]4. Data Analysis: Integrate the peak areas. The main peak corresponds to the monomeric bioconjugate, while any earlier eluting peaks represent aggregates. Calculate the percentage of aggregate by dividing the area of the aggregate peaks by the total area of all peaks.
Protocol 2: Hydrophobic Interaction Chromatography (HIC) for DAR Determination
Objective: To separate and quantify the different drug-loaded species in an ADC sample to determine the DAR distribution and average DAR.
Materials:
-
HPLC System: Bio-inert LC system. [5]* Column: TSK-gel Butyl-NPR (4.6 mm x 3.5 cm, 2.5 µm) or equivalent. [12]* Mobile Phase A: 50 mM Potassium Phosphate, 1.5 M Ammonium Sulfate, pH 7.0. [12]* Mobile Phase B: 50 mM Potassium Phosphate, 20% Isopropanol, pH 7.0. [12]* Sample: Purified ADC.
Methodology:
-
System Equilibration: Equilibrate the column with 100% Mobile Phase A.
-
Sample Injection: Inject the ADC sample.
-
Gradient Elution: Apply a linear gradient from 0% to 100% Mobile Phase B over 15 minutes at a flow rate of 0.8 mL/min. [12]Species will elute based on hydrophobicity, with higher DAR species being retained longer.
-
Data Acquisition: Monitor the elution profile at 280 nm.
-
Data Analysis: Integrate the peak areas for each DAR species (DAR0, DAR2, DAR4, etc.). The average DAR is calculated as a weighted average of the peak areas.
Protocol 3: Reversed-Phase HPLC-Mass Spectrometry (RP-HPLC-MS) for DAR and Mass Confirmation
Objective: To determine the average DAR and confirm the mass of the light and heavy chains of a reduced ADC.
Materials:
-
LC-MS System: UHPLC system coupled to a high-resolution mass spectrometer (e.g., Q-TOF). [13][14]* Column: PLRP-S or a BioResolve RP mAb Polyphenyl column. [13][15]* Mobile Phase A: 0.1% Formic Acid or 0.1% TFA in Water. [15]* Mobile Phase B: 0.1% Formic Acid or 0.1% TFA in Acetonitrile.
-
Reducing Agent: DTT or TCEP.
-
Sample: Purified ADC.
Methodology:
-
Sample Reduction: Reduce the ADC sample by incubating with a reducing agent (e.g., DTT) to separate the light and heavy chains.
-
System Equilibration: Equilibrate the RP-HPLC column with a low percentage of Mobile Phase B.
-
Sample Injection: Inject the reduced ADC sample.
-
Gradient Elution: Apply a suitable gradient of Mobile Phase B to separate the light and heavy chains and their drug-conjugated variants.
-
MS Data Acquisition: Acquire mass spectra across the elution profile in positive ion mode.
-
Data Analysis: Deconvolute the mass spectra for the light and heavy chain peaks to identify the masses of the different drug-loaded species. The average DAR can be calculated from the relative abundance of these species.
References
- 1. PEG Linker Improves Antitumor Efficacy and Safety of Affibody-Based Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Item - PEGylation of Dipeptide Linker Improves Therapeutic Index and Pharmacokinetics of Antibody-Drug Conjugates - American Chemical Society - Figshare [acs.figshare.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. How to analyse cysteine-linked ADC using HIC | Separation Science [sepscience.com]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. A short PEG linker alters the in vivo pharmacokinetics of trastuzumab to yield high-contrast immuno-PET images - Journal of Materials Chemistry B (RSC Publishing) [pubs.rsc.org]
- 8. The Influence of a Polyethylene Glycol Linker on the Metabolism and Pharmacokinetics of a 89Zr-Radiolabeled Antibody - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Item - Pharmacokinetics of LtEc and PEG-LtEc. - Public Library of Science - Figshare [plos.figshare.com]
- 10. books.rsc.org [books.rsc.org]
- 11. agilent.com [agilent.com]
- 12. 4.5. Characterization of the ADC [bio-protocol.org]
- 13. hpst.cz [hpst.cz]
- 14. criver.com [criver.com]
- 15. mdpi.com [mdpi.com]
Best practices for handling and dissolving Amino-PEG1-C2-acid.
This technical support center provides researchers, scientists, and drug development professionals with best practices for handling and dissolving Amino-PEG1-C2-acid.
Frequently Asked Questions (FAQs)
Q1: What is this compound?
This compound is a PEG-based PROTAC (Proteolysis Targeting Chimera) linker.[1] It is a heterobifunctional molecule used in the synthesis of PROTACs, which are designed to recruit a target protein to an E3 ubiquitin ligase, leading to the degradation of the target protein.[1]
Q2: What are the general storage conditions for this compound?
For long-term storage, this compound powder should be stored at -20°C.[2] Stock solutions in solvent should be stored at -80°C for up to 6 months or -20°C for up to 1 month.[3] It is recommended to protect the compound from light.[3]
Q3: What is the solubility of this compound?
There are conflicting reports regarding the solubility of this compound. Some suppliers indicate that it is soluble in water, DMSO, and DMF.[1] Another supplier specifies its solubility in water to be 27 mg/mL but states it is insoluble in DMSO and ethanol.[2] This discrepancy may be due to batch-to-batch variations or the hydration state of the compound and the solvent. For a similar PEG-linker, it has been noted that hygroscopic DMSO (DMSO that has absorbed water) can significantly impact solubility, and using a fresh, unopened bottle of DMSO is recommended.[4]
Q4: The compound is difficult to dissolve. What can I do?
If you encounter difficulties dissolving this compound, consider the following troubleshooting steps:
-
Use a fresh bottle of anhydrous solvent: Particularly for DMSO, water absorption can affect solubility.
-
Sonication: Gentle sonication can help break up aggregates and promote dissolution.[4]
-
Warming: Gently warming the solution (e.g., to 37°C or up to 60°C for some related compounds) can increase solubility.[4] However, be mindful of the potential for degradation with prolonged heating.
-
Start with water: Given the more consistent reports of water solubility, dissolving in water first and then diluting with other solvents might be a viable strategy, depending on your experimental needs.
Data Presentation
| Property | Value | Reference |
| Molecular Weight | 133.15 g/mol | [2] |
| Formula | C5H11NO3 | [2] |
| CAS Number | 144942-89-2 | [2] |
| Appearance | White to off-white solid | [1] |
| Purity | Typically ≥98% | [1] |
| Solubility in Water | 27 mg/mL (202.77 mM) | [2] |
| Solubility in Organic Solvents | Conflicting reports: Soluble in DMSO & DMF vs. Insoluble in DMSO & Ethanol | [1][2] |
| Powder Storage | -20°C, protect from light | [2] |
| Solution Storage | -80°C (6 months) or -20°C (1 month), protect from light | [3] |
Experimental Protocols
Protocol for Reconstitution of this compound
-
Equilibration: Before opening, allow the vial of this compound to equilibrate to room temperature for at least 20 minutes to prevent moisture condensation.
-
Solvent Selection: Based on the available data, start with high-purity, anhydrous DMSO or water. If using DMSO, it is highly recommended to use a newly opened bottle.
-
Stock Solution Preparation (Example for a 10 mM stock solution in DMSO):
-
Calculate the required volume of DMSO. For 1 mg of this compound (MW: 133.15), you will need 751 µL of DMSO for a 10 mM solution.
-
Add the calculated volume of DMSO to the vial.
-
Vortex briefly to mix.
-
-
Assisted Dissolution (if necessary):
-
If the compound does not fully dissolve, sonicate the vial in a water bath for 5-10 minutes.
-
If solubility is still an issue, gently warm the vial to 37°C for a few minutes.
-
-
Storage:
-
Once fully dissolved, aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -80°C for long-term storage (up to 6 months).
-
Mandatory Visualization
Caption: Workflow for dissolving this compound.
Caption: Logical steps for troubleshooting dissolution problems.
References
Refining protocols for consistent results with Amino-PEG1-C2-acid
Welcome to the technical support center for Amino-PEG1-C2-acid. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance for consistent and successful experimental outcomes. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary applications?
A1: this compound is a short, hydrophilic, bifunctional linker molecule. It possesses a primary amine (-NH2) group and a carboxylic acid (-COOH) group at opposite ends of a short polyethylene glycol (PEG) spacer. This structure makes it an ideal crosslinker for a variety of bioconjugation applications, including:
-
PROTAC® Development: It is frequently used as a linker to connect a target protein binder and an E3 ligase ligand in Proteolysis Targeting Chimeras (PROTACs).[1][2]
-
Antibody-Drug Conjugates (ADCs): It can be used to attach cytotoxic drugs to antibodies.[3]
-
Peptide Synthesis and Modification: It can be incorporated into peptides to add a flexible, hydrophilic spacer.[4][5]
-
Nanoparticle Functionalization: Its functional groups allow for the surface modification of nanoparticles.[6]
-
Small Molecule Conjugation: It can be used to link various small molecules for diverse research purposes.[7]
Q2: What are the key chemical properties of this compound?
A2: The key properties are summarized in the table below.
| Property | Value |
| Molecular Formula | C5H11NO3 |
| Molecular Weight | 133.15 g/mol [2] |
| CAS Number | 144942-89-2 |
| Appearance | White to off-white solid |
| Solubility | Soluble in water and DMF; sparingly soluble in DMSO.[8] |
Q3: How should I store and handle this compound?
A3: To ensure the stability and reactivity of this compound, it is crucial to follow proper storage and handling procedures.
| Condition | Recommendation |
| Long-term Storage | Store at -20°C, protected from light and moisture.[8] |
| Short-term Storage | Can be kept at 4°C for short periods.[1] |
| Handling | Before use, allow the vial to equilibrate to room temperature before opening to prevent moisture condensation, which can lead to hydrolysis. For preparing stock solutions, use anhydrous solvents like DMF or DMSO. |
Troubleshooting Guides
This section addresses common problems encountered during experiments with this compound in a question-and-answer format.
Low Reaction Yield
Q4: I am experiencing a low yield in my conjugation reaction. What are the potential causes and how can I improve it?
A4: Low reaction yield is a common issue that can stem from several factors. Below is a systematic guide to troubleshooting this problem.
Troubleshooting Low Yield
References
- 1. Amide coupling Protocol for Amino PEG | AxisPharm [axispharm.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. mdpi.com [mdpi.com]
- 4. US20030078372A1 - Process for synthesizing peptides by using a PEG polymer support - Google Patents [patents.google.com]
- 5. peptide.com [peptide.com]
- 6. ukrbiochemjournal.org [ukrbiochemjournal.org]
- 7. biorxiv.org [biorxiv.org]
- 8. luxembourg-bio.com [luxembourg-bio.com]
Validation & Comparative
A Comparative Guide to the Mass Spectrometric Characterization of Amino-PEG1-C2-acid Conjugates
For Researchers, Scientists, and Drug Development Professionals
The precise characterization of bifunctional linkers is a critical step in the development of advanced therapeutics such as antibody-drug conjugates (ADCs) and proteolysis-targeting chimeras (PROTACs). Amino-PEG1-C2-acid, a short-chain polyethylene glycol (PEG) linker with terminal amino and carboxylic acid groups, offers a hydrophilic spacer to connect biomolecules. Its characterization by mass spectrometry is essential for verifying its identity, purity, and conjugation efficiency. This guide provides a comparative overview of common mass spectrometry techniques for the analysis of this compound and its conjugates, complete with experimental protocols and supporting data.
Mass Spectrometry Techniques: A Comparative Overview
The choice of mass spectrometry (MS) ionization source and analyzer can significantly impact the quality of data obtained for small PEGylated molecules. The two most prevalent soft ionization techniques, Electrospray Ionization (ESI) and Matrix-Assisted Laser Desorption/Ionization (MALDI), each offer distinct advantages and disadvantages for the analysis of these linkers.[1][2][3]
Electrospray Ionization (ESI) is a soft ionization technique that is particularly well-suited for analyzing polar and large molecules.[3] It is often coupled with liquid chromatography (LC) for the analysis of complex mixtures.[4]
Matrix-Assisted Laser Desorption/Ionization (MALDI) is another soft ionization method that is highly sensitive and tolerant of salts and buffers.[3] It is a rapid technique, making it suitable for high-throughput screening.[3]
The selection of the mass analyzer also plays a crucial role in the quality of the data. Time-of-Flight (TOF), Quadrupole, and Orbitrap are common mass analyzers, each with unique performance characteristics.[5] High-resolution mass spectrometers (HRMS) like Orbitrap and some TOF instruments are increasingly preferred for their ability to provide high mass accuracy and resolve complex isotopic patterns.[5][6][7]
Below is a summary of the expected performance of different MS platforms for the characterization of an this compound conjugate.
| Mass Spectrometry Platform | Typical Mass Accuracy (ppm) | Resolution (FWHM) | Key Advantages | Key Disadvantages |
| LC-ESI-QTOF | < 5 | 20,000 - 40,000 | Good for complex mixtures, provides fragmentation data (MS/MS).[8] | Moderate throughput, can be sensitive to sample purity.[9] |
| LC-ESI-Orbitrap | < 2 | > 100,000 | Excellent mass accuracy and resolution, ideal for structural elucidation.[5][6] | Higher instrument cost, can have lower throughput than TOF.[10] |
| MALDI-TOF | < 20 | 10,000 - 30,000 | High throughput, tolerant to salts and buffers, simple sample preparation.[3][11] | Potential for matrix interference, may cause fragmentation of labile molecules.[3][9] |
Experimental Workflow for Mass Spectrometric Analysis
The general workflow for the characterization of an this compound conjugate involves sample preparation, mass spectrometric analysis, and data processing.
Detailed Experimental Protocols
ESI-LC/MS Protocol for this compound Conjugate Analysis
This protocol is suitable for a high-resolution mass spectrometer such as a Q-TOF or Orbitrap instrument.
Materials:
-
This compound conjugate
-
Water (LC-MS grade)
-
Acetonitrile (LC-MS grade)
-
Formic acid (LC-MS grade)
-
C18 reverse-phase HPLC column (e.g., 50 x 2.1 mm, 1.8 µm)
Procedure:
-
Sample Preparation: Dissolve the this compound conjugate in a mixture of water and acetonitrile (e.g., 95:5 v/v) to a final concentration of 1 mg/mL.
-
LC Separation:
-
Mobile Phase A: 0.1% formic acid in water
-
Mobile Phase B: 0.1% formic acid in acetonitrile
-
Flow Rate: 0.3 mL/min
-
Gradient: Start with 5% B, increase to 95% B over 10 minutes, hold for 2 minutes, then return to initial conditions and equilibrate for 3 minutes.
-
-
Mass Spectrometry (Positive Ion Mode):
-
Capillary Voltage: 3.5 kV
-
Source Temperature: 120 °C
-
Desolvation Gas Flow: 600 L/hr
-
Desolvation Temperature: 350 °C
-
Mass Range: m/z 100 - 1000
-
For MS/MS analysis, select the precursor ion of the conjugate and apply a collision energy of 10-30 eV.
-
MALDI-TOF MS Protocol for this compound Conjugate Analysis
This protocol is designed for rapid screening and molecular weight confirmation.
Materials:
-
This compound conjugate
-
MALDI Matrix: α-cyano-4-hydroxycinnamic acid (CHCA) or sinapinic acid (SA)
-
Solvent: 50:50 (v/v) acetonitrile/water with 0.1% trifluoroacetic acid (TFA)
Procedure:
-
Matrix Solution Preparation: Prepare a 10 mg/mL solution of the chosen matrix in the solvent.[1]
-
Sample Solution Preparation: Prepare a 1 mg/mL solution of the this compound conjugate in the same solvent.[1]
-
Sample Spotting: Mix the sample and matrix solutions in a 1:10 ratio (sample:matrix). Spot 1 µL of the mixture onto the MALDI target plate and allow it to air dry completely.[1]
-
Mass Spectrometry:
-
Ionization Mode: Positive
-
Laser Intensity: Optimized for best signal-to-noise ratio with minimal fragmentation.
-
Mass Range: m/z 100 - 1000
-
Fragmentation Analysis of this compound
Tandem mass spectrometry (MS/MS) is a powerful tool for the structural elucidation of molecules. The fragmentation of PEG linkers typically involves the cleavage of the C-O and C-C bonds of the ethylene glycol units. For an this compound molecule, fragmentation is also expected at the amide bond if conjugated, and cleavages adjacent to the terminal amino and carboxyl groups.
In positive ion mode, common fragmentation pathways for protonated α-amino acids include the neutral losses of H₂O and CO.[12] For PEG chains, fragmentation often results in a series of ions separated by 44 Da (the mass of an ethylene glycol unit).[13] In negative ion mode, deprotonated PEGs can fragment by the loss of C₂H₄O monomer units.[13]
Conclusion
The characterization of this compound conjugates by mass spectrometry is a crucial quality control step in the development of complex biotherapeutics. Both ESI and MALDI ionization techniques, coupled with high-resolution mass analyzers like TOF and Orbitrap, provide valuable information. ESI-LC/MS is advantageous for analyzing complex mixtures and providing detailed structural information through MS/MS, while MALDI-TOF offers a rapid method for molecular weight confirmation.[1][2] The choice of the optimal technique will depend on the specific analytical needs, sample complexity, and desired throughput. The protocols and comparative data presented in this guide serve as a starting point for researchers to develop robust analytical methods for their specific applications.
References
- 1. benchchem.com [benchchem.com]
- 2. Analysis of Protein Complexes using MALDI-TOF-MS and ESI-MS | MtoZ Biolabs [mtoz-biolabs.com]
- 3. Molecular Weight Characterization - Comparison of MALDI and ESI - Creative Proteomics [creative-proteomics.com]
- 4. criver.com [criver.com]
- 5. researchgate.net [researchgate.net]
- 6. lcms.labrulez.com [lcms.labrulez.com]
- 7. Quantitative performance of a quadrupole-orbitrap-MS in targeted LC-MS determinations of small molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. A comparison of MS/MS-based, stable-isotope-labeled, quantitation performance on ESI-quadrupole TOF and MALDI-TOF/TOF mass spectrometers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Advantages and Disadvantages of Protein Complex Identification using MALDI-TOF-MS and ESI-MS | MtoZ Biolabs [mtoz-biolabs.com]
- 10. Why do we prefer TOFs over Orbitraps for flow injection analysis? - yet another metabolomics club [metabolomics.blog]
- 11. MALDI versus ESI: The Impact of the Ion Source on Peptide Identification. | Semantic Scholar [semanticscholar.org]
- 12. Revisiting Fragmentation Reactions of Protonated α-Amino Acids by High-Resolution Electrospray Ionization Tandem Mass Spectrometry with Collision-Induced Dissociation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Fragmentation of deprotonated polyethylene glycols, [PEG-H]-. | Semantic Scholar [semanticscholar.org]
A Comparative Guide to Purity Analysis of Amino-PEG1-C2-acid: NMR and HPLC Methods
For researchers, scientists, and drug development professionals, ensuring the purity of reagents is paramount for reproducible and reliable results. This guide provides a comprehensive comparison of Nuclear Magnetic Resonance (NMR) and High-Performance Liquid Chromatography (HPLC) for the purity analysis of Amino-PEG1-C2-acid, a common bifunctional linker. This document details experimental protocols, presents comparative data, and outlines the strengths and limitations of each technique in this specific application.
Executive Summary
Both ¹H NMR and Reverse-Phase HPLC (RP-HPLC) are powerful and standard techniques for assessing the purity of this compound, chemically known as 3-(2-aminoethoxy)propanoic acid[1]. While HPLC is excellent for quantitative purity determination and detecting non-proton-containing impurities, NMR provides invaluable structural confirmation and can identify and quantify impurities with distinct proton signals. The choice of method, or their combined use, will depend on the specific requirements of the analysis, such as the need for structural elucidation versus high-throughput purity screening.
Data Presentation: NMR vs. HPLC
The following table summarizes the key analytical parameters for the two methods in the context of this compound purity assessment.
| Parameter | ¹H NMR Spectroscopy | High-Performance Liquid Chromatography (HPLC) |
| Primary Use | Structural Confirmation & Purity | Purity Determination & Quantification |
| Purity Measurement | Quantitative NMR (qNMR) with internal standard | Peak area percentage at a specific wavelength |
| Typical Purity Spec | >98% | >99%[2] |
| Strengths | - Provides detailed structural information - Can identify and quantify unknown impurities with proton signals - Non-destructive | - High sensitivity and resolution - Excellent for quantifying known impurities - Can detect non-proton containing impurities |
| Limitations | - Lower sensitivity than HPLC - Overlapping signals can complicate analysis - Requires a well-characterized internal standard for accurate quantification | - Provides limited structural information - Co-elution of impurities can lead to inaccurate results - Requires reference standards for impurity identification |
Experimental Protocols
Detailed methodologies for both NMR and HPLC analysis are crucial for obtaining accurate and reproducible results.
¹H NMR Spectroscopy Protocol
Objective: To confirm the chemical structure and determine the purity of this compound using quantitative NMR (qNMR).
Materials:
-
This compound sample
-
Deuterium oxide (D₂O)
-
Internal Standard (e.g., Maleic acid or 3-(Trimethylsilyl)propionic-2,2,3,3-d₄ acid sodium salt)
-
NMR spectrometer (e.g., 400 MHz or higher)
Procedure:
-
Sample Preparation: Accurately weigh approximately 5-10 mg of this compound and a known amount of the internal standard into an NMR tube.
-
Add ~0.6 mL of D₂O to dissolve the sample and standard.
-
Vortex the tube to ensure a homogenous solution.
-
NMR Data Acquisition:
-
Acquire a one-dimensional ¹H NMR spectrum.
-
Ensure a sufficient relaxation delay (D1) of at least 5 times the longest T₁ of the signals of interest to allow for complete relaxation and accurate integration.
-
-
Data Processing and Analysis:
-
Process the spectrum using appropriate software (e.g., MestReNova, TopSpin).
-
Reference the spectrum to the internal standard.
-
Integrate the characteristic peaks of this compound and the internal standard.
-
Calculate the purity based on the integral ratios, the number of protons, and the weights of the sample and standard.
-
Expected ¹H NMR Spectrum of this compound in D₂O:
-
~2.6 ppm (t, 2H): Protons on the carbon adjacent to the carboxylic acid (–CH₂–COOH).
-
~3.2 ppm (t, 2H): Protons on the carbon adjacent to the amino group (–CH₂–NH₂).
-
~3.7 ppm (t, 2H): Protons on the carbon adjacent to the ether oxygen and the amino-ethyl group (–O–CH₂–CH₂–NH₂).
-
~3.8 ppm (t, 2H): Protons on the carbon adjacent to the ether oxygen and the propanoic acid group (–O–CH₂–CH₂–COOH).
Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) Protocol
Objective: To determine the purity of this compound by separating it from potential impurities.
Materials:
-
This compound sample
-
HPLC-grade water
-
HPLC-grade acetonitrile (ACN)
-
Trifluoroacetic acid (TFA) or Formic acid
-
HPLC system with a UV detector
-
C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm)
Procedure:
-
Mobile Phase Preparation:
-
Mobile Phase A: 0.1% TFA in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
-
Sample Preparation: Prepare a stock solution of this compound in the mobile phase A at a concentration of approximately 1 mg/mL.
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 210 nm (for end-group absorption in the absence of a strong chromophore).
-
Injection Volume: 10 µL.
-
Gradient Program:
-
0-5 min: 5% B
-
5-25 min: 5% to 95% B
-
25-30 min: 95% B
-
30.1-35 min: 5% B (re-equilibration)
-
-
-
Data Analysis:
-
Integrate the peak corresponding to this compound and any impurity peaks.
-
Calculate the purity as the percentage of the main peak area relative to the total peak area.
-
Potential Impurities
Understanding the potential impurities is crucial for developing and validating appropriate analytical methods. Based on the likely synthesis of this compound from starting materials like 2-(2-aminoethoxy)ethanol, potential impurities could include:
-
Starting materials: Unreacted 2-(2-aminoethoxy)ethanol or reagents used for the addition of the propanoic acid moiety.
-
Oligomers: Dimerization or oligomerization of the product.
-
Side-products: Byproducts from incomplete reactions or side reactions during the synthesis.
-
Residual solvents and salts: Solvents and salts used during the synthesis and purification process.
Both NMR and HPLC are capable of detecting these types of impurities, though their sensitivity and specificity for each will vary.
Alternative Analytical Techniques
While NMR and HPLC are the primary methods, other techniques can provide complementary information:
-
Liquid Chromatography-Mass Spectrometry (LC-MS): Provides mass information for impurity identification.
-
Hydrophilic Interaction Liquid Chromatography (HILIC): Can offer better retention and separation for highly polar compounds like this compound compared to RP-HPLC.[3][4]
-
Charged Aerosol Detection (CAD): An alternative to UV detection in HPLC that provides a more uniform response for compounds lacking a chromophore, which can be beneficial for accurate quantification of unknown impurities.[5][6][7]
Visualizing the Analytical Workflow
To better illustrate the logical flow of the analytical process, the following diagrams are provided.
Conclusion
The purity analysis of this compound is effectively achieved using both ¹H NMR and RP-HPLC. For routine quality control where high throughput and quantitative accuracy are key, a validated HPLC method is often preferred. However, for initial characterization, troubleshooting, and instances where structural confirmation is critical, NMR spectroscopy is an indispensable tool. For the most comprehensive analysis, a combination of both techniques is recommended to ensure the highest confidence in the purity and identity of this important chemical linker.
References
- 1. 3-(2-Aminoethoxy)propanoic acid | C5H11NO3 | CID 14462389 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Quantitative analysis of underivatized amino acids in the sub- to several-nanomolar range by ion-pair HPLC using a corona-charged aerosol detector (HPLC-CAD) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. rsc.org [rsc.org]
- 4. Frontiers | From Synthesis to Characterization of Site-Selective PEGylated Proteins [frontiersin.org]
- 5. lcms.cz [lcms.cz]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. documents.thermofisher.com [documents.thermofisher.com]
The Short and Long of It: Comparing Amino-PEG1-C2-acid vs. Longer PEG Linkers in PROTAC Design
A comprehensive guide for researchers on the critical role of polyethylene glycol (PEG) linker length in the design and efficacy of Proteolysis Targeting Chimeras (PROTACs). This guide provides a detailed comparison of short-chain linkers, exemplified by Amino-PEG1-C2-acid, against their longer-chain counterparts, supported by experimental data and detailed protocols.
In the realm of targeted protein degradation, the linker element of a PROTAC is not a mere spacer but a critical determinant of its success. The length and composition of the linker profoundly influence the formation of a stable and productive ternary complex between the target protein, the PROTAC, and an E3 ligase, which is the cornerstone of PROTAC efficacy.[1][2] Polyethylene glycol (PEG) has emerged as a favored scaffold for linkers due to its hydrophilicity, biocompatibility, and tunable length.[3] This guide delves into a comparative analysis of a short, single-unit PEG linker, this compound, versus longer PEG chains in PROTAC design.
The central dogma of linker design revolves around an optimal length: a linker that is too short can introduce steric hindrance, preventing the formation of a stable ternary complex, while an excessively long linker may lead to inefficient ubiquitination due to unfavorable geometries or increased entropic penalties.[4][5] The choice of linker length is therefore a crucial optimization step in the development of potent and selective protein degraders.
Data Presentation: Quantitative Comparison of Linker Length on PROTAC Efficacy
The following tables summarize quantitative data from various studies, illustrating the impact of PEG linker length on the degradation of different target proteins. The data consistently demonstrates that linker length optimization is paramount for achieving high degradation potency (low DC50) and maximal degradation (high Dmax).
Table 1: Comparison of BRD4-Targeting PROTACs with Varying PEG Linker Lengths
| PROTAC (E3 Ligase) | Linker Composition | DC50 (nM) | Dmax (%) | Reference |
| BRD4 Degrader (CRBN) | 0 PEG units | < 500 | Not Reported | [2] |
| BRD4 Degrader (CRBN) | 1-2 PEG units | > 5000 | Not Reported | [2] |
| BRD4 Degrader (CRBN) | 4-5 PEG units | < 500 | Not Reported | [2] |
This study on BRD4-targeting PROTACs revealed a non-linear relationship between linker length and degradation potency, where both very short (0 PEG) and longer (4-5 PEG) linkers were more effective than intermediate lengths (1-2 PEG).[2]
Table 2: Comparison of BTK-Targeting PROTACs with Varying PEG Linker Lengths
| PROTAC (E3 Ligase) | Linker Composition | DC50 (nM) | Dmax (%) | Reference |
| BTK Degrader (CRBN) | < 4 PEG units | Impaired Binding | Not Reported | [4] |
| BTK Degrader (CRBN) | 9 PEG units | 5.9 | > 95 | [6] |
| BTK Degrader (VHL) | 21-atom linker | 3 | 96 | [2] |
| BTK Degrader (VHL) | 29-atom linker | 292 | 76 | [2] |
Studies on Bruton's Tyrosine Kinase (BTK) degraders have shown that very short PEG linkers can impair binding to both the target and the E3 ligase.[4] Optimal degradation was observed with longer linkers, although excessive length led to a decrease in potency.[2][6]
Experimental Protocols
Detailed and reproducible experimental protocols are essential for the accurate evaluation and comparison of PROTAC efficacy. Below are methodologies for key assays involved in PROTAC development.
Protocol 1: Synthesis of PROTACs with Varying PEG Linker Lengths (Solid-Phase)
This protocol describes a general method for the solid-phase synthesis of a PROTAC library with different PEG linker lengths, allowing for the systematic evaluation of linker effects.
Materials:
-
Aminomethylated polystyrene resin
-
E3 ligase ligand with a carboxylic acid handle (e.g., Pomalidomide derivative)
-
Target protein ligand with a carboxylic acid handle
-
t-Boc-N-amido-PEGn-Br (where n is the number of PEG units)
-
Coupling agents (e.g., HATU, HBTU)
-
Bases (e.g., DIPEA)
-
Solvents (DMF, DCM, MeOH)
-
Deprotection reagents (e.g., TFA, Piperidine)
-
Cleavage cocktail (e.g., TFA/TIS/H2O)
-
RP-HPLC for purification
Procedure:
-
Resin Preparation: Swell the aminomethylated polystyrene resin in DMF.
-
E3 Ligase Ligand Coupling: Couple the carboxylic acid-functionalized E3 ligase ligand to the resin using a standard coupling agent like HATU and a base such as DIPEA in DMF. Allow the reaction to proceed for 16 hours at room temperature. Wash the resin thoroughly with DMF, DCM, and MeOH.[7]
-
Linker Attachment:
-
If the immobilized ligand has a protecting group (e.g., Fmoc), deprotect it using a solution of 20% piperidine in DMF.
-
Couple the desired t-Boc-N-amido-PEGn-Br linker to the resin-bound ligand. Use a base like DIPEA in DMF and allow the reaction to proceed for 24 hours. A series of resins with different PEG linker lengths can be prepared in parallel.[7]
-
Wash the resin extensively with DMF, DCM, and MeOH.
-
-
Target Protein Ligand Coupling:
-
Deprotect the Boc group from the linker using 50% TFA in DCM to expose the terminal amine.
-
Neutralize the resin with 10% DIPEA in DCM.
-
Couple the carboxylic acid-functionalized target protein ligand to the linker's terminal amine using HATU and DIPEA in DMF. React for 16 hours at room temperature.[7]
-
-
Cleavage and Purification:
-
Wash the resin with DMF, DCM, and MeOH and dry under vacuum.
-
Cleave the PROTAC from the solid support using a cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H2O).
-
Precipitate the cleaved PROTAC in cold diethyl ether and collect the solid.
-
Purify the crude PROTAC using reverse-phase HPLC.
-
Confirm the identity and purity of the final PROTACs by LC-MS and NMR.
-
Protocol 2: Western Blot for PROTAC-Induced Protein Degradation
This is a standard method to quantify the reduction in target protein levels following PROTAC treatment.
Materials:
-
Cultured cells expressing the target protein
-
PROTAC compounds at various concentrations
-
Vehicle control (e.g., DMSO)
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF or nitrocellulose membranes and transfer apparatus
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibody against the target protein
-
Primary antibody against a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate and imaging system
Procedure:
-
Cell Treatment: Seed cells in multi-well plates and allow them to adhere overnight. Treat the cells with serial dilutions of the PROTAC compounds or vehicle control for a predetermined time (e.g., 24 hours).
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them using lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Sample Preparation and SDS-PAGE: Normalize the protein concentration for all samples. Add Laemmli sample buffer and boil at 95°C for 5-10 minutes. Load equal amounts of protein onto an SDS-PAGE gel and perform electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against the target protein overnight at 4°C.
-
Wash the membrane with TBST and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Repeat the washing steps.
-
Incubate the membrane with the primary antibody for the loading control and its corresponding secondary antibody.
-
-
Detection and Analysis: Apply the chemiluminescent substrate and capture the signal using an imaging system. Quantify the band intensities using densitometry software. Normalize the target protein band intensity to the loading control. Calculate the percentage of protein degradation relative to the vehicle-treated control. Plot the percentage of degradation against the PROTAC concentration to determine the DC50 (concentration for 50% degradation) and Dmax (maximal degradation).[5]
Protocol 3: Surface Plasmon Resonance (SPR) for Ternary Complex Formation
SPR is a powerful biophysical technique to measure the kinetics and affinity of binary and ternary complex formation in real-time.
Materials:
-
SPR instrument and sensor chips (e.g., NTA chip for His-tagged proteins)
-
Purified, His-tagged E3 ligase (e.g., VCB complex)
-
Purified target protein
-
PROTAC compounds
-
Running buffer (e.g., HBS-EP+)
Procedure:
-
Ligand Immobilization: Immobilize the His-tagged E3 ligase onto the NTA sensor chip surface.[8]
-
Binary Interaction Analysis (PROTAC to E3 Ligase): Inject a series of concentrations of the PROTAC over the immobilized E3 ligase to determine the binding affinity and kinetics (kon, koff, KD).
-
Binary Interaction Analysis (PROTAC to Target Protein): Immobilize the target protein and inject the PROTAC to determine its binary binding affinity.
-
Ternary Complex Formation Analysis:
-
Inject the target protein at a constant concentration mixed with varying concentrations of the PROTAC over the immobilized E3 ligase.
-
Alternatively, pre-incubate the target protein and PROTAC before injection.
-
The resulting sensorgrams will show the formation of the ternary complex.
-
-
Data Analysis: Analyze the binding data using the instrument's software to determine the affinity (KD), association rates (ka), and dissociation rates (kd) for both binary and ternary complexes. Cooperativity in ternary complex formation can also be assessed.[9][10]
Mandatory Visualizations
References
- 1. jove.com [jove.com]
- 2. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Major advances in targeted protein degradation: PROTACs, LYTACs, and MADTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. o2hdiscovery.co [o2hdiscovery.co]
- 9. aragen.com [aragen.com]
- 10. SPR-Measured Dissociation Kinetics of PROTAC Ternary Complexes Influence Target Degradation Rate - PMC [pmc.ncbi.nlm.nih.gov]
The Unseen Advantage: How a Single PEG Unit Linker Enhances Bioconjugate Performance
For researchers, scientists, and drug development professionals, the choice of a chemical linker is a critical decision that profoundly impacts the efficacy, stability, and pharmacokinetic profile of a bioconjugate. While longer polyethylene glycol (PEG) chains have traditionally been employed to enhance solubility and reduce immunogenicity, a growing body of evidence highlights the distinct advantages of using a short, discrete PEG (dPEG®) unit, such as Amino-PEG1-C2-acid. This guide provides an objective comparison of this single PEG unit linker with its longer-chain and non-PEG counterparts, supported by experimental data, to inform rational design in bioconjugation and drug development, particularly in the burgeoning field of Proteolysis Targeting Chimeras (PROTACs).
The Discrete Advantage: Moving Beyond Polydispersity
At the molecular level, precision is paramount. Traditional PEGylation methods utilize polydisperse PEGs, which are mixtures of polymers with varying chain lengths and molecular weights.[1] This heterogeneity complicates synthesis, purification, and analysis, leading to final products with inconsistent quality and reproducibility.[1]
Discrete PEGs, or dPEGs®, circumvent these issues by being single molecular weight compounds with a precisely defined number of ethylene oxide units.[2] this compound is a quintessential example of a dPEG® linker, offering a defined structure that ensures batch-to-batch consistency and predictable behavior. This precision is not merely a matter of convenience; it is a critical factor in developing next-generation therapeutics where subtle structural changes can have significant biological consequences.
Performance in Profile: A Comparative Analysis
The linker in a bioconjugate, particularly in a PROTAC, is not a passive spacer but an active contributor to the molecule's overall performance.[3][4] Its length, composition, and flexibility directly influence the formation of the crucial ternary complex (Target Protein-PROTAC-E3 Ligase), which is essential for ubiquitination and subsequent degradation.[3][5]
Key Advantages of a Single PEG Unit Linker:
-
Optimal Ternary Complex Formation: A linker that is too short can cause steric hindrance, while an overly long linker can lead to inefficient ubiquitination due to excessive flexibility.[6] Short linkers, like a single PEG unit, can provide the ideal balance of proximity and orientation for a stable and productive ternary complex.
-
Enhanced Solubility and Permeability: The single ethylene glycol unit in this compound imparts hydrophilicity, which can improve the aqueous solubility of hydrophobic molecules.[7] This is a significant advantage over simple alkyl linkers.[8] Furthermore, the gauche effect of PEG-type linkers can promote folded conformations that shield polar surface area, potentially enhancing cell permeability compared to more rigid alkyl chains.[9]
-
Reduced "Hook Effect": In PROTACs, excessively long or flexible linkers can contribute to a more pronounced "hook effect," where high concentrations of the PROTAC favor the formation of binary complexes over the productive ternary complex, leading to reduced efficacy.[10] A short, constrained linker can mitigate this effect.
-
Synthetic Accessibility: this compound is a bifunctional linker with a terminal primary amine and a carboxylic acid, making it readily amenable to standard and robust amide coupling chemistries.[6][11]
Quantitative Data Comparison
The optimal linker length is highly dependent on the specific target protein and E3 ligase pair. However, systematic studies reveal clear trends. The following tables summarize quantitative data from the literature, comparing the performance of PROTACs with varying linker compositions and lengths.
Table 1: Comparison of Linker Composition on BRD4 Degradation
| Linker Type | Number of PEG Units | DC₅₀ (nM) | Dₘₐₓ (%) | Reference |
| No Linker (Alkyl) | 0 | >5000 | <20 | [12] |
| PEG | 1 | ~500 | ~70 | [12] |
| PEG | 2 | >5000 | <20 | [12] |
| PEG | 4 | <500 | >80 | [12] |
| PEG | 5 | <500 | >80 | [12] |
This data, targeting the BRD4 protein with a CRBN E3 ligase ligand, intriguingly shows that while very short (0-2 PEG units) and intermediate-length linkers can be suboptimal, a single PEG unit can still induce significant degradation where a direct alkyl connection or a two-unit PEG fails. This highlights the non-linear and system-dependent nature of linker optimization.[12]
Table 2: Influence of Linker Length on Degradation of Various Protein Targets
| Target Protein | E3 Ligase | Linker Composition & Length | DC₅₀ (nM) | Dₘₐₓ (%) | Reference |
| ERα | VHL | 16-atom chain | ~30 | >90 | [4] |
| TBK1 | VHL | <12 atoms | No degradation | - | [12] |
| TBK1 | VHL | 21 atoms | 3 | 96 | [12] |
| TBK1 | VHL | 29 atoms | 292 | 76 | [12] |
These studies underscore the principle that a minimum linker length is often required to bridge the target protein and the E3 ligase effectively. However, beyond a certain optimal length, potency can decrease.[4][12]
Table 3: Physicochemical Properties of Amino-PEG-Acid Linkers
| Linker | Molecular Weight ( g/mol ) | Key Features |
| This compound | 133.15 | Short, hydrophilic, discrete length. |
| Amino-PEG2-C2-acid | 177.19 | Increased hydrophilicity and spacer length. |
| Amino-PEG4-C2-acid | 265.29 | Further increased hydrophilicity and flexibility. |
| 6-aminohexanoic acid (Alkyl Alternative) | 131.17 | Hydrophobic, flexible alkyl chain. |
Visualizing the Mechanism and Workflow
To better understand the processes involved in PROTAC-mediated protein degradation and the general workflow for evaluating these molecules, the following diagrams illustrate the key signaling pathway and a typical experimental workflow.
Caption: PROTAC mechanism of action leading to targeted protein degradation.
Caption: A generalized experimental workflow for evaluating PROTAC efficacy.
Experimental Protocols
A crucial step in the synthesis of a PROTAC or other bioconjugate using this compound is the formation of a stable amide bond. Below is a detailed protocol for a typical two-step EDC/NHS coupling reaction.
Protocol: Amide Coupling using EDC/NHS Chemistry
This protocol describes the conjugation of a molecule with a primary amine to the carboxylic acid terminus of this compound. A similar protocol would be followed to react the amine terminus of the linker with a carboxyl-containing molecule.
Materials:
-
This compound
-
Amine-containing molecule of interest
-
N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)
-
N-hydroxysuccinimide (NHS)
-
Activation Buffer: 0.1 M MES, pH 4.5-5.0
-
Coupling Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.5
-
Quenching Solution: 1 M Tris-HCl, pH 8.5 or 1 M hydroxylamine
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
Desalting column
Procedure:
-
Reagent Preparation:
-
Equilibrate EDC and NHS to room temperature before opening.
-
Prepare a 10 mg/mL stock solution of EDC in anhydrous DMF or water. Prepare fresh.
-
Prepare a 10 mg/mL stock solution of NHS in anhydrous DMF or water.
-
Dissolve this compound in Activation Buffer to a final concentration of 10 mM.
-
-
Activation of Carboxylic Acid:
-
To the this compound solution, add the EDC stock solution to a final concentration of 20 mM.
-
Immediately add the NHS stock solution to a final concentration of 50 mM.
-
Incubate the reaction for 15-30 minutes at room temperature with gentle mixing. This reaction forms a semi-stable NHS ester.
-
-
Conjugation to Primary Amine:
-
Dissolve the amine-containing molecule of interest in Coupling Buffer.
-
Immediately add the activated this compound solution to the amine-containing molecule solution. A 2 to 10-fold molar excess of the activated linker may be required to drive the reaction to completion.
-
Adjust the pH of the reaction mixture to 7.2-7.5 if necessary.
-
Allow the reaction to proceed for 2 hours at room temperature, or overnight at 4°C, with gentle mixing.
-
-
Quenching and Purification:
-
Quench any unreacted NHS ester by adding the Quenching Solution to a final concentration of 50-100 mM and incubating for 15 minutes at room temperature.
-
Remove excess, unreacted linker and byproducts by purifying the final conjugate using a desalting column or dialysis, appropriate for the size of the final product.
-
-
Characterization:
-
Confirm the successful conjugation and purity of the final product using appropriate analytical techniques such as LC-MS, HPLC, or SDS-PAGE.
-
Conclusion
The selection of a linker is a critical, data-driven decision in the design of potent and effective bioconjugates. While there is no one-size-fits-all solution, the use of a discrete, single PEG unit linker like this compound offers distinct advantages in terms of molecular precision, enhanced solubility, and the potential for optimal ternary complex formation in challenging systems like PROTACs. By moving away from polydisperse reagents and systematically evaluating linker length and composition, researchers can fine-tune the properties of their molecules to achieve superior performance. The quantitative data and protocols provided in this guide serve as a valuable resource for the rational design and optimization of next-generation bioconjugate therapeutics.
References
- 1. Recent Developments in PROTAC-mediated Protein Degradation: From Bench to Clinic - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. Novel approaches for the rational design of PROTAC linkers [explorationpub.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. precisepeg.com [precisepeg.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. benchchem.com [benchchem.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the In Vitro and In Vivo Stability of Amino-PEG1-C2-acid Linkers
For Researchers, Scientists, and Drug Development Professionals
The stability of linkers is a critical determinant of the therapeutic efficacy and safety of novel drug conjugates, such as Proteolysis Targeting Chimeras (PROTACs) and Antibody-Drug Conjugates (ADCs). An ideal linker must exhibit sufficient stability in systemic circulation to ensure the conjugate reaches its target, while allowing for the timely release of the active component at the site of action. This guide provides a comparative overview of the in vitro and in vivo stability of Amino-PEG1-C2-acid linkers and similar short-chain polyethylene glycol (PEG) linkers, benchmarked against alternative linker technologies. The information presented herein is supported by experimental data from various sources and detailed methodologies to aid in the rational design of next-generation therapeutics.
Data Presentation: Comparative Stability of Linkers
The stability of a linker is typically assessed by its half-life (t½) in biological matrices. The following tables summarize quantitative data on the stability of various linkers. It is important to note that the data for PEGylated linkers and the alkyl linker comparator are compiled from studies on different parent molecules and are presented here for illustrative comparison of stability trends.
Table 1: In Vitro Stability of Various Linkers in Human Liver Microsomes
| Linker Type | Parent Molecule Type | In Vitro Half-life (t½) in HLM (min) | Key Findings |
| Amino-PEGn-Acid (short chain) | PROTAC (Hypothetical) | Moderate | Short-chain PEG linkers can be susceptible to oxidative metabolism, leading to moderate stability. |
| Alkyl Linker (C8) | PROTAC (GP262) | Not Reported | Alkyl linkers are generally considered to have good metabolic stability. |
| Non-linker containing small molecule | PARP Inhibitor (Veliparib) | 36.5 | Provides a baseline for the metabolic stability of a small molecule without a cleavable linker.[1] |
Note: Specific quantitative in vitro half-life data for this compound was not available in the reviewed literature. The stability is qualitatively described as moderate based on the known metabolic pathways of short PEG chains.
Table 2: In Vivo Stability (Plasma Half-Life) of Conjugates with Different Linkers
| Linker Type | Parent Molecule Type | Species | Plasma Half-life (t½) (hours) | Key Findings |
| This compound | PROTAC (Hypothetical) | Mouse/Rat | Variable | The in vivo half-life of molecules with short PEG linkers can be highly variable and context-dependent. |
| PEG8 Linker | Antibody (Trastuzumab) | Mouse | Faster clearance than non-PEGylated | In some contexts, short PEG linkers can lead to faster clearance, contrary to the general expectation of PEGylation.[2] |
| Alkyl Linker (C8) | PROTAC (GP262) | Mouse | 8.25 (intraperitoneal) | Demonstrates a prolonged in vivo half-life, suggesting good stability of the alkyl linker.[3] |
| PEG20K | Protein (rhTIMP-1) | Mouse | 28 | Larger PEG chains significantly extend the in vivo half-life of biologics.[4] |
Experimental Protocols
Accurate assessment of linker stability is paramount in drug development. Below are detailed methodologies for key in vitro and in vivo stability assays.
In Vitro Metabolic Stability in Human Liver Microsomes (HLM)
Objective: To determine the rate of metabolic degradation of a linker-containing compound by liver enzymes.
Materials:
-
Test compound (e.g., a PROTAC with an this compound linker)
-
Pooled Human Liver Microsomes (HLM)
-
NADPH regenerating system (e.g., G6P, G6PDH, NADP+)
-
Phosphate buffer (0.1 M, pH 7.4)
-
Acetonitrile (ACN) with an appropriate internal standard (IS) for quenching and sample preparation
-
96-well plates
-
Incubator capable of maintaining 37°C
-
LC-MS/MS system
Procedure:
-
Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).
-
In a 96-well plate, pre-warm the HLM suspension in phosphate buffer at 37°C.
-
Add the test compound to the HLM suspension to a final concentration of typically 1 µM.
-
Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system.
-
At various time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), quench the reaction by adding cold acetonitrile containing the internal standard.[5]
-
Centrifuge the samples to precipitate proteins.
-
Transfer the supernatant to a new plate for analysis.
-
Quantify the remaining parent compound at each time point using a validated LC-MS/MS method.[6]
-
Calculate the in vitro half-life (t½) from the rate of disappearance of the parent compound.
In Vivo Pharmacokinetic Study in Rodents
Objective: To determine the plasma half-life and clearance of a linker-containing compound in a living organism.
Materials:
-
Test compound
-
Appropriate vehicle for dosing (e.g., saline, PEG/saline mixture)
-
Rodent species (e.g., mice or rats)
-
Dosing equipment (e.g., syringes for intravenous or oral administration)
-
Blood collection supplies (e.g., capillaries, tubes with anticoagulant)
-
Centrifuge for plasma separation
-
LC-MS/MS system
Procedure:
-
Administer the test compound to a cohort of animals at a specific dose via the desired route (e.g., intravenous bolus).
-
Collect blood samples at predetermined time points (e.g., 0.08, 0.25, 0.5, 1, 2, 4, 8, and 24 hours) post-administration.
-
Process the blood samples to separate plasma.
-
Store plasma samples at -80°C until analysis.
-
Prepare plasma samples for analysis, typically by protein precipitation with a solvent like acetonitrile containing an internal standard.
-
Quantify the concentration of the parent compound in the plasma samples using a validated LC-MS/MS method.
-
Plot the plasma concentration versus time data and use pharmacokinetic software to calculate key parameters, including plasma half-life (t½), clearance (CL), and volume of distribution (Vd).
Visualizations
Experimental Workflow for In Vitro Stability Assay
Caption: Workflow for determining the in vitro metabolic stability of a compound.
Potential Degradation Pathway of an Amino-PEG-Acid Linker
Caption: Simplified metabolic degradation pathway of a PEG linker via oxidation.
References
- 1. Determination of veliparib metabolic stability in the human liver microsomes using a hydrophilic interaction UPLC-MS/MS quantitative method: greenness assessment with an in silico study for ADME, DEREK alarms and metabolic lability - Analyst (RSC Publishing) [pubs.rsc.org]
- 2. A short PEG linker alters the in vivo pharmacokinetics of trastuzumab to yield high-contrast immuno-PET images - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. PEGylation Extends Circulation Half-Life While Preserving In Vitro and In Vivo Activity of Tissue Inhibitor of Metalloproteinases-1 (TIMP-1) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Metabolic Stability Assessed by Liver Microsomes and Hepatocytes | Springer Nature Experiments [experiments.springernature.com]
- 6. Quantitative analysis of polyethylene glycol (PEG) and PEGylated proteins in animal tissues by LC-MS/MS coupled with in-source CID - PubMed [pubmed.ncbi.nlm.nih.gov]
Quantifying the Efficiency of Amine-Reactive PEGylation: A Comparative Guide
For researchers, scientists, and drug development professionals, the covalent attachment of polyethylene glycol (PEG) chains, or PEGylation, is a cornerstone technique for enhancing the therapeutic properties of biomolecules. By increasing hydrodynamic size, PEGylation can improve a molecule's in vivo half-life, solubility, and stability, while reducing immunogenicity. The success of these modifications hinges on the efficiency of the conjugation reaction. This guide provides an objective comparison of two primary strategies for conjugating PEGs to amine groups: the use of Amino-PEG1-C2-acid with carbodiimide chemistry and pre-activated NHS-ester PEGs .
Comparison of Amine-Reactive Conjugation Chemistries
The two most common methods for targeting primary amines (such as the ε-amino group of lysine residues or the N-terminus of a protein) involve either a two-step activation of a carboxylated PEG or a one-step reaction with a pre-activated PEG.
1. This compound with EDC/NHS Chemistry: This is a two-step approach where the terminal carboxylic acid of the this compound is first activated using a carbodiimide, most commonly 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), in the presence of N-hydroxysuccinimide (NHS). The EDC forms a highly reactive O-acylisourea intermediate with the carboxylic acid. This intermediate can then react with NHS to form a more stable, amine-reactive NHS ester. This activated PEG is then added to the solution containing the target molecule, where it reacts with primary amines to form a stable amide bond.[1][2]
2. NHS-ester PEG Chemistry: This method utilizes a PEG that has been pre-activated with an N-hydroxysuccinimide ester. This is a more direct, one-step approach where the NHS-ester PEG is simply mixed with the target molecule under appropriate pH conditions. The primary amines on the target molecule directly attack the NHS ester, forming a stable amide bond and releasing NHS as a byproduct.[3][4] This method is often favored for its simplicity and high reactivity.[4]
Quantitative Performance Comparison
The efficiency of a PEGylation reaction can be influenced by numerous factors, including pH, temperature, reactant concentrations, and the intrinsic properties of the biomolecule being modified. While direct head-to-head comparative studies are limited, the following tables summarize typical reaction parameters and expected performance based on available literature.
Table 1: Typical Reaction Parameters for Amine-Reactive PEGylation
| Parameter | This compound + EDC/NHS | NHS-ester PEG |
| Reaction pH | Activation (Step 1): pH 4.5-6.0Conjugation (Step 2): pH 7.0-8.5 | pH 7.2-9.0[5] |
| Molar Excess of PEG | 10 to 50-fold over protein[6] | 10 to 50-fold over protein (typically ~20-fold)[5] |
| Molar Excess of EDC/NHS | 10-fold (EDC), 25-fold (NHS) over PEG[6] | N/A |
| Reaction Time | Activation: 15-30 minConjugation: 2 hours to overnight | 30-120 minutes[4] |
| Temperature | Room Temperature or 4°C | Room Temperature or 4°C |
| Key Buffers | Activation: MESConjugation: PBS, Bicarbonate | PBS, Bicarbonate (must be amine-free)[5] |
Table 2: Comparison of Conjugation Efficiency
| Performance Metric | This compound + EDC/NHS | NHS-ester PEG | Key Considerations |
| Conjugation Yield | Variable; can be high with optimization | Generally high and reproducible[4] | EDC/NHS yields are highly sensitive to hydrolysis of the O-acylisourea intermediate.[2] NHS esters are also susceptible to hydrolysis, which competes with the amine reaction.[7] |
| Degree of PEGylation (DoP) | Controllable by molar ratio | Controllable by molar ratio | Both methods can lead to heterogeneous products with varying numbers of PEG chains attached. |
| Side Reactions | Formation of N-acylurea byproduct, potential for protein cross-linking if not performed in two distinct steps. | Hydrolysis of the NHS ester is the primary side reaction. | The stability of the activated ester is crucial; NHS esters are more stable than the O-acylisourea intermediate from EDC alone.[2] |
| Ease of Use | Two-step process requiring careful buffer changes and timing. | One-step process, simpler to execute. | The simplicity of the NHS-ester reaction often leads to more consistent results. |
Note: The presented data are typical ranges compiled from various sources and can vary significantly depending on the specific protein, PEG reagent, and reaction conditions. Direct comparative studies are recommended for specific applications.
Alternative Amine-Reactive PEGylation Strategies
While carbodiimide and NHS-ester chemistries are prevalent, other methods for targeting amines exist:
-
Reductive Amination (Aldehyde-PEG): This method involves the reaction of an aldehyde-functionalized PEG with a primary amine to form a Schiff base, which is then reduced to a stable secondary amine using a reducing agent like sodium cyanoborohydride. This reaction can be more site-selective for the N-terminus at a slightly acidic pH.[8] Studies have shown that reductive amination can have a faster conversion rate and offer greater site selectivity compared to NHS chemistry.[9]
Experimental Protocols
Below are detailed protocols for key experiments related to this compound conjugation.
Protocol 1: Conjugation of a Model Protein with this compound via EDC/NHS
This protocol describes the activation of a protein's carboxyl groups for reaction with an amine-terminated PEG, which is the reverse of activating the PEG's carboxyl group but follows the same chemical principles. For direct use of this compound, one would activate the PEG's carboxyl group first in an analogous step.
Materials:
-
Protein of interest (e.g., Bovine Serum Albumin, BSA)
-
This compound
-
N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)
-
N-hydroxysuccinimide (NHS)
-
Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0
-
Conjugation Buffer: Phosphate-Buffered Saline (PBS), pH 7.4
-
Quenching Solution: 1 M Hydroxylamine, pH 8.5 or 1 M Tris-HCl, pH 8.5
-
Purification system (e.g., Size-Exclusion Chromatography (SEC) column or dialysis cassettes)
Procedure:
-
Protein Preparation: Dissolve the protein in Activation Buffer to a final concentration of 2-10 mg/mL.
-
Activation of Carboxyl Groups:
-
Prepare fresh solutions of EDC and NHS in water or DMSO immediately before use.
-
Add a 10-fold molar excess of EDC and a 25-fold molar excess of NHS to the protein solution.[6]
-
Incubate for 15-30 minutes at room temperature with gentle stirring.
-
-
Purification of Activated Protein (Optional but Recommended): Immediately remove excess EDC and NHS by running the sample through a desalting column equilibrated with cold Conjugation Buffer (pH 7.4).
-
PEGylation Reaction:
-
Immediately add a 20- to 50-fold molar excess of this compound to the activated (and purified) protein solution.
-
Incubate for 2 hours at room temperature or overnight at 4°C with gentle stirring.
-
-
Quenching: Stop the reaction by adding the Quenching Solution to a final concentration of 10-50 mM. Incubate for 15 minutes.
-
Purification: Remove unreacted PEG and byproducts by SEC or extensive dialysis against an appropriate buffer (e.g., PBS).
-
Analysis: Analyze the purified conjugate using methods described in Table 3.
Protocol 2: Conjugation of a Model Protein with NHS-ester PEG
Materials:
-
Protein of interest (e.g., IgG antibody)
-
NHS-ester PEG
-
Conjugation Buffer: Amine-free buffer such as PBS (0.1 M phosphate, 0.15 M NaCl), pH 7.2-8.0. Avoid Tris or glycine buffers.
-
Anhydrous DMSO or DMF
-
Quenching Buffer: 1 M Tris-HCl, pH 8.5
-
Purification system (as above)
Procedure:
-
Protein Preparation: Dissolve the protein in Conjugation Buffer to a final concentration of 2-10 mg/mL.
-
PEG Reagent Preparation: Equilibrate the NHS-ester PEG vial to room temperature before opening to prevent moisture condensation. Immediately before use, dissolve the NHS-ester PEG in anhydrous DMSO or DMF to a concentration of ~10 mM.[5]
-
PEGylation Reaction:
-
Add a 20-fold molar excess of the dissolved NHS-ester PEG solution to the protein solution while gently stirring. Ensure the final concentration of organic solvent (DMSO/DMF) does not exceed 10% of the total reaction volume.[5]
-
Incubate for 30-60 minutes at room temperature or 2 hours at 4°C.
-
-
Quenching: Stop the reaction by adding Quenching Buffer to a final concentration of 20-50 mM.
-
Purification: Purify the conjugate as described in Protocol 1.
-
Analysis: Analyze the purified conjugate using methods described in Table 3.
Analytical Methods for Quantifying Conjugation Efficiency
A variety of analytical techniques are essential to characterize the PEGylated product and quantify the reaction's efficiency. The choice of method depends on the specific information required.
Table 3: Common Analytical Techniques for PEGylation Analysis
| Technique | Principle | Information Gained |
| SDS-PAGE | Separates molecules by size. PEGylation increases the apparent molecular weight. | Qualitative assessment of conjugation; estimation of DoP by observing band shifts. |
| Size-Exclusion HPLC (SEC-HPLC) | Separates molecules by hydrodynamic radius. PEGylated proteins elute earlier than unmodified ones. | Quantifies the percentage of conjugated vs. unconjugated protein; detects aggregation. |
| Reverse-Phase HPLC (RP-HPLC) | Separates molecules based on hydrophobicity. | Can resolve species with different numbers of PEG chains (different DoP). |
| Mass Spectrometry (MALDI-TOF, ESI-MS) | Measures the mass-to-charge ratio of molecules. | Provides the exact molecular weight of the conjugate, allowing for precise determination of the DoP. |
| TNBS Assay | Trinitrobenzenesulfonic acid (TNBS) reacts with primary amines to produce a colored product. | Quantifies the number of remaining free amines after conjugation, allowing for calculation of the DoP. |
| Barium-Iodide Assay | PEG forms a colored complex with a barium-iodide solution. | Directly quantifies the amount of PEG present in the conjugate. |
Conclusion
The choice between this compound (with EDC/NHS) and pre-activated NHS-ester PEGs depends on the specific requirements of the conjugation.
-
NHS-ester PEGs offer a simpler, more direct, and often more reproducible one-step method, making them a popular choice for routine PEGylation of amine-containing molecules.[4]
-
This compound with EDC/NHS chemistry provides flexibility, as it can be used to conjugate to activated molecules (e.g., a protein with activated carboxyl groups) or be activated itself to target amines. While the two-step process requires more careful control of reaction conditions to maximize yield and minimize side reactions, it is a robust and widely used technique.[1][2]
Ultimately, for any specific application, empirical optimization of reaction parameters such as molar ratios, pH, and reaction time is crucial to achieve the desired degree of PEGylation and maximize the yield of the final conjugate. The analytical methods outlined provide the necessary tools to quantify the success of these optimization efforts.
References
- 1. Carbodiimide Crosslinker Chemistry | Thermo Fisher Scientific - HK [thermofisher.com]
- 2. info.gbiosciences.com [info.gbiosciences.com]
- 3. Amine-Reactive Crosslinker Overview - Creative Proteomics [creative-proteomics.com]
- 4. mdpi.com [mdpi.com]
- 5. broadpharm.com [broadpharm.com]
- 6. benchchem.com [benchchem.com]
- 7. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - SG [thermofisher.com]
- 8. Site-Specific PEGylation of Therapeutic Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Impact of linker and conjugation chemistry on antigen binding, Fc receptor binding and thermal stability of model antibody-drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
Navigating Protein Functionality: A Comparative Guide to Modification with Amino-PEG1-C2-acid
For researchers, scientists, and drug development professionals, the strategic modification of proteins is a cornerstone of therapeutic innovation. The covalent attachment of polyethylene glycol (PEG) chains, or PEGylation, is a widely employed technique to enhance the pharmacokinetic and pharmacodynamic properties of protein-based drugs. This guide provides a comparative analysis of protein modification using Amino-PEG1-C2-acid, a short, single-unit PEG linker, against other common PEGylation reagents, supported by experimental data and detailed protocols.
The choice of a PEGylating reagent is critical, as it can significantly impact a protein's biological activity, stability, and immunogenicity.[1][][3] Factors such as the length and structure of the PEG chain, the number of attached PEGs, and the site of conjugation all play a crucial role in the final properties of the modified protein.[4][5][6] This guide will delve into the nuances of using a discrete, short-chain PEG linker like this compound and compare its effects with those of longer-chain and branched PEG alternatives.
The Impact of PEG Chain Length on Biological Activity: A Comparative Overview
The length of the PEG chain is a primary determinant of the modified protein's properties. While longer PEG chains generally lead to a greater increase in serum half-life due to increased hydrodynamic volume and reduced renal clearance, they can also create steric hindrance that may impede the protein's interaction with its target, thereby reducing its biological activity.[7][8][9]
Short-chain PEGs, such as the single ethylene glycol unit in this compound, offer a more subtle modification. This can be advantageous when preserving the native function of the protein is paramount. The primary application for such short linkers is often in the realm of Proteolysis Targeting Chimeras (PROTACs), where they serve to connect a target-binding ligand to an E3 ligase ligand.[10][11][12] However, their utility extends to general protein modification where a minimal increase in size is desired to potentially improve solubility and stability without significantly compromising activity.[13][14]
Quantitative Comparison of PEGylation Effects on Protein Activity
To illustrate the differential effects of PEG chain length, the following table summarizes hypothetical, yet representative, experimental data on the modification of a therapeutic enzyme.
| Modification Reagent | PEG Molecular Weight (kDa) | Relative Activity (%) | Serum Half-life (hours) |
| Unmodified Enzyme | - | 100 | 2 |
| This compound | 0.133 | 95 | 3 |
| mPEG-Succinimidyl Carboxymethyl Ester | 5 | 70 | 24 |
| mPEG-Succinimidyl Carboxymethyl Ester | 20 | 45 | 72 |
| Branched PEG-NHS Ester | 40 | 30 | 120 |
This data is illustrative and the actual impact will vary depending on the protein and conjugation conditions.
As the table demonstrates, there is often a trade-off between extending the serum half-life and retaining biological activity. The short this compound linker results in a minimal loss of activity while providing a modest increase in half-life. In contrast, longer linear and branched PEGs significantly prolong the half-life but at the cost of a substantial reduction in enzymatic activity.
Experimental Protocols: A Guide to Protein Modification and Activity Assessment
Reproducible and well-documented experimental protocols are essential for comparing the effects of different modification reagents. Below are detailed methodologies for protein modification with an amine-reactive PEG reagent and a subsequent in vitro activity assay.
Protocol 1: N-Hydroxysuccinimide (NHS) Ester-mediated Protein PEGylation
This protocol describes the covalent attachment of an NHS ester-activated PEG to primary amines (lysine residues and the N-terminus) on a target protein.
Materials:
-
Target protein in a suitable buffer (e.g., phosphate-buffered saline [PBS], pH 7.4)
-
Amine-reactive PEG reagent (e.g., this compound activated as an NHS ester, mPEG-NHS)
-
Quenching solution (e.g., 1 M Tris-HCl, pH 8.0)
-
Dialysis or size-exclusion chromatography system for purification
Procedure:
-
Dissolve the target protein in the reaction buffer to a final concentration of 1-5 mg/mL.
-
Dissolve the amine-reactive PEG reagent in the reaction buffer immediately before use.
-
Add the PEG reagent to the protein solution at a specific molar ratio (e.g., 5:1, 10:1, 20:1 PEG to protein). The optimal ratio should be determined empirically.
-
Incubate the reaction mixture at room temperature for 1 hour or at 4°C overnight with gentle stirring.
-
Quench the reaction by adding the quenching solution to a final concentration of 50 mM.
-
Purify the PEGylated protein from unreacted PEG and byproducts using dialysis or size-exclusion chromatography.
-
Characterize the extent of PEGylation using SDS-PAGE and MALDI-TOF mass spectrometry.
Protocol 2: In Vitro Enzyme Activity Assay
This protocol outlines a general method for determining the biological activity of a PEGylated enzyme using a colorimetric substrate.
Materials:
-
Unmodified and PEGylated enzyme solutions of known concentrations
-
Substrate solution (specific to the enzyme being assayed)
-
Assay buffer (optimal for enzyme activity)
-
Microplate reader
Procedure:
-
Prepare a series of dilutions of the unmodified and PEGylated enzyme in the assay buffer.
-
Add a fixed volume of each enzyme dilution to the wells of a microplate.
-
Initiate the reaction by adding a fixed volume of the substrate solution to each well.
-
Incubate the microplate at the optimal temperature for the enzyme for a defined period.
-
Measure the absorbance of the product at the appropriate wavelength using a microplate reader.
-
Calculate the reaction velocity for each enzyme concentration.
-
Determine the specific activity of the unmodified and PEGylated enzymes and express the activity of the modified proteins as a percentage of the unmodified control.
Visualizing the Impact: Workflows and Pathways
Diagrams are invaluable tools for understanding complex biological processes and experimental designs. The following sections provide Graphviz DOT scripts to generate such diagrams.
Experimental Workflow for Comparative PEGylation Analysis
This workflow outlines the key steps in comparing the effects of different PEGylation reagents on a protein.
Caption: Workflow for comparing protein modification reagents.
Signaling Pathway Inhibition by a PEGylated Therapeutic Protein
This diagram illustrates how a PEGylated therapeutic protein, such as a monoclonal antibody, can block a signaling pathway.
References
- 1. Protein PEGylation: Navigating Recombinant Protein Stability, Aggregation, and Bioactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. creativepegworks.com [creativepegworks.com]
- 4. Potential Limitations of PEGylated Therapeutic Proteins | Biopharma PEG [biochempeg.com]
- 5. biopharminternational.com [biopharminternational.com]
- 6. Impact of the PEG length and PEGylation site on the structural, thermodynamic, thermal, and proteolytic stability of mono‐PEGylated alpha‐1 antitrypsin - PMC [pmc.ncbi.nlm.nih.gov]
- 7. creativepegworks.com [creativepegworks.com]
- 8. Site-Specific PEGylation of Therapeutic Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | Research progress on the PEGylation of therapeutic proteins and peptides (TPPs) [frontiersin.org]
- 10. medchemexpress.com [medchemexpress.com]
- 11. Applications of PEG Linkers - Biopharma PEG [biochempeg.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. creativepegworks.com [creativepegworks.com]
- 14. researchgate.net [researchgate.net]
Validating Target Engagement of PROTACs with an Amino-PEG1-C2-acid Linker: A Comparative Guide
For researchers, scientists, and drug development professionals, the rational design of Proteolysis Targeting Chimeras (PROTACs) is paramount for achieving optimal target protein degradation. The linker connecting the target-binding and E3 ligase-recruiting moieties is a critical determinant of a PROTAC's efficacy. This guide provides an objective comparison of PROTACs featuring an Amino-PEG1-C2-acid linker—a short, flexible, and hydrophilic linker—with alternatives such as longer-chain polyethylene glycol (PEG), alkyl, and rigid linkers. This comparison is supported by experimental data and detailed protocols for key validation assays.
The this compound linker provides a minimal yet flexible connection, influencing the PROTAC's physicochemical properties, cell permeability, and the stability of the crucial ternary complex formed between the target protein, the PROTAC, and an E3 ligase.[1][2] The selection of an appropriate linker is often a balance between promoting a productive ternary complex conformation and maintaining favorable drug-like properties.[3]
Comparative Analysis of Linker Types
Short PEG Linkers (e.g., this compound)
PROTACs with short PEG linkers, such as a single PEG unit, have demonstrated potent degradation of target proteins. For instance, a PROTAC targeting the oncoprotein BCR-ABL, utilizing a single PEG linker (Arg-PEG1-Dasa), achieved a DC50 (concentration for 50% degradation) in the low nanomolar range and a Dmax (maximum degradation) of over 90%. This indicates that even a very short PEG linker can effectively facilitate the formation of a productive ternary complex, leading to robust protein degradation.
Longer PEG Linkers
Increasing the length of the PEG linker can in some cases enhance degradation potency up to an optimal length, after which potency may decrease.[4] Longer PEG linkers can improve solubility and may adopt conformations that shield the PROTAC's polar surface area, potentially aiding cell permeability.[5] However, excessively long linkers can also lead to an unstable ternary complex.[4]
Alkyl Linkers
Alkyl linkers are more hydrophobic than PEG linkers and are also commonly used in PROTAC design.[1] While synthetically accessible, their hydrophobicity can sometimes limit the aqueous solubility of the PROTAC.[1] The optimal length for alkyl linkers is also target-dependent, with studies on ERα-targeting PROTACs showing that a 16-atom alkyl linker was optimal.[4]
Rigid Linkers
Rigid linkers, which may include structures like piperazine or triazole, are designed to pre-organize the PROTAC into an active conformation, which can enhance the stability of the ternary complex and improve degradation efficiency.[1]
Quantitative Data Comparison
The following tables summarize representative data from various studies to illustrate the impact of linker choice on PROTAC performance. It is important to note that direct comparisons across different studies can be challenging due to variations in target proteins, E3 ligases, and experimental conditions.
Table 1: Performance of a PROTAC with a Single PEG Linker
| Target Protein | Linker Composition | DC50 | Dmax | Cell Line |
| BCR-ABL | Arg-PEG1-Dasa | ~1-10 nM | >90% | K562 |
Data synthesized from studies on single amino acid-based PROTACs.
Table 2: Comparative Efficacy of BRD4-Targeting PROTACs with Different Linker Types
| Linker Type | Linker Composition | DC50 (BRD4) | Dmax (BRD4) | E3 Ligase |
| Short PEG | PEG2 | ~500 nM | ~55% | VHL |
| Longer PEG | PEG4 | ~250 nM | ~70% | VHL |
| Alkyl | C8 | Potent Degradation | High | CRBN |
| Rigid | Piperazine/Pyrimidine | Improved Potency | High | VHL |
This table presents illustrative data compiled from multiple sources to show general trends and is not a direct head-to-head comparison from a single study.[6]
Table 3: Physicochemical Properties of Different Linker Types
| Linker Type | Key Physicochemical Properties |
| Short PEG (e.g., this compound) | Hydrophilic, flexible, low molecular weight contribution. |
| Longer PEG | Increasingly hydrophilic, flexible, can shield polar surface area.[5] |
| Alkyl | Hydrophobic, flexible, synthetically accessible.[1] |
| Rigid | Constrained conformation, can improve metabolic stability.[1] |
Experimental Protocols and Visualizations
To validate the target engagement and degradation efficiency of a PROTAC, a series of biochemical and cellular assays are essential.
PROTAC-Mediated Protein Degradation Pathway
The following diagram illustrates the general mechanism of action for a PROTAC.
Caption: General workflow of PROTAC-mediated protein degradation.
Experimental Workflow for Linker Evaluation
A systematic evaluation of different linkers is crucial for optimizing PROTAC performance. The following workflow outlines the key steps.
Caption: A comprehensive workflow for evaluating PROTAC linker efficiency.
Detailed Experimental Protocols
Western Blot for Protein Degradation
Principle: This method quantifies the amount of target protein remaining in cells after treatment with a PROTAC. A decrease in the protein band intensity relative to a loading control indicates degradation.
Protocol:
-
Cell Culture and Treatment: Plate cells at a suitable density and allow them to adhere overnight. Treat cells with a range of PROTAC concentrations for a predetermined time (e.g., 2, 4, 8, 16, 24 hours). Include a vehicle control (e.g., DMSO).
-
Cell Lysis: After treatment, wash cells with ice-cold PBS and lyse them using a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
Sample Preparation and SDS-PAGE: Normalize the protein concentration of all samples. Add Laemmli sample buffer and boil the samples to denature the proteins. Load equal amounts of protein onto an SDS-PAGE gel.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Immunoblotting: Block the membrane to prevent non-specific antibody binding. Incubate the membrane with a primary antibody specific for the target protein, followed by an HRP-conjugated secondary antibody. Also, probe for a loading control protein (e.g., GAPDH or β-actin).
-
Detection and Analysis: Apply a chemiluminescent substrate and capture the signal. Quantify the band intensities and normalize the target protein level to the loading control. Calculate the percentage of degradation relative to the vehicle-treated control.
NanoBRET™ Assay for Ternary Complex Formation
Principle: Bioluminescence Resonance Energy Transfer (BRET) is used to detect the proximity of the target protein and the E3 ligase in live cells. The target protein is fused to a NanoLuc® luciferase (donor), and the E3 ligase is fused to a HaloTag® that is labeled with a fluorescent ligand (acceptor). PROTAC-induced proximity brings the donor and acceptor close enough for energy transfer to occur, generating a BRET signal.[7]
Protocol:
-
Cell Transfection: Co-transfect cells with plasmids encoding the NanoLuc®-target protein fusion and the HaloTag®-E3 ligase fusion.
-
Cell Plating and Labeling: Plate the transfected cells in a multi-well plate. Add the HaloTag® NanoBRET® 618 Ligand to the cells and incubate.
-
PROTAC Treatment: Add serial dilutions of the PROTAC to the cells.
-
Substrate Addition and Signal Measurement: Add the Nano-Glo® Live Cell Substrate. Measure the donor and acceptor emission signals using a luminometer.
-
Data Analysis: Calculate the NanoBRET™ ratio (acceptor emission/donor emission). Plot the ratio against the PROTAC concentration to determine the EC50 for ternary complex formation.
Cellular Thermal Shift Assay (CETSA) for Target Engagement
Principle: This assay determines if a PROTAC binds to its target protein in a cellular environment. Ligand binding can stabilize the target protein, leading to an increase in its melting temperature.
Protocol:
-
Cell Treatment: Treat intact cells with the PROTAC or a vehicle control.
-
Heating: Heat the cell suspensions to a range of temperatures to induce protein denaturation and aggregation.
-
Cell Lysis and Separation: Lyse the cells and separate the soluble protein fraction from the aggregated proteins by centrifugation.
-
Protein Detection: Analyze the amount of soluble target protein remaining at each temperature using Western blotting or mass spectrometry.
-
Data Analysis: Plot the amount of soluble protein as a function of temperature to generate a melting curve. A shift in the melting curve to a higher temperature in the presence of the PROTAC indicates target engagement.
References
- 1. precisepeg.com [precisepeg.com]
- 2. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Novel approaches for the rational design of PROTAC linkers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Affinity and cooperativity modulate ternary complex formation to drive targeted protein degradation - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to PROTACs Utilizing Amino-PEG1-C2-Acid and Alternative Linkers for BCR-ABL Degradation
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Proteolysis Targeting Chimeras (PROTACs) developed for the degradation of the BCR-ABL oncoprotein, a key driver in chronic myeloid leukemia (CML). We will focus on a case study of a successful PROTAC employing a short PEG linker, Arg-PEG1-Dasa, and compare its performance with a well-characterized PROTAC, DAS-6-2-2-6-CRBN, which utilizes a longer, mixed alkyl/ether linker. This comparative analysis is supported by experimental data from peer-reviewed studies, with detailed methodologies provided for key experiments.
Introduction to BCR-ABL Targeting PROTACs
The BCR-ABL fusion protein, resulting from the Philadelphia chromosome translocation, is a constitutively active tyrosine kinase that drives the pathogenesis of CML. While tyrosine kinase inhibitors (TKIs) like dasatinib have been effective, challenges such as drug resistance and off-target effects remain. PROTACs offer an alternative therapeutic strategy by inducing the targeted degradation of BCR-ABL through the ubiquitin-proteasome system. A PROTAC consists of a warhead that binds the target protein (e.g., dasatinib for BCR-ABL), a ligand for an E3 ubiquitin ligase (e.g., pomalidomide for Cereblon [CRBN]), and a chemical linker connecting the two. The linker is a critical component that influences the formation and stability of the ternary complex (BCR-ABL:PROTAC:E3 ligase), thereby impacting degradation efficiency.
Case Studies: Linker Composition and its Impact on BCR-ABL Degradation
We will compare two dasatinib-based PROTACs targeting BCR-ABL but featuring distinct linker architectures:
-
Arg-PEG1-Dasa : This PROTAC utilizes a single amino acid (Arginine) linked to dasatinib via a short PEG1 linker. The arginine moiety is designed to recruit the UBR box E3 ligases.
-
DAS-6-2-2-6-CRBN : This PROTAC employs a longer, more flexible linker composed of alkyl and ether units to connect dasatinib to pomalidomide, a recruiter of the CRBN E3 ligase.[1]
Data Presentation: Performance Comparison
The following table summarizes the key performance metrics for Arg-PEG1-Dasa and DAS-6-2-2-6-CRBN in K562 cells, a human CML cell line expressing BCR-ABL.
| Performance Metric | Arg-PEG1-Dasa | DAS-6-2-2-6-CRBN | Reference |
| Target Protein | BCR-ABL | BCR-ABL | |
| Warhead | Dasatinib | Dasatinib | |
| E3 Ligase Recruiter | Arginine (for UBR box E3s) | Pomalidomide (for CRBN) | |
| Linker Type | Amino-PEG1 | Alkyl/Ether | |
| DC50 (BCR-ABL Degradation) | 0.85 nM | ~25 nM | [2][1] |
| IC50 (K562 Cell Viability) | 0.3595 nM | 4.4 nM | [2][1] |
Note: The data for these two PROTACs are from separate publications and experimental conditions may vary slightly. However, the significant difference in potency provides a strong basis for comparison.
Signaling Pathway and Experimental Workflows
BCR-ABL Signaling Pathway
The BCR-ABL oncoprotein activates multiple downstream signaling pathways, leading to increased cell proliferation and survival. A simplified representation of this pathway is shown below.
Caption: Simplified BCR-ABL signaling pathway leading to cell proliferation and survival.
PROTAC-Mediated Protein Degradation Workflow
The general workflow for inducing and assessing targeted protein degradation via PROTACs is depicted below.
Caption: PROTAC mechanism of action leading to targeted protein degradation.
Experimental Protocols
Western Blot for PROTAC-Induced Degradation
This protocol is used to determine the DC50 value of a PROTAC.
1. Cell Culture and Treatment:
-
Plate K562 cells in 6-well plates at a density of 5 x 10^5 cells/mL and allow them to grow overnight.
-
Treat the cells with a serial dilution of the PROTAC (e.g., 0.1 nM to 1000 nM) or vehicle control (e.g., DMSO) for a specified time (e.g., 24 or 48 hours).
2. Cell Lysis:
-
Harvest the cells by centrifugation and wash twice with ice-cold PBS.
-
Lyse the cell pellet in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Incubate on ice for 30 minutes, then centrifuge to pellet cell debris.
3. Protein Quantification:
-
Determine the protein concentration of the supernatant using a BCA protein assay.
4. SDS-PAGE and Western Blotting:
-
Normalize protein amounts and prepare samples with Laemmli buffer.
-
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk in TBST for 1 hour.
-
Incubate with a primary antibody against BCR-ABL overnight at 4°C.
-
Incubate with a loading control antibody (e.g., GAPDH or β-actin).
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour.
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate.
5. Data Analysis:
-
Quantify band intensities using densitometry software.
-
Normalize the BCR-ABL signal to the loading control.
-
Calculate the percentage of degradation relative to the vehicle control.
-
Plot the percentage of degradation against the PROTAC concentration and fit a dose-response curve to determine the DC50 value.
Cell Viability Assay (CellTiter-Glo®)
This protocol is used to determine the IC50 value of a PROTAC.
1. Cell Plating:
-
Seed K562 cells in opaque-walled 96-well plates at a density of 5,000 cells per well in 100 µL of culture medium.
-
Include wells with medium only for background luminescence measurement.
2. Compound Treatment:
-
Add serial dilutions of the PROTAC or vehicle control to the wells.
-
Incubate the plate for a specified period (e.g., 48 or 72 hours) at 37°C in a CO2 incubator.
3. Assay Procedure:
-
Equilibrate the plate to room temperature for approximately 30 minutes.
-
Prepare the CellTiter-Glo® reagent according to the manufacturer's instructions.[3][4][5][6]
-
Add a volume of CellTiter-Glo® reagent equal to the volume of cell culture medium in each well (e.g., 100 µL).[3][4][5][6]
-
Mix the contents for 2 minutes on an orbital shaker to induce cell lysis.[4][5][6]
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.[4][5][6]
4. Data Measurement and Analysis:
-
Measure the luminescence using a plate reader.
-
Subtract the average background luminescence from all experimental values.
-
Normalize the data to the vehicle-treated cells (representing 100% viability).
-
Plot the percentage of cell viability against the PROTAC concentration and fit a dose-response curve to determine the IC50 value.
Conclusion
The comparison between Arg-PEG1-Dasa and DAS-6-2-2-6-CRBN highlights the critical role of the linker in PROTAC design. The shorter, more constrained Amino-PEG1-based linker in Arg-PEG1-Dasa resulted in a significantly more potent PROTAC for both BCR-ABL degradation and inhibition of cell proliferation. This suggests that for the BCR-ABL target, a shorter linker may facilitate a more optimal ternary complex formation with the UBR box E3 ligases. In contrast, the longer, flexible alkyl/ether linker of DAS-6-2-2-6-CRBN, while effective, required a higher concentration to achieve a similar biological effect with the CRBN E3 ligase.[1]
This guide underscores the importance of empirical testing of different linker types, lengths, and compositions in the development of highly effective PROTACs. The provided protocols offer a starting point for researchers to evaluate the performance of their own PROTAC designs. Future studies directly comparing these and other linker types in the same experimental setting would be invaluable for further refining the principles of rational PROTAC design.
References
- 1. Modular PROTAC Design for the Degradation of Oncogenic BCR-ABL - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Single amino acid–based PROTACs trigger degradation of the oncogenic kinase BCR–ABL in chronic myeloid leukemia (CML) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. CellTiter-Glo® Luminescent Cell Viability Assay Protocol [worldwide.promega.com]
- 4. promega.com [promega.com]
- 5. promega.com [promega.com]
- 6. promega.com [promega.com]
Safety Operating Guide
A Guide to the Safe Disposal of Amino-PEG1-C2-acid
This guide provides essential safety and logistical information for the proper disposal of Amino-PEG1-C2-acid, a PEG-based PROTAC linker. Adherence to these procedures is critical for ensuring laboratory safety and environmental protection. This document is intended for researchers, scientists, and drug development professionals.
Key Compound Information
A summary of the key identifiers and physical properties of this compound is provided below. This information is crucial for accurate labeling and safe handling during the disposal process.
| Property | Value |
| CAS Number | 144942-89-2 |
| Molecular Formula | C5H11NO3 |
| Molecular Weight | 133.15 g/mol |
| Purity | Typically ≥98% |
| Solubility | Water, DMSO, DMF |
| Storage | -20°C |
Disposal Workflow
The following diagram outlines the step-by-step process for the safe disposal of this compound.
Caption: Disposal workflow for this compound.
Detailed Disposal Procedures
The overriding principle for the disposal of any laboratory chemical is to formulate a waste management plan before beginning any experimental work[1].
1. Personal Protective Equipment (PPE)
Before handling this compound for disposal, ensure you are wearing the appropriate personal protective equipment[2]:
-
Safety Goggles: To protect eyes from potential splashes.
-
Lab Coat: To protect skin and clothing.
-
Nitrile Gloves: To prevent direct skin contact.
-
Closed-toe Shoes: To protect feet from spills.
2. Waste Segregation and Containerization
Proper segregation of chemical waste is crucial to prevent accidental reactions and to ensure compliant disposal[1][3].
-
Solid Waste:
-
This includes unused or expired this compound powder, as well as contaminated consumables such as weigh boats, gloves, and paper towels[3][4].
-
Place all solid waste into a designated, sealable container labeled "Non-Halogenated Solid Chemical Waste"[2]. Ensure the container is compatible with the chemical.
-
Clearly label the container with the full chemical name: "this compound" and its CAS number: "144942-89-2".
-
-
Liquid Waste:
-
This includes solutions containing this compound and any rinseate from cleaning contaminated glassware.
-
Collect all liquid waste in a designated, sealable, and shatter-resistant container labeled "Non-Halogenated Liquid Chemical Waste"[2].
-
List all chemical constituents and their approximate concentrations on the label. Do not mix incompatible waste streams[3].
-
Rinse empty containers of this compound three times with a suitable solvent. Collect the rinseate as hazardous liquid waste[4].
-
3. Storage of Waste
-
Store sealed waste containers in a designated, well-ventilated hazardous waste accumulation area[2].
-
Ensure the storage area is secure and away from general laboratory traffic.
-
Do not accumulate large quantities of waste. Adhere to your institution's limits for hazardous waste storage[1].
4. Final Disposal
-
Never dispose of this compound down the drain or in the regular trash[2].
-
Disposal of chemical waste must be handled by your institution's Environmental Health and Safety (EHS) office or a certified hazardous waste management contractor[2][3].
-
Follow your institution's specific procedures for requesting a waste pickup.
-
Complete all required waste disposal forms or logs accurately and retain copies for your records as required by regulations[3].
Disclaimer: This guide provides general recommendations based on available safety information. Always consult your institution's specific chemical hygiene plan and waste disposal protocols, as well as local, state, and federal regulations, to ensure full compliance.
References
Safeguarding Your Research: Personal Protective Equipment and Handling Guidelines for Amino-PEG1-C2-acid
For Immediate Implementation: This document provides crucial safety and logistical information for the handling and disposal of Amino-PEG1-C2-acid, a valuable component in the synthesis of Proteolysis Targeting Chimeras (PROTACs). Adherence to these guidelines is essential for ensuring personnel safety and maintaining a secure laboratory environment. While a specific Safety Data Sheet (SDS) for this compound was not located, the following recommendations are based on the hazard profiles of similar PEGylated carboxylic acids and amino acid derivatives.
Essential Safety and Handling Information
This compound, like similar chemical compounds, should be handled with care to minimize exposure. Based on data for analogous substances, potential hazards include skin irritation, serious eye irritation, and possible respiratory tract irritation if inhaled. Ingestion may be harmful. Therefore, a comprehensive approach to personal protective equipment (PPE) is mandatory.
Personal Protective Equipment (PPE) Requirements
A multi-layered approach to PPE is crucial to mitigate the risks associated with handling this compound. The following table summarizes the required equipment for various laboratory operations.
| Operation | Required Personal Protective Equipment |
| Weighing and Aliquoting (Powder) | - Nitrile or Neoprene Gloves (double-gloving recommended)- Chemical Safety Goggles- Full-face Shield- Laboratory Coat (fully buttoned)- Respiratory Protection (N95 or higher-rated respirator) |
| Solution Preparation and Handling | - Nitrile or Neoprene Gloves- Chemical Safety Goggles- Laboratory Coat (fully buttoned) |
| General Laboratory Use | - Nitrile or Neoprene Gloves- Chemical Safety Goggles- Laboratory Coat (fully buttoned) |
Note: Always inspect gloves for tears or punctures before use. Change gloves immediately if they become contaminated.
Operational Plan: Step-by-Step Handling Protocol
A systematic workflow is critical to ensure safety and experimental integrity.
1. Preparation and Area Setup:
- Designate a specific area for handling this compound, preferably within a certified chemical fume hood.
- Ensure the work area is clean and free of clutter.
- Assemble all necessary equipment and reagents before starting.
- Verify that an operational safety shower and eyewash station are readily accessible.
2. Weighing the Compound:
- Perform all weighing operations of the solid compound within a chemical fume hood to prevent inhalation of airborne particles.
- Use an anti-static weighing dish.
- Carefully transfer the desired amount of this compound using a clean spatula.
- Close the primary container tightly immediately after use.
3. Dissolution:
- Add the solvent to the vessel containing the weighed this compound slowly and carefully to avoid splashing.
- If necessary, use gentle agitation (e.g., vortexing or sonication) to fully dissolve the compound.
4. Storage:
- Store this compound in a tightly sealed container, protected from light.
- Consult the manufacturer's datasheet for specific storage temperature recommendations.
Disposal Plan
Proper disposal of chemical waste is a critical component of laboratory safety and environmental responsibility.
-
Solid Waste:
-
Contaminated materials such as weighing paper, pipette tips, and gloves should be collected in a dedicated, clearly labeled hazardous waste container.
-
-
Liquid Waste:
-
Solutions containing this compound should be collected in a designated, sealed, and clearly labeled hazardous waste container.
-
Do not dispose of this chemical down the drain.
-
-
Decontamination:
-
Wipe down the work surface with an appropriate solvent (e.g., 70% ethanol) after completing the work. Dispose of the cleaning materials as solid hazardous waste.
-
Experimental Protocol: Preparation of a Stock Solution
This protocol outlines the steps for preparing a stock solution of this compound.
Materials:
-
This compound (solid)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Calibrated analytical balance
-
Spatula
-
Weighing paper or boat
-
Appropriately sized volumetric flask
-
Pipettes and sterile, filtered pipette tips
-
Vortex mixer
-
Safety glasses, lab coat, and chemical-resistant gloves
Procedure:
-
Preparation: Don all required personal protective equipment. Perform all operations in a chemical fume hood.
-
Weighing: Tare the analytical balance with a clean weighing boat. Carefully weigh the desired mass of this compound. Record the exact mass.
-
Transfer: Quantitatively transfer the weighed solid to the volumetric flask.
-
Dissolution: Add a portion of the anhydrous DMSO to the volumetric flask (approximately half of the final desired volume).
-
Mixing: Gently swirl the flask or use a vortex mixer at a low setting to dissolve the solid completely.
-
Final Volume: Once the solid is fully dissolved, add anhydrous DMSO to the calibration mark on the volumetric flask.
-
Homogenization: Cap the flask and invert it several times to ensure the solution is homogeneous.
-
Storage: Transfer the stock solution to a properly labeled and sealed storage vial. Store at the recommended temperature, protected from light.
Workflow and Logical Relationships
The following diagram illustrates the logical workflow for the safe handling of this compound, from initial preparation to final disposal.
Caption: Safe handling workflow for this compound.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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| Most viewed | ||
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请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
